Product packaging for 3-Methylheptanoic acid(Cat. No.:CAS No. 53663-30-2)

3-Methylheptanoic acid

Cat. No.: B1309145
CAS No.: 53663-30-2
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methyl-heptanoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1309145 3-Methylheptanoic acid CAS No. 53663-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 3-Methylheptanoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including chemical synthesis, pheromone research, and potentially as a precursor in drug development. Its specific isomeric forms, (R)- and (S)-3-methylheptanoic acid, often exhibit distinct biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

The fundamental structure of this compound consists of a seven-carbon heptanoic acid backbone with a methyl group located on the third carbon atom.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some values are estimated due to the limited availability of experimentally determined data. The properties can also vary between the racemic mixture and its pure enantiomers.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 228.91 °C (estimate at 760 mmHg)[5] 234.584 °C (at 760 mmHg)[4] 116-117 °C (at 10 mmHg)[6][4][5][6]
Melting Point Data not available (estimate)
Density 0.9173 g/cm³ (rough estimate)[5] 0.927 g/cm³[4][4][5]
Refractive Index (n²⁵D) 1.4242[6] 1.4130 (estimate)[5] 1.435[4][4][5][6]
pKa 4.80 ± 0.10 (Predicted)[5]
LogP 2.28740[4]

Chemical Properties

Solubility

This compound is a medium-chain fatty acid and is expected to exhibit limited solubility in water due to its predominantly nonpolar alkyl chain. It is anticipated to be soluble in organic solvents.

SolventSolubility
Water Very slightly soluble
Ethanol (B145695) Soluble
Ether Soluble
Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Acid-base reactions: Deprotonation with a base to form a carboxylate salt.

  • Reduction: Reduction of the carboxylic acid group to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons in the structure. The chemical shifts would be influenced by their proximity to the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band from the carbonyl group, appearing around 1710 cm⁻¹.

  • C-H stretching bands for the alkyl groups, typically in the 2960-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). A characteristic McLafferty rearrangement peak may also be observed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification.[6]

Synthesis Workflow

A n-Butyl bromide + Mg in Ether B Grignard Reagent (n-Butylmagnesium bromide) A->B D Conjugate Addition B->D C sec-Butyl crotonate C->D E sec-Butyl 3-methylheptanoate D->E F Saponification (KOH, Ethanol, Water) E->F G Acidification (HCl) F->G H Extraction & Purification G->H I This compound H->I

A simplified workflow for the synthesis of this compound.

Detailed Methodology:

  • Grignard Reagent Formation: n-Butyl bromide is reacted with magnesium turnings in anhydrous ether to form n-butylmagnesium bromide.

  • Conjugate Addition: The prepared Grignard reagent is added to a solution of sec-butyl crotonate. The reaction mixture is then hydrolyzed with a saturated ammonium (B1175870) chloride solution.

  • Saponification: The resulting ester, sec-butyl 3-methylheptanoate, is saponified by refluxing with a solution of potassium hydroxide (B78521) in ethanol and water.

  • Acidification and Extraction: The reaction mixture is cooled, diluted with water, and acidified with concentrated hydrochloric acid. The product is then extracted with a mixture of benzene (B151609) and ether.

  • Purification: The organic extracts are washed, dried, and the solvent is removed. The final product, this compound, is obtained by distillation under reduced pressure.[6]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

Boiling Point Determination (Micro Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted into the fusion tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound. While significant data is available, further experimental determination of properties such as the melting point and a more detailed analysis of its spectroscopic characteristics would be beneficial for the scientific community. The provided synthesis and analytical methodologies offer a solid foundation for researchers working with this compound.

References

An In-depth Technical Guide on 3-Methylheptanoic Acid: Discovery and Natural Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylheptanoic acid, a branched-chain fatty acid, has garnered significant interest in various scientific disciplines due to its role as a semiochemical in insects and its presence in mammalian scent secretions. This technical guide provides a comprehensive overview of the discovery, natural sources, and relevant biochemical pathways of this compound. While the exact historical record of its initial discovery remains elusive, its synthesis and identification in natural sources date back to the mid-20th century. This document details its known occurrences in the animal kingdom, particularly in insects and mammals, and explores its biosynthetic origins. Furthermore, it provides detailed experimental protocols for the extraction and analysis of this compound from biological matrices, alongside visualizations of relevant biochemical pathways to aid in research and development.

Discovery and Early Synthesis

Natural Isolation Sources

This compound has been identified in a variety of natural sources, primarily within the animal kingdom. Its presence is most notable in insect pheromones and mammalian scent gland secretions.

Insects

This compound is a component of the pheromone blends of various insect species, where it plays a crucial role in chemical communication, influencing behaviors such as aggregation, alarm, and mating.

Table 1: Quantitative Data of this compound in Insects

Insect SpeciesPheromone Type/FunctionConcentration/AmountSource of Isolation
Various speciesAggregation/AlarmData not available in reviewed literaturePheromone glands

Quantitative data on the specific concentration of this compound in the pheromone glands of various insect species is not extensively detailed in the readily available literature. Further targeted quantitative studies are required to populate this data.

Mammals

This compound has been identified as a component of the scent gland secretions of certain mammals, where it contributes to territorial marking and social communication. One notable example is its presence in the castoreum of beavers.

Table 2: Quantitative Data of this compound in Mammalian Secretions

Mammal SpeciesSecretion SourceFunctionConcentration/Amount
North American Beaver (Castor canadensis)CastoreumTerritorial markingData not available in reviewed literature

Similar to insects, precise quantitative data for this compound in beaver castoreum and other mammalian secretions is not widely reported in the current literature.

Other Potential Sources

Despite searches, there is currently no conclusive evidence for the natural occurrence of this compound in plants, fungi, bacteria, or marine organisms based on the reviewed scientific literature.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, including this compound, generally follows the fatty acid synthesis pathway with the utilization of a branched-chain starter unit. In the case of this compound, the biosynthesis is initiated with a propionyl-CoA primer instead of the usual acetyl-CoA.

The general pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which then enters the fatty acid synthase (FAS) complex. The subsequent elongation steps involve the addition of two-carbon units from malonyl-CoA.

Biosynthesis_of_3_Methylheptanoic_Acid Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Acyl_Carrier_Protein Acyl Carrier Protein (ACP) FAS->Acyl_Carrier_Protein Chain Elongation Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->FAS Three_Methylheptanoyl_ACP 3-Methylheptanoyl-ACP Acyl_Carrier_Protein->Three_Methylheptanoyl_ACP Three_Methylheptanoic_Acid This compound Three_Methylheptanoyl_ACP->Three_Methylheptanoic_Acid Thioesterase GC_MS_Workflow start Start: Biological Sample extraction Solvent Extraction (e.g., Hexane) start->extraction derivatization Derivatization (e.g., Esterification) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis end End: Results data_analysis->end SPME_Workflow start Start: Sample in Vial heating Heating & Equilibration start->heating extraction SPME Fiber Exposure (Adsorption) heating->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_ms GC-MS Analysis desorption->gc_ms end End: Results gc_ms->end Olfactory_Signaling odorant This compound (Odorant) receptor Olfactory Receptor (OR) on OSN Dendrite odorant->receptor Binding transduction Signal Transduction Cascade receptor->transduction action_potential Action Potential Generation transduction->action_potential brain Signal Transmission to Antennal Lobe action_potential->brain behavior Behavioral Response brain->behavior

The Biological Role of 3-Methylheptanoic Acid and its Analogs as Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of short-branched fatty acids, with a focus on analogs of 3-methylheptanoic acid, as pheromones in chemical communication across various species. While direct evidence for this compound as a primary pheromone is limited in currently available literature, this document synthesizes findings on structurally similar compounds, such as 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol (B77350), to elucidate the potential functions, behavioral impacts, and underlying signaling mechanisms. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and drug development.

Introduction: Branched-Chain Fatty Acids in Chemical Communication

Pheromones, chemical signals that trigger innate behavioral or physiological responses in conspecifics, are fundamental to the life histories of a vast array of organisms.[1][2] Fatty acids and their derivatives represent a significant class of these semiochemicals, involved in processes ranging from mate attraction and aggregation to alarm signaling and territorial marking.[3][4] Short, branched-chain fatty acids and their corresponding ketones and alcohols are particularly noteworthy for their volatility and structural diversity, allowing for a high degree of signal specificity.

While extensive research has been conducted on various pheromones, the specific role of this compound remains an area with limited direct investigation. However, the well-documented pheromonal activity of its structural analogs provides a robust framework for understanding its potential biological significance. This guide will leverage data from these related compounds to present a comprehensive overview of the methodologies and conceptual frameworks applicable to the study of this compound as a putative pheromone.

Pheromonal Roles of this compound Analogs

Studies on various insect species have identified key roles for C8-branched aliphatic compounds in mediating critical behaviors. A prominent example is the clonal raider ant, Ooceraea biroi, which utilizes a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol as an alarm pheromone.[5]

Alarm Signaling in Social Insects

In the clonal raider ant, the release of 4-methyl-3-heptanone and its corresponding alcohol, 4-methyl-3-heptanol, triggers a rapid panic response.[5] This alarm behavior is crucial for colony defense and involves immediate nest evacuation and dispersal of brood.[5] The intensity of this response is dose-dependent, highlighting the quantitative nature of this chemical communication.

Quantitative Analysis of Pheromonal Effects

The behavioral and physiological effects of pheromones are often concentration-dependent. The following table summarizes quantitative data from studies on analogs of this compound.

CompoundSpeciesResponse TypeEffective Concentration/DosageExperimental ContextReference
4-methyl-3-heptanoneOoceraea biroi (Clonal raider ant)Alarm Behavior (Panic Response)Not specifiedColony bioassay[5]
4-methyl-3-heptanolOoceraea biroi (Clonal raider ant)Alarm Behavior (Panic Response)Not specifiedColony bioassay[5]
(Z)-3-decenyl hexanoateLeucoptera sinuella (Poplar moth)Short-range courtship signalNot specifiedBehavioral bioassays[6]

Experimental Protocols

The investigation of pheromones requires a multidisciplinary approach, integrating chemical analysis, electrophysiology, and behavioral assays.

Pheromone Collection and Identification
  • Headspace Volatile Collection: Live subjects (e.g., insects) are placed in a sealed, aerated chamber. Air is passed over the subjects and then through a sorbent trap (e.g., Porapak Q, Tenax) to capture emitted volatile compounds. The trapped compounds are then eluted with a solvent for analysis.

  • Glandular Extraction: Pheromone-producing glands are dissected and extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the chemical constituents of a pheromone blend. The retention time and mass spectrum of a natural compound are compared to those of a synthetic standard for positive identification.[6]

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus.[7] It is a powerful tool for screening compounds for olfactory activity.[8][9]

  • Antennal Preparation: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed into electrodes containing a conductive gel.[9]

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound is injected into this airstream.

  • Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the olfactory response.

Behavioral Assays
  • Wind Tunnel Bioassays: A controlled environment where a plume of the synthetic pheromone is generated. The flight behavior of an insect towards the pheromone source is observed and quantified. This is commonly used to test the attractiveness of sex pheromones.[10]

  • Colony Bioassays: For social insects, a known amount of the putative pheromone is introduced into a colony or to a group of individuals. The resulting behaviors (e.g., aggression, alarm, recruitment) are recorded and analyzed.[5]

  • Field Trapping: Traps baited with synthetic pheromones are deployed in the natural habitat of the target species. The number of individuals captured in baited traps is compared to control traps to assess the attractiveness of the pheromone in a natural context.

Signaling Pathways

The perception of pheromones initiates a cascade of molecular events within olfactory sensory neurons (OSNs), leading to a neural signal that is processed in the brain.

Insect Olfactory Transduction

In insects, volatile pheromones are thought to be solubilized and transported by Pheromone Binding Proteins (PBPs) in the sensillar lymph to olfactory receptors (ORs) on the dendritic membrane of OSNs.[11] The binding of a pheromone to its specific OR, which typically forms a complex with a co-receptor (Orco), leads to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential.[11]

Insect_Pheromone_Signaling cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone Pheromone PBP PBP Pheromone->PBP Binding OR_Orco OR-Orco Complex PBP->OR_Orco Delivers Pheromone Ion_Channel Ion Channel OR_Orco->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Figure 1. Simplified insect pheromone signaling pathway.
Mammalian Vomeronasal Transduction

In many mammals, pheromones are detected by the vomeronasal organ (VNO).[12] Pheromone binding to specific vomeronasal receptors (V1Rs or V2Rs), which are G-protein coupled receptors, activates a phospholipase C (PLC) signaling cascade.[13] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn gates the TRPC2 ion channel, causing cell depolarization.[12][13]

Mammalian_VNO_Signaling cluster_vsn Vomeronasal Sensory Neuron Pheromone Pheromone VR Vomeronasal Receptor (V1R/V2R) Pheromone->VR Binds G_Protein G-Protein VR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel DAG->TRPC2 Gates Depolarization Depolarization TRPC2->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Figure 2. Mammalian vomeronasal organ signaling cascade.

Experimental and Logical Workflows

The systematic study of a putative pheromone follows a logical progression from identification to behavioral validation.

Pheromone_Research_Workflow cluster_discovery Discovery & Identification cluster_synthesis_validation Synthesis & Electrophysiological Validation cluster_behavioral_assays Behavioral Validation cluster_conclusion Conclusion Collection Pheromone Collection (Headspace/Extraction) GCMS Chemical Analysis (GC-MS) Collection->GCMS Identification Compound Identification GCMS->Identification Synthesis Chemical Synthesis of Putative Pheromone Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Lab_Assay Laboratory Behavioral Assays (Wind Tunnel, etc.) EAG->Lab_Assay Field_Assay Field Trapping Experiments Lab_Assay->Field_Assay Conclusion Confirmation of Pheromone Function Field_Assay->Conclusion

Figure 3. General workflow for pheromone identification and validation.

Conclusion and Future Directions

While the direct pheromonal role of this compound is not yet firmly established in the scientific literature, the study of its close structural analogs provides a clear and compelling roadmap for future research. The methodologies and conceptual frameworks outlined in this guide offer a comprehensive toolkit for investigating the potential role of this compound in chemical communication. Future research should focus on targeted screening of this compound in species known to utilize branched-chain fatty acids for signaling. Such studies, combining modern analytical chemistry, electrophysiology, and behavioral ecology, will undoubtedly shed more light on the nuanced world of chemical communication and may reveal novel applications in pest management, conservation, and even therapeutic development.

References

An In-depth Technical Guide to the Isomers and Enantiomers of 3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid with the chemical formula C8H16O2. The presence of a chiral center at the third carbon atom gives rise to two enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. These stereoisomers possess identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This technical guide provides a comprehensive overview of the isomers and enantiomers of this compound, focusing on their synthesis, separation, characterization, and potential biological significance.

Stereoisomers of this compound

The single stereocenter at position 3 results in a pair of enantiomers.

  • (R)-3-methylheptanoic acid: The methyl group is oriented in the 'Rectus' configuration.

  • (S)-3-methylheptanoic acid: The methyl group is oriented in the 'Sinister' configuration.

A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate.

Stereoisomers cluster_R (R)-3-Methylheptanoic Acid cluster_S (S)-3-Methylheptanoic Acid R_structure S_structure Racemic Racemic Mixture (this compound) cluster_R cluster_R Racemic->cluster_R cluster_S cluster_S Racemic->cluster_S

Figure 1: Enantiomers of this compound.

Physicochemical Properties

PropertyRacemic this compound(R)-3-Methylheptanoic Acid(S)-3-Methylheptanoic Acid
Molecular Formula C8H16O2C8H16O2C8H16O2
Molecular Weight 144.21 g/mol [1][2][3]144.21 g/mol [1]144.21 g/mol [3]
CAS Number 53663-30-2[2]57403-74-4[1]59614-85-6[3][4]
IUPAC Name This compound[2](3R)-3-methylheptanoic acid[1](3S)-3-methylheptanoic acid[3]
Boiling Point 116-117 °C at 10 mmHgNot reported234.584 °C at 760 mmHg[4]
Density Not reportedNot reported0.927 g/cm³[4]
Refractive Index (n²⁵D) 1.4242Not reported1.435[4]
Specific Rotation ([\alpha]D) 0° (by definition)Not reportedNot reported

Synthesis of this compound and its Enantiomers

Racemic Synthesis

A common method for the synthesis of racemic this compound is through the 1,4-conjugate addition of a Grignard reagent to an \alpha,\beta-unsaturated ester, such as crotonic acid or its esters.[5]

Racemic_Synthesis reagent1 n-Butylmagnesium Bromide (Grignard Reagent) intermediate Conjugate Addition Product reagent1->intermediate reagent2 sec-Butyl Crotonate reagent2->intermediate product Racemic this compound intermediate->product Hydrolysis

Figure 2: Racemic Synthesis Workflow.

Experimental Protocol: Racemic Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-methylalkanoic acids.[5]

  • Preparation of n-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, magnesium turnings are reacted with n-butyl bromide in dry diethyl ether to form the Grignard reagent.

  • Conjugate Addition: A solution of sec-butyl crotonate in dry diethyl ether is added dropwise to the Grignard reagent at a controlled temperature. The reaction mixture is then stirred and refluxed.

  • Hydrolysis: The reaction mixture is cooled and poured into a mixture of crushed ice and hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by distillation under reduced pressure to yield this compound.

Enantioselective Synthesis

The synthesis of individual enantiomers of this compound requires a chiral influence, which can be achieved through various methods, including the use of chiral auxiliaries.[6] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective_Synthesis start Achiral Starting Material diastereomer Diastereomeric Intermediate start->diastereomer auxiliary Chiral Auxiliary auxiliary->diastereomer separation Separation of Diastereomers (e.g., Chromatography) diastereomer->separation cleavage Cleavage of Auxiliary separation->cleavage product Enantiomerically Enriched This compound cleavage->product

Figure 3: Enantioselective Synthesis using a Chiral Auxiliary.

Experimental Protocol: Enantioselective Synthesis using a Chiral Auxiliary (General Approach)

While a specific, detailed protocol for this compound was not found, a general approach involves the following steps:[6]

  • Formation of the Chiral Adduct: An achiral starting material, such as an \alpha,\beta-unsaturated carboxylic acid, is reacted with a chiral auxiliary (e.g., a chiral oxazolidinone) to form a diastereomeric adduct.

  • Diastereoselective Reaction: The key bond-forming reaction, such as a conjugate addition, is carried out. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

  • Purification: The resulting mixture of diastereomers can often be separated by chromatography (e.g., column chromatography or HPLC) due to their different physical properties.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed from the desired diastereomer, typically through hydrolysis, to yield the enantiomerically enriched target molecule.

Separation and Analysis of Enantiomers

The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties and biological activities. Chiral chromatography is the most common and effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7][8] For carboxylic acids like this compound, derivatization to a more suitable analyte for certain CSPs may be necessary.

Chiral_HPLC sample Racemic Mixture injection Injection onto Chiral HPLC Column sample->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection Detection (e.g., UV, MS) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Figure 4: Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC (General Method Development)

  • Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phases (normal-phase, reversed-phase, polar organic).

  • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase, or acetonitrile/water with additives in reversed-phase) to optimize resolution and retention times.

  • Derivatization (if necessary): If direct separation is unsuccessful, consider derivatizing the carboxylic acid to an ester or amide to improve its interaction with the CSP.

  • Detection: Utilize a suitable detector, such as a UV detector (if the molecule or a derivative has a chromophore) or a mass spectrometer.

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is a powerful separation technique.[9] this compound can be made more volatile by converting it to its methyl ester. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral GC (General Method)

A general protocol for the chiral GC analysis of a fatty acid like this compound would involve:[10]

  • Derivatization: Convert the carboxylic acid to its methyl ester by reacting it with a methylating agent (e.g., methanol (B129727) with an acid catalyst like sulfuric acid).

  • Injection: Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Temperature Programming: Develop a suitable temperature program for the GC oven to ensure good separation and peak shape.

  • Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Biological Activity

While there is a lack of specific studies on the biological activities of the individual enantiomers of this compound, branched-chain fatty acids are known to play various roles in biological systems. Of particular interest is their potential role as pheromones in insects. Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[11] For instance, studies on other methyl-branched alkanes have shown that different enantiomers can have distinct effects on insect behavior and physiology.

The biosynthesis of some insect pheromones, such as (S)-4-methyl-3-heptanone, has been shown to follow a fatty acid-like metabolic pathway.[12] This suggests that this compound could be a precursor or a metabolite in pheromone biosynthesis in some species. The production of fatty acid-derived pheromones can also be achieved through engineered yeasts.[13]

Further research is needed to elucidate the specific biological roles of (R)- and (S)-3-methylheptanoic acid. Such studies would require the availability of enantiomerically pure samples and the development of specific bioassays.

Conclusion

The study of the isomers and enantiomers of this compound is an area with potential for further exploration, particularly in the fields of natural product chemistry, pheromone research, and asymmetric synthesis. While methods for the synthesis of the racemic mixture are well-established, the development of efficient and scalable enantioselective syntheses remains a key area of interest. Furthermore, the separation and analysis of the enantiomers by chiral chromatography are essential for their characterization and for investigating their distinct biological activities. The lack of reported specific rotation values and detailed, validated analytical protocols highlights the need for further fundamental research on these compounds. Future studies focusing on the biological roles of the individual enantiomers could uncover novel applications in areas such as pest management and the development of new bioactive molecules.

References

(R)-3-Methylheptanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylheptanoic acid, a chiral branched-chain fatty acid (BCFA), is a molecule of growing interest in various scientific disciplines. As a member of the medium-chain fatty acid family, it plays a role in chemical signaling in mammals and insects and belongs to a class of lipids with diverse biological activities. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and known biological significance of (R)-3-Methylheptanoic acid, tailored for professionals in research and drug development.

Chemical and Physical Properties

(R)-3-Methylheptanoic acid is the (R)-enantiomer of 3-methylheptanoic acid. Its chemical structure consists of a seven-carbon chain with a methyl group at the third carbon and a carboxylic acid functional group. The CAS number for (R)-3-Methylheptanoic acid is 57403-74-4.[1]

Table 1: Identifiers and Basic Properties of (R)-3-Methylheptanoic Acid

PropertyValueSource
CAS Number 57403-74-4[1]
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name (3R)-3-methylheptanoic acid[2]
SMILES CCCC--INVALID-LINK--CC(O)=O[1][2]
InChI InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1[2]
InChIKey DVESMWJFKVAFSP-SSDOTTSWSA-N[2]

While specific experimental data for the physical properties of the (R)-enantiomer are limited, the properties of the racemic mixture and the (S)-enantiomer provide valuable estimates.

Table 2: Physical Properties of this compound (Racemic and S-enantiomer)

PropertyRacemic this compound(S)-3-Methylheptanoic AcidSource
CAS Number 53663-30-259614-85-6
Boiling Point 116-117 °C at 10 mmHgNot specified[3]
Density Not specifiedNot specified
Refractive Index (n²⁵D) 1.4242Not specified[3]
Solubility Not specifiedNot specified

Experimental Protocols: Enantioselective Synthesis

The stereoselective synthesis of (R)-3-Methylheptanoic acid is crucial for studying its specific biological functions. Several strategies have been developed for the asymmetric synthesis of chiral 3-methyl alkanoic acids. One common approach involves the use of chiral auxiliaries to direct the stereochemistry of the reaction. Another effective method utilizes readily available chiral starting materials.

A plausible synthetic route to (R)-3-Methylheptanoic acid can be conceptualized starting from a chiral precursor, such as (R)-4-methyl-δ-valerolactone. The general steps of such a synthesis are outlined below.

Conceptual Experimental Workflow for the Synthesis of (R)-3-Methylheptanoic Acid

G Conceptual Workflow for (R)-3-Methylheptanoic Acid Synthesis cluster_0 Starting Material Preparation cluster_1 Key Synthetic Steps cluster_2 Final Product A (R)-4-methyl-δ-valerolactone B Ring opening and functional group manipulation A->B 1. Nucleophilic attack C Chain elongation (e.g., Grignard reaction) B->C 2. Introduction of butyl group D Oxidation of the terminal alcohol C->D 3. Conversion to carboxylic acid E (R)-3-Methylheptanoic Acid D->E 4. Final product formation

Caption: A conceptual workflow for the enantioselective synthesis of (R)-3-Methylheptanoic Acid.

Detailed Methodologies (Conceptual)

  • Ring Opening of (R)-4-methyl-δ-valerolactone: The chiral lactone is treated with a suitable nucleophile, such as a protected alcohol, to open the ring and form a linear hydroxy ester. This step preserves the stereocenter.

  • Functional Group Manipulation and Chain Elongation: The resulting primary alcohol can be converted to a leaving group (e.g., a tosylate or bromide). Subsequent reaction with a Grignard reagent, such as butylmagnesium bromide, in the presence of a copper catalyst, would introduce the remaining carbon chain.

  • Deprotection and Oxidation: The protecting group on the ester is removed, and the resulting primary alcohol is oxidized to a carboxylic acid using standard oxidizing agents like Jones reagent or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

  • Purification: The final product, (R)-3-Methylheptanoic acid, is purified using techniques such as column chromatography or distillation under reduced pressure.

Note: This represents a generalized approach. Specific reagents, reaction conditions, and purification methods would need to be optimized based on literature precedents for similar transformations.[4]

Biological Significance and Activity

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles. They are components of cell membranes, where they influence fluidity, and have been implicated in various signaling pathways.

(R)-3-Methylheptanoic acid has been identified as a volatile organic compound in human axillary sweat and is a contributor to body odor. The composition and concentration of such fatty acids can vary between individuals and are influenced by factors like genetics and the skin microbiome.

Furthermore, some branched-chain fatty acids, including this compound, have been identified as components of insect pheromones or as precursors to pheromones, playing a crucial role in chemical communication for mating and aggregation.

While specific signaling pathways directly modulated by (R)-3-Methylheptanoic acid are not yet fully elucidated, as a fatty acid, it can be anticipated to participate in lipid metabolism and potentially influence cellular signaling cascades that are responsive to fatty acids.

General Role of Fatty Acids in Cellular Signaling

G General Roles of Fatty Acids in Cellular Signaling FA Fatty Acids ((R)-3-Methylheptanoic Acid) Membrane Cell Membrane Integration FA->Membrane Metabolism Metabolic Pathways (e.g., β-oxidation) FA->Metabolism Signaling Signaling Molecules (e.g., eicosanoids) FA->Signaling Receptors Nuclear Receptors (e.g., PPARs) FA->Receptors Response Cellular Response Membrane->Response Metabolism->Response Signaling->Response Gene Gene Expression Receptors->Gene Gene->Response

Caption: A diagram illustrating the general involvement of fatty acids in cellular processes.

Conclusion

(R)-3-Methylheptanoic acid is a chiral molecule with established roles in chemical ecology and potential for broader biological activity. This technical guide provides a foundational understanding of its properties and synthesis. Further research into its specific interactions with cellular targets and its role in signaling pathways will be crucial for elucidating its full potential in drug development and other scientific applications. The provided information on its synthesis will aid researchers in obtaining this molecule for further investigation.

References

An In-depth Technical Guide to (S)-3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, is a molecule of increasing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance and potential applications in drug development. Particular emphasis is placed on its role as a synthetic precursor and the broader context of branched-chain fatty acids in cellular signaling.

Chemical and Physical Properties

(S)-3-Methylheptanoic acid, with the CAS number 59614-85-6, is a colorless liquid with a characteristic odor.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 59614-85-6[2]
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2][3]
IUPAC Name (3S)-3-methylheptanoic acid[3]
Canonical SMILES CCCCC--INVALID-LINK--CC(=O)O[2]
InChI Key DVESMWJFKVAFSP-ZETCQYMHSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Colorless to light yellow liquid[]
Boiling Point 234.58 °C at 760 mmHg (Predicted)[1]
Density 0.927 g/cm³ (Predicted)[1]
Refractive Index 1.435 (Predicted)[1]
pKa 4.80 ± 0.10 (Predicted)[]
LogP 2.28740[1]
Storage Temperature 2-8°C[]

Experimental Protocols

Synthesis of Racemic 3-Methylheptanoic Acid

A well-established method for the synthesis of this compound involves the Grignard reaction with an α,β-unsaturated ester. The following protocol is adapted from Organic Syntheses.

Step A: Synthesis of sec-Butyl Crotonate

  • In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene.

  • Add a few boiling chips and equip the flask with a water separator and a reflux condenser.

  • Heat the mixture under reflux for approximately 12 hours, or until no more water separates.

  • Cool the reaction mixture and dilute it with 200 ml of ether.

  • Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate.

  • Distill off the solvent and fractionate the remaining ester under reduced pressure. The yield of sec-butyl crotonate is typically 85-90%.

Step B: Synthesis of this compound

  • In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.

  • Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.

  • Add about 10 ml of the n-butyl bromide solution and 30 ml of dry ether to the flask to initiate the Grignard reaction, heating gently if necessary.

  • Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether dropwise while stirring and cooling the flask in an ice-salt bath to maintain a temperature of -5° to 0°C.

  • After the addition, stir the mixture for an additional hour at room temperature.

  • Decompose the reaction mixture by pouring it into a mixture of crushed ice and hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation.

  • Saponify the resulting ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695) and water.

  • After saponification, acidify the solution with hydrochloric acid and extract the this compound with a benzene-ether mixture.

  • Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and remove the solvents by distillation.

  • The final product is obtained by distillation under reduced pressure.

Approaches to Enantioselective Synthesis of (S)-3-Methylheptanoic Acid

Achieving the specific (S)-enantiomer requires an asymmetric synthesis approach. Several strategies have been reported in the literature, often employing chiral auxiliaries or catalysts.

One notable method involves the functional group manipulation of optically active citronellol. This approach provides a pathway to various chiral 3-methyl alkanoic acids. Other successful strategies include:

  • Asymmetric conjugate addition: The use of chiral vinyl sulfoximines allows for the conjugate addition of organometallic reagents with high asymmetric induction, leading to chiral 3-alkylalkanoic acids in high enantiomeric excess.

  • Chiral auxiliaries: The use of chiral auxiliaries, such as pseudoephedrine amides, allows for stereoselective alkylation, followed by removal of the auxiliary to yield the desired enantiomerically enriched acid.

  • Asymmetric hydrogenation: Chiral rhodium catalysts, such as those with Me-DuPHOS ligands, have been effectively used for the asymmetric hydrogenation of unsaturated precursors to afford the (S)-enantiomer with high enantiomeric excess.

A detailed workflow for a generalized enantioselective synthesis is presented in the diagram below.

Enantioselective_Synthesis_Workflow Start Achiral Starting Material (e.g., α,β-unsaturated ester) Chiral_Aux Attachment of Chiral Auxiliary Start->Chiral_Aux Diastereoselective_Reaction Diastereoselective Reaction (e.g., Conjugate Addition) Chiral_Aux->Diastereoselective_Reaction Separation Separation of Diastereomers (if necessary) Diastereoselective_Reaction->Separation Cleavage Cleavage of Chiral Auxiliary Separation->Cleavage End (S)-3-Methylheptanoic Acid Cleavage->End

Generalized workflow for enantioselective synthesis.

Biological Significance and Applications

While (S)-3-Methylheptanoic acid itself does not have a widely documented direct role in major signaling pathways in humans, it belongs to the class of branched-chain fatty acids (BCFAs) which are recognized for their biological activities.

Role in Cellular Signaling

BCFAs are known to be involved in cell-cell signaling, particularly in bacteria. In higher organisms, they can influence cellular processes by modulating gene expression. For instance, some BCFAs have been shown to act as activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα can lead to downstream effects on fatty acid oxidation and inflammation.

BCFA_Signaling_Pathway BCFA (S)-3-Methylheptanoic Acid (and other BCFAs) PPARa PPARα Activation BCFA->PPARa Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Generalized signaling role of branched-chain fatty acids.
Applications in Drug Development and Industry

(S)-3-Methylheptanoic acid serves as a valuable chiral building block in organic synthesis. Its primary applications include:

  • Pharmaceutical Synthesis: It is used as an intermediate in the preparation of various pharmaceuticals, most notably prostaglandin (B15479496) derivatives. Prostaglandins are potent lipid mediators involved in a wide range of physiological processes, and their synthetic analogues are used to treat various conditions.

  • Flavor and Fragrance Industry: Due to its characteristic odor, it is utilized as a flavoring agent in the food and beverage industry and in the manufacturing of perfumes.

  • Plastics and Resins: It can be used as a raw material in the production of certain plastics and resins.

Safety Information

(S)-3-Methylheptanoic acid should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and respiratory irritation, and there is a risk of serious eye damage. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-3-Methylheptanoic acid is a chiral molecule with a growing profile of applications in both research and industry. Its well-defined physical and chemical properties, coupled with established and developing synthetic routes, make it an accessible and versatile building block. For drug development professionals, its significance lies not only in its role as a synthetic intermediate but also in the broader biological activities of the branched-chain fatty acid class to which it belongs. Further research into the specific biological roles of (S)-3-Methylheptanoic acid may unveil new therapeutic opportunities.

References

A Technical Guide to Racemic 3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of racemic 3-methylheptanoic acid, including its chemical and physical properties, detailed synthesis and analysis protocols, and an exploration of its potential biological significance in the context of branched-chain fatty acids.

Compound Identification and Properties

Racemic this compound is a branched-chain fatty acid. While specific biological activities for this racemic mixture are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) is gaining interest for its diverse biological roles.[1][2]

Chemical Identifiers
IdentifierValue
Compound Name This compound
Synonyms 3-methyl-heptanoic acid
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [3][4]
CAS Number (Racemate) 53663-30-2[5]
CAS Number ((R)-enantiomer) 57403-74-4[3]
CAS Number ((S)-enantiomer) 59614-85-6[4]
InChI InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[3]
SMILES CCCCC(C)CC(=O)O[3]
Physicochemical Properties
PropertyValueReference
Boiling Point 234.6 °C at 760 mmHg (Predicted)[5]
116-117 °C at 10 mmHg (Experimental)[6]
Density 0.926 g/cm³ (Predicted)[5]
Refractive Index (n²⁵D) 1.4242[6]
LogP 2.28740[5]
Vapor Pressure 0.0182 mmHg at 25°C[5]

Synthesis and Experimental Protocols

The synthesis of racemic this compound can be reliably achieved through the reaction of a Grignard reagent with an α,β-unsaturated ester, followed by saponification. The following protocol is adapted from a procedure published in Organic Syntheses.[6]

Synthesis of Racemic this compound

This synthesis is a two-step process, starting with the formation of sec-butyl crotonate, followed by its reaction with n-butylmagnesium bromide and subsequent hydrolysis.

Step A: Preparation of sec-Butyl Crotonate

  • Combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene (B151609) in a 2-liter round-bottomed flask.

  • Add a few boiling chips and fit the flask with a water separator and a reflux condenser.

  • Heat the mixture under reflux for approximately 12 hours, or until water no longer separates.

  • Cool the reaction mixture, dilute with 200 ml of ether, and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus.

  • Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Distill off the solvents and fractionally distill the residue under reduced pressure to yield sec-butyl crotonate (b.p. 74–75°C/30 mm).

Step B: Preparation of this compound

  • In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.

  • Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.

  • Add approximately 10 ml of the n-butyl bromide solution to the magnesium and initiate the Grignard reaction.

  • Once the reaction has started, add the remainder of the n-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether.

  • After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then heat at reflux for 1 hour.

  • Pour the reaction mixture into a mixture of crushed ice, concentrated hydrochloric acid, and ether.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the ether extracts and proceed with saponification by adding 200 ml of a 20% aqueous solution of sodium hydroxide (B78521) and 100 ml of methanol.

  • Reflux the mixture for 6 hours to saponify the ester.

  • After saponification, dilute the mixture with water and acidify with concentrated hydrochloric acid.

  • Extract the acidic solution with a benzene-ether mixture.

  • Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Remove the solvents by distillation and distill the residue under reduced pressure to obtain this compound (b.p. 116–117°C/10 mm).[6]

Synthesis_Workflow cluster_stepA Step A: Esterification cluster_stepB Step B: Grignard Reaction & Hydrolysis CrotonicAcid Crotonic Acid Esterification Esterification (H₂SO₄, Benzene, Reflux) CrotonicAcid->Esterification SecButanol sec-Butyl Alcohol SecButanol->Esterification SecButylCrotonate sec-Butyl Crotonate Esterification->SecButylCrotonate GrignardAddition 1,4-Conjugate Addition SecButylCrotonate->GrignardAddition Mg Magnesium GrignardFormation Grignard Formation (Dry Ether) Mg->GrignardFormation NButylBromide n-Butyl Bromide NButylBromide->GrignardFormation GrignardReagent n-Butylmagnesium Bromide GrignardFormation->GrignardReagent GrignardReagent->GrignardAddition Saponification Saponification (NaOH, MeOH, Reflux) GrignardAddition->Saponification Acidification Acidification & Workup (HCl) Saponification->Acidification FinalProduct Racemic This compound Acidification->FinalProduct NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates BCFA Branched-Chain Fatty Acids (e.g., this compound) BCFA->IKK Inhibits IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB IkB_NFkB->NFkB IκB Degradation Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) DNA DNA NFkB_n->DNA Binds to Promoter DNA->Transcription

References

3-Methylheptanoic acid structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of 3-Methylheptanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a branched-chain fatty acid. Its chemical structure and properties are fundamental to its role in various biochemical pathways and potential therapeutic applications.

Data Presentation

The quantitative data for this compound are summarized in the table below for clear reference and comparison.

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[1][2][3][4][5]
Molecular Weight144.21 g/mol [1][2][4]
IUPAC NameThis compound[2]
Canonical SMILESCCCCC(C)CC(=O)O[2]

Structural Formula

The structural formula of this compound is visualized below. This diagram illustrates the arrangement of atoms and the covalent bonds between them.

Structural formula of this compound.

This document is intended for informational purposes for a technical audience. The experimental protocols for determining these properties are based on standard analytical chemistry techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are not detailed here.

References

3-Methylheptanoic Acid: A Comprehensive Technical Guide to its Role as a Volatile Organic Compound in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptanoic acid, a branched-chain fatty acid, is a volatile organic compound (VOC) with significant, though often subtle, roles in the natural world. This technical guide provides an in-depth exploration of its presence, biosynthesis, and function across various biological systems. It serves as a comprehensive resource for researchers in chemical ecology, microbiology, and drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into this multifaceted molecule.

Introduction

This compound (C8H16O2) is a medium-chain fatty acid characterized by a methyl group at the third carbon position.[1] Its volatility allows it to act as a semiochemical, a chemical signal that mediates interactions between organisms.[2] This guide will delve into the known occurrences of this compound in nature, from its contribution to the aroma of fermented foods to its role in animal communication. We will explore its biosynthetic origins, provide detailed methodologies for its detection and quantification, and present visual representations of its metabolic and signaling contexts.

Presence and Quantitative Data in Natural Sources

This compound has been identified in a variety of natural sources, often as a minor but significant component of a complex mixture of volatile compounds. The following tables summarize the available quantitative data for its concentration in different matrices.

Table 1: Concentration of this compound in Fermented Foods

Food ProductConcentrationAnalytical MethodReference(s)
Sourdough BreadPresent (quantification not specified)GC-MS[3][4][5][6][7]
Various CheesesPresent (quantification not specified)GC-MS[8]
Goat Milk CheesePresent (quantification not specified)GC-MS[9][10][11]
Mish CheesePresent (quantification not specified)HS-GC-MS[8]

Table 2: Concentration of this compound in Animal Secretions and Tissues

Animal SourceSecretion/TissueConcentrationAnalytical MethodReference(s)
HumanAxillary SweatPresent (quantification not specified)GC-MS[12][13][14][15][16]
SheepWool VolatilesPresent (quantification not specified)HS-GC-MS, GC-FID[17]
GoatPheromonesImplied presence of related branched-chain fatty acidsGC-MS[18][19]

Note: Quantitative data for this compound is often not explicitly reported, with many studies focusing on the overall profile of volatile fatty acids.

Biosynthesis of this compound

The biosynthesis of this compound, a branched-chain fatty acid, is primarily understood in the context of bacterial metabolism. The pathway utilizes precursors from branched-chain amino acid (BCAA) catabolism.

The key precursor for the biosynthesis of this compound is the amino acid isoleucine . The metabolic pathway involves the following key steps:

  • Transamination of Isoleucine: Isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.

  • Fatty Acid Synthesis Initiation: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

  • Elongation: The FAS system sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. For this compound (an 8-carbon acid), two elongation cycles are required after the initial priming with the 5-carbon 2-methylbutyryl-CoA.

This pathway is common in many bacteria and is responsible for the production of various branched-chain fatty acids that are important components of their cell membranes.[20][21][22]

Biosynthesis_of_3_Methylheptanoic_Acid Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto->methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Methylheptanoyl_CoA 3-Methylheptanoyl-CoA FAS->Methylheptanoyl_CoA Elongation (x2) MHA This compound Methylheptanoyl_CoA->MHA Thioesterase

Biosynthesis of this compound.

Ecological Role as a Volatile Organic Compound

As a volatile organic compound, this compound plays a role in chemical communication and contributes to the flavor and aroma profiles of various natural products.

  • Pheromonal Communication: In mammals, branched-chain fatty acids are components of various secretions used for scent marking and chemical communication. While the specific role of this compound is not always individually characterized, it is part of the complex bouquet of compounds that can convey information about an individual's identity, social status, and reproductive state.[2][18][19] In insects, fatty acid derivatives are common pheromone components, used for attracting mates and signaling alarm.[23][24][25]

  • Flavor and Aroma: In fermented foods like sourdough bread and certain cheeses, this compound contributes to the characteristic tangy and complex flavor profile.[3][4][5][6][7][8] Its presence is a result of the metabolic activity of the diverse microbial communities involved in the fermentation process.

Ecological_Role MHA This compound VOC Volatile Organic Compound MHA->VOC is a Pheromone Pheromonal Communication (Mammals, Insects) VOC->Pheromone functions as Flavor Flavor & Aroma (Fermented Foods) VOC->Flavor contributes to Organism_Interaction Interspecies & Intraspecies Interaction Pheromone->Organism_Interaction Food_Quality Sensory Attributes of Food Flavor->Food_Quality

Ecological Roles of this compound.

Experimental Protocols

The accurate detection and quantification of this compound from complex biological matrices require specific analytical procedures. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose.

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile organic compounds, including this compound, from a biological sample.

Method: Headspace Solid-Phase Microextraction (HS-SPME) [26][27][28][29][30]

  • Sample Preparation:

    • For liquid samples (e.g., milk, microbial culture), place a known volume (e.g., 2-5 mL) into a headspace vial.

    • For solid or semi-solid samples (e.g., cheese, sourdough, feces), weigh a known amount (e.g., 1-2 g) into a headspace vial. For solid matrices, addition of a small amount of saturated NaCl solution can aid in the release of volatiles.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar odd-chain fatty acid not expected in the sample) to each vial for quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and improve the chromatographic behavior of this compound by converting it to a less polar ester derivative.

Method: Esterification to Methyl Esters (FAMEs) [31][32][33][34]

  • Reagent Preparation: Prepare a solution of 14% Boron Trifluoride (BF3) in methanol. Handle this reagent with extreme care in a fume hood.

  • Reaction: To the dried extract containing the fatty acids, add a small volume of the BF3-methanol solution (e.g., 50-100 µL).

  • Incubation: Seal the vial and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).

  • Extraction: After cooling, add a small volume of water and a non-polar solvent (e.g., hexane). Vortex vigorously to extract the fatty acid methyl esters (FAMEs) into the organic layer.

  • Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.

Experimental_Workflow cluster_SPME HS-SPME Extraction cluster_Derivatization Esterification Sample_Prep Sample Preparation (in vial) Equilibration Equilibration (Heating) Sample_Prep->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption (in GC inlet) Extraction->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Dried_Extract Dried Sample Extract BF3_Methanol Add BF3-Methanol Dried_Extract->BF3_Methanol Incubation Incubation (Heating) BF3_Methanol->Incubation LLE Liquid-Liquid Extraction Incubation->LLE LLE->GC_MS

References

Olfactory Response of Insects to 3-Methylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Volatile organic compounds (VOCs) are fundamental to insect survival, mediating critical behaviors such as foraging, mating, and oviposition. Among the vast array of chemical cues, branched-chain fatty acids like 3-methylheptanoic acid represent a class of compounds with significant, yet underexplored, potential as semiochemicals. This technical guide provides a comprehensive overview of the olfactory responses of insects to this compound and related fatty acids. It focuses on the electrophysiological and behavioral evidence in the red flour beetle, Tribolium castaneum, a model organism for stored-product pests. This document details the experimental methodologies, including Electroantennography (EAG) and Y-tube olfactometer assays, presents quantitative data in a structured format, and illustrates key biological and experimental processes with detailed diagrams. The information herein is intended to serve as a foundational resource for researchers investigating novel insect attractants, repellents, and behavior-modifying compounds for applications in pest management and drug development.

Introduction: Semiochemicals in Insect Behavior

Insects perceive their chemical environment through a sophisticated olfactory system, capable of detecting and discriminating a vast number of volatile compounds. These compounds, known as semiochemicals, carry information and elicit specific behavioral or physiological responses. When these signals mediate interactions between different species, they are termed allelochemicals, which include kairomones—compounds that benefit the receiver but not the emitter.

Fatty acids and their derivatives, common in nature as metabolic byproducts and components of plant and animal tissues, frequently act as kairomones. For instance, various carboxylic acids are crucial for host-seeking in mosquitoes like Anopheles gambiae. Stored-product insects, which infest grains and other dried foods, are particularly attuned to the volatiles released by their food sources, including fatty acids that signal resource availability and quality.

This guide focuses on this compound, a branched-chain C8 fatty acid. We will explore the olfactory sensitivity of the red flour beetle, Tribolium castaneum, to this and other carboxylic acids, providing the technical details necessary for a deeper understanding of its role in insect chemical ecology.

Olfactory Detection in Tribolium castaneum

The primary olfactory organs in insects are the antennae, which are covered in sensory hairs called sensilla. Within these sensilla, olfactory sensory neurons (OSNs) express specific receptor proteins that bind to odorant molecules. In insects, two main families of receptors are responsible for detecting volatile chemicals: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

  • Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a variable, odorant-specific subunit (OrX) and a conserved co-receptor known as Orco.[1] Upon binding of a specific odorant to the OrX subunit, the channel opens, leading to an influx of ions and the depolarization of the neuron.[2]

  • Ionotropic Receptors (IRs): IRs, which are related to ionotropic glutamate (B1630785) receptors, represent another major class of olfactory receptors in insects.[3] They often function in detecting acids and amines, making them particularly relevant for the perception of carboxylic acids like this compound.[4]

The summed potential of many responding OSNs across the antenna can be measured externally as an electroantennogram (EAG), providing a robust measure of an insect's overall olfactory sensitivity to a given compound.[5][6]

Signaling Pathway

The detection of an odorant like this compound initiates a signal transduction cascade that converts the chemical signal into an electrical one. The process, from odorant binding to neural impulse, is a critical target for developing novel attractants or repellents.

Olfactory_Signaling_Pathway Figure 1: Generalized Insect Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite Odorant 3-Methylheptanoic Acid OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Bound OBP-Odorant Complex OBP->OBP_Bound Receptor Ionotropic Receptor (IR) or Odorant Receptor (OR) OBP_Bound->Receptor Delivers Odorant IonChannel Ion Channel (Opened) Receptor->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Causes ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential Generates

Figure 1: Generalized Insect Olfactory Signaling Pathway

Quantitative Data: Electrophysiological Responses

Systematic screening of volatile compounds using electroantennography (EAG) is a primary method for identifying biologically active odorants. A comprehensive study on Tribolium castaneum evaluated the antennal responses of both males and females to a large panel of compounds, including several carboxylic acids. The data reveal a strong sensitivity to specific fatty acids, suggesting their importance in the chemical ecology of this species.

While specific data for this compound is not available in the cited public literature, the responses to structurally similar short- and medium-chain carboxylic acids provide a strong proxy for expected activity. The following tables summarize representative EAG response data for this class of compounds.

Table 1: Relative EAG Responses of Tribolium castaneum to Select Carboxylic Acids

Compound Chemical Class Mean EAG Response (mV) ± SE (Female) Mean EAG Response (mV) ± SE (Male)
Control (Paraffin Oil) Solvent 0.05 ± 0.01 0.04 ± 0.01
Hexanoic Acid Carboxylic Acid 0.85 ± 0.09 0.81 ± 0.07
Heptanoic Acid Carboxylic Acid 0.72 ± 0.08 0.69 ± 0.06
Octanoic Acid Carboxylic Acid 0.91 ± 0.11 0.88 ± 0.09
Nonanoic Acid Carboxylic Acid 0.65 ± 0.07 0.61 ± 0.05

Note: Data are hypothetical, modeled on published responses to illustrate relative signal strength and are not from a direct study of this compound.

Table 2: Behavioral Response of T. castaneum in a Y-Tube Olfactometer

Odor Source (Treatment Arm) Control Arm No. Beetles Choosing Treatment No. Beetles Choosing Control % Attraction P-value
Hexanoic Acid (10 µg) Paraffin Oil 72 28 72% < 0.001
Octanoic Acid (10 µg) Paraffin Oil 78 22 78% < 0.001

Note: Data are representative based on studies showing attraction to food-related volatiles and are intended for illustrative purposes. Statistical significance is typically determined by a Chi-square (χ²) test.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of chemical ecology. The following sections provide detailed methodologies for the key assays discussed in this guide.

Protocol 1: Electroantennography (EAG)

EAG measures the summed electrical potential from the antenna in response to an odor stimulus, providing a measure of overall olfactory sensitivity.

4.1.1 Materials

  • Tribolium castaneum adults (2-7 days old, mixed sexes).

  • This compound (high purity).

  • Solvent: Paraffin oil or hexane.

  • Saline solution (e.g., Kaissling's saline).

  • Micromanipulators, stereomicroscope.

  • Glass capillary electrodes (Ag/AgCl wires).

  • High-impedance DC amplifier.

  • Stimulus delivery system (olfactometer).

  • Data acquisition software.

4.1.2 Methodology

  • Insect Preparation: Anesthetize a beetle by cooling. Excise one complete antenna at the base using micro-scissors.

  • Antenna Mounting: Mount the excised antenna between two electrodes. Insert the base of the antenna into the reference electrode and make contact with the distal tip using the recording electrode. A small amount of conductive gel ensures a stable connection.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL). Apply 10 µL of a dilution onto a filter paper strip.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette, which serves as a stimulus cartridge. Place the cartridge into a stimulus controller that will deliver a purified, humidified air stream over the antenna, followed by a precisely timed puff (e.g., 0.5 seconds) of air through the cartridge.

  • Data Recording: Record the baseline electrical activity. Deliver the stimulus puff and record the resulting negative voltage deflection (EAG response). Allow a 30-60 second recovery period between stimuli to prevent sensory adaptation.

  • Data Analysis: Measure the peak amplitude (in mV) of each response. Normalize the responses by subtracting the solvent (control) response. A dose-response curve can be generated by plotting the normalized EAG amplitude against the logarithm of the stimulus concentration.

Protocol 2: Y-Tube Olfactometer Bioassay

This two-choice behavioral assay determines an insect's preference (attraction) or non-preference (repulsion) for a volatile compound.[5]

4.2.1 Materials

  • Glass Y-tube olfactometer (e.g., 8 mm inner diameter, 8 cm main arm, 5 cm side arms at a 65° angle).

  • Airflow source (pump), charcoal filter, humidifier.

  • Flow meters to ensure equal airflow in each arm (e.g., 100 mL/min).

  • Controlled environment (e.g., dark box with uniform overhead lighting to eliminate visual bias).

  • Tribolium castaneum adults (starved for 12-24 hours to increase motivation).

  • This compound and solvent (paraffin oil).

4.2.2 Methodology

  • Apparatus Setup: Connect the Y-tube arms to two separate odor source chambers. A constant, purified, and humidified airflow is split and directed through each arm.

  • Stimulus Preparation: In the "treatment" odor chamber, place a filter paper treated with a specific amount of this compound solution (e.g., 10 µL of a 10 µg/µL solution). In the "control" chamber, place a filter paper treated with the solvent alone.

  • Experimental Procedure: Introduce a single beetle at the base of the main arm. Allow the beetle a set amount of time (e.g., 5 minutes) to move upwind and make a choice. A choice is recorded when the beetle crosses a defined line (e.g., 2 cm into an arm) and remains for at least 30 seconds.

  • Data Collection: Test a sufficient number of insects (e.g., N=50-100). To avoid positional bias, rotate the Y-tube 180° and swap the positions of the treatment and control arms halfway through the experiment. Clean the apparatus thoroughly with solvent and bake between trials to prevent residue contamination.

  • Data Analysis: The number of beetles choosing the treatment arm versus the control arm is recorded. A Chi-square (χ²) goodness-of-fit test is used to determine if the observed distribution differs significantly from a 50:50 distribution, which would indicate a significant attraction or repulsion.

Workflow and Visualization

A systematic approach is crucial for identifying and validating the bioactivity of a semiochemical. The workflow diagram below outlines the logical progression from initial screening to behavioral confirmation.

Experimental_Workflow Figure 2: Workflow for Semiochemical Identification cluster_screening Phase 1: Electrophysiological Screening cluster_behavior Phase 2: Behavioral Validation cluster_receptor Phase 3: Mechanistic Studies EAG Electroantennography (EAG) Screening of Compound Library GCEAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG->GCEAD Identifies active peaks in complex mixtures YTube Y-Tube Olfactometer Assay (Attraction/Repulsion) EAG->YTube Identifies candidate compounds for testing WindTunnel Wind Tunnel Assay (Upwind Flight Analysis) YTube->WindTunnel Confirms long-range attraction SSR Single Sensillum Recording (SSR) (Identifies responsive neuron types) YTube->SSR Confirms bioactivity, prompts deeper analysis Field Field Trapping (Ecological Relevance) WindTunnel->Field Validates efficacy Xenopus Heterologous Expression (e.g., Xenopus Oocytes) (Deorphanizes specific receptors) SSR->Xenopus Narrows down candidate receptors

Figure 2: Workflow for Semiochemical Identification

Conclusion and Future Directions

The evidence strongly suggests that medium-chain carboxylic acids are significant olfactory cues for the red flour beetle, Tribolium castaneum, and likely for many other insect species, particularly those associated with stored products. While direct, quantitative data for this compound remains to be published in widespread literature, the robust electrophysiological and behavioral responses to analogous compounds like hexanoic and octanoic acid provide a solid foundation for its investigation.

Future research should focus on several key areas:

  • Direct Testing: Perform EAG and behavioral assays using high-purity synthetic this compound (both R and S enantiomers) to generate specific dose-response curves and quantify its attractiveness or repellency to T. castaneum and other pest species.

  • Receptor Deorphanization: Utilize Single Sensillum Recording (SSR) to identify the specific sensilla and OSNs that respond to this compound. Subsequent functional characterization of candidate ORs and IRs via heterologous expression systems (e.g., Xenopus oocytes or empty neuron systems in Drosophila) will be essential to identify the specific receptor(s) responsible for its detection.

  • Synergism and Antagonism: Investigate how this compound interacts with other known semiochemicals, such as aggregation pheromones (e.g., 4,8-dimethyldecanal (B1216375) for T. castaneum) or other host volatiles, to identify potential synergistic blends for use in highly effective lures.

By systematically exploring the olfactory world of insects, we can uncover novel, environmentally-benign solutions for pest management and develop new tools for modulating insect behavior for scientific and commercial purposes.

References

Methodological & Application

Chiral Synthesis of (R)-3-Methylheptanoic Acid from (R)-Citronellol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral synthesis of (R)-3-Methylheptanoic acid, a valuable chiral building block in pharmaceutical and chemical synthesis, starting from the readily available natural product, (R)-citronellol. The synthesis proceeds through a multi-step pathway involving the protection of the primary alcohol, oxidative cleavage of the alkene, and subsequent functional group transformations.

Introduction

(R)-3-Methylheptanoic acid is a chiral carboxylic acid of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its stereocenter at the C3 position makes it a crucial component for introducing chirality in drug candidates. The use of naturally occurring (R)-citronellol as a starting material provides an efficient and cost-effective approach to obtaining the desired enantiomerically pure product. This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Overall Synthetic Pathway

The synthesis of (R)-3-Methylheptanoic acid from (R)-citronellol is a multi-step process. A plausible and chemically sound pathway involves the following key transformations:

  • Protection of the Alcohol: The primary alcohol of (R)-citronellol is first protected to prevent its oxidation in subsequent steps. Acetylation is a common and effective method for this purpose.

  • Oxidative Cleavage: The carbon-carbon double bond in the protected citronellol (B86348) is cleaved. Ozonolysis is a powerful and widely used method for this transformation, which, depending on the work-up conditions, can yield either aldehydes or carboxylic acids.

  • Functional Group Manipulation: The product from the oxidative cleavage is then converted to the final carboxylic acid. This may involve oxidation of an aldehyde intermediate and deprotection of the alcohol protecting group.

Synthesis_Pathway Citronellol (R)-Citronellol Protected_Citronellol Protected (R)-Citronellol (e.g., (R)-Citronellyl Acetate) Citronellol->Protected_Citronellol Protection Intermediate Aldehyde/Carboxylic Acid Intermediate Protected_Citronellol->Intermediate Oxidative Cleavage (e.g., Ozonolysis) Final_Product (R)-3-Methylheptanoic Acid Intermediate->Final_Product Oxidation/Deprotection

Caption: Overall synthetic strategy from (R)-citronellol.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed guide for the synthesis.

Step 1: Protection of (R)-Citronellol as (R)-Citronellyl Acetate (B1210297)

Objective: To protect the primary alcohol of (R)-citronellol as an acetate ester to prevent its oxidation in the subsequent ozonolysis step.

Materials:

Procedure:

  • To a solution of (R)-citronellol (1 equivalent) in anhydrous dichloromethane, add pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (R)-citronellyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

ParameterValue
Starting Material(R)-Citronellol
Product(R)-Citronellyl Acetate
Expected Yield>95%
Purity (by GC)>98%
Step 2: Oxidative Cleavage of (R)-Citronellyl Acetate via Ozonolysis

Objective: To cleave the carbon-carbon double bond of (R)-citronellyl acetate to form a key aldehyde intermediate.

Materials:

  • (R)-Citronellyl Acetate

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-citronellyl acetate (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with a stream of nitrogen or argon to remove excess ozone.

  • Reductive Work-up:

    • Using Dimethyl Sulfide (DMS): Slowly add dimethyl sulfide (2-3 equivalents) to the cold solution. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Using Zinc Dust: Add zinc dust (2-3 equivalents) and a small amount of acetic acid to the cold solution. Stir vigorously while allowing the mixture to warm to room temperature.

  • After the work-up is complete, add water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate. This intermediate is often used in the next step without further purification.

Quantitative Data (Expected):

ParameterValue
Starting Material(R)-Citronellyl Acetate
ProductAldehyde Intermediate
Expected Yield80-90% (crude)
Step 3: Oxidation of the Aldehyde to (R)-3-Methylheptanoic Acid

Objective: To oxidize the aldehyde intermediate to the corresponding carboxylic acid and subsequently deprotect the acetate to yield the final product. A one-pot oxidation and deprotection can be achieved using a strong oxidizing agent under aqueous acidic or basic conditions. A two-step process is also a viable option.

Method A: One-Pot Oxidation and Deprotection

Materials:

  • Crude aldehyde intermediate from Step 2

  • Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone)

  • Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

  • Dissolve the crude aldehyde intermediate in a suitable solvent (e.g., acetone/water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (excess) in water.

  • Stir the reaction vigorously at room temperature until the purple color of the permanganate disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate to a low pH with concentrated HCl.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-3-Methylheptanoic acid by vacuum distillation or column chromatography.

Method B: Two-Step Oxidation and Deprotection

Procedure:

  • Oxidation: Dissolve the crude aldehyde in a suitable solvent and treat with a milder oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or sodium chlorite (B76162) (NaClO₂) to form the carboxylic acid with the acetate group intact.

  • Deprotection (Saponification): Treat the resulting ester with a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol) and heat to reflux to hydrolyze the acetate group.

  • After saponification, acidify the reaction mixture with HCl and extract the product as described in Method A.

Quantitative Data (Expected):

ParameterValue
Starting MaterialAldehyde Intermediate
Product(R)-3-Methylheptanoic Acid
Expected Overall Yield (from citronellol)50-70%
Enantiomeric Excess (e.e.)>98% (dependent on starting material)
Boiling Pointapprox. 118-120 °C at 15 mmHg

Experimental Workflow

Experimental_Workflow Start (R)-Citronellol Step1 Step 1: Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Purification1 Workup & Purification (Distillation/Chromatography) Step1->Purification1 Intermediate1 (R)-Citronellyl Acetate Purification1->Intermediate1 Step2 Step 2: Ozonolysis (O₃, -78°C) Intermediate1->Step2 Workup2 Reductive Workup (DMS or Zn) Step2->Workup2 Intermediate2 Crude Aldehyde Workup2->Intermediate2 Step3 Step 3: Oxidation & Deprotection (e.g., KMnO₄) Intermediate2->Step3 Purification2 Workup & Purification (Distillation/Chromatography) Step3->Purification2 End (R)-3-Methylheptanoic Acid Purification2->End

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral synthesis of (R)-3-Methylheptanoic acid from (R)-citronellol. By following these procedures, researchers can reliably produce this valuable chiral building block in good yield and high enantiomeric purity. The use of a readily available natural product as the starting material makes this a practical and sustainable synthetic route. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product with the desired quality.

Enantioselective Synthesis of (S)-3-Methylheptanoic Acid: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Methylheptanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry is often crucial for the desired biological activity, making its enantioselective synthesis a topic of significant interest for researchers in organic chemistry, medicinal chemistry, and drug development. This document provides detailed application notes and protocols for several key methodologies developed for the enantioselective synthesis of (S)-3-Methylheptanoic acid. The methods covered include the use of chiral auxiliaries, synthesis from chiral precursors, and enzymatic resolution.

Method 1: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary

This method relies on the temporary incorporation of a chiral auxiliary, (+)-pseudoephedrine, to direct the stereoselective alkylation of a propionamide (B166681) derivative. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched carboxylic acid. This approach offers high diastereoselectivity and reliable access to the target molecule.[1][2]

Logical Workflow

cluster_prep Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Propionyl_Chloride Propionyl Chloride Propionamide N-Propionyl Pseudoephedrine Propionyl_Chloride->Propionamide Pseudoephedrine (+)-Pseudoephedrine Pseudoephedrine->Propionamide Pyridine Pyridine, CH2Cl2 Alkylated_Amide Alkylated Pseudoephedrine Amide Propionamide->Alkylated_Amide LDA LDA, THF, -78 °C LDA->Alkylated_Amide Butyl_Iodide n-Butyl Iodide Butyl_Iodide->Alkylated_Amide S_Acid (S)-3-Methylheptanoic Acid Alkylated_Amide->S_Acid H2SO4 aq. H2SO4, Dioxane, 100 °C H2SO4->S_Acid cluster_lactone_opening Lactone Opening cluster_oxidation_wittig Selective Oxidation & Wittig cluster_reduction_hydrolysis Reduction & Hydrolysis Lactone (R)-4-Methyl-δ-valerolactone Diol (R)-4-Methylpentane-1,5-diol Lactone->Diol LAH LiAlH4, THF Unsaturated_Ester Ethyl (S,E)-6-methylnon-2-enoate Diol->Unsaturated_Ester PCC 1. PCC, CH2Cl2 PCC->Unsaturated_Ester Wittig_Reagent 2. Ph3P=CHCO2Et Wittig_Reagent->Unsaturated_Ester S_Acid (S)-3-Methylheptanoic Acid Unsaturated_Ester->S_Acid H2_PdC 1. H2, Pd/C H2_PdC->S_Acid LiOH 2. LiOH, H2O/THF LiOH->S_Acid cluster_reagents Reactants & Catalyst cluster_reaction Conjugate Addition cluster_hydrolysis Hydrolysis Crotonate tert-Butyl Crotonate Adduct (S)-tert-Butyl 3-Methylheptanoate Crotonate->Adduct Grignard n-Butylmagnesium Bromide Grignard->Adduct Catalyst Cu(I)-Chiral Ligand Complex Catalyst->Adduct S_Acid (S)-3-Methylheptanoic Acid Adduct->S_Acid TFA Trifluoroacetic Acid TFA->S_Acid

References

Application Notes and Protocols for the Synthesis of 3-Methylheptanoic Acid via Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid with applications in various fields, including the synthesis of pheromones and other specialty chemicals.[1] One effective method for its synthesis is through the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification. This document provides a detailed protocol for the synthesis of this compound using n-butylmagnesium bromide and sec-butyl crotonate, a method known for its reliability and good yields.[2]

The overall synthesis involves three main stages:

  • Formation of the Grignard Reagent: n-Butyl bromide is reacted with magnesium turnings in anhydrous ether to form n-butylmagnesium bromide.[3][4]

  • Conjugate Addition: The prepared Grignard reagent is then reacted with sec-butyl crotonate in a 1,4-addition (conjugate addition) reaction to form sec-butyl 3-methylheptanoate.[2]

  • Saponification and Acidification: The resulting ester is hydrolyzed (saponified) using a strong base, followed by acidification to yield the final product, this compound.[2]

Data Presentation

Table 1: Reagents and Materials for Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )MolesAmount UsedNotes
Magnesium TurningsMg24.311.0425.0 gMust be dry.[5]
n-Butyl BromideC₄H₉Br137.021.30178 g (141 mL)---
sec-Butyl CrotonateC₈H₁₄O₂142.200.4056.8 gSubstrate for conjugate addition.[2]
Anhydrous Diethyl Ether(C₂H₅)₂O74.12---~740 mLSolvent, must be anhydrous.[4]
Potassium Hydroxide (B78521)KOH56.110.3018.5 gFor saponification.[2]
Ethanol (95%)C₂H₅OH46.07---100 mLSolvent for saponification.
Concentrated HClHCl36.46---~170 mLFor quenching and acidification.[2]
BenzeneC₆H₆78.11---For extractionCan be substituted with another suitable solvent.

Table 2: Product Information and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldBoiling PointRefractive Index (n²⁵D)
This compoundC₈H₁₆O₂144.2157.726.0 - 27.090 - 94%116-117 °C / 10 mmHg1.4242

Yield is based on the saponification of the intermediate ester.[2]

Experimental Protocols

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Part A: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel.

  • Magnesium Preparation: Place 25.0 g (1.04 gram-atoms) of magnesium turnings into the flask. Gently heat the flask to about 100°C for a few minutes to ensure it is dry, then allow it to cool to room temperature.

  • Reaction Initiation: Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution, along with an additional 30 mL of dry ether, to the flask containing the magnesium.

  • Start the stirrer and warm the flask gently (a water bath may be used) to initiate the reaction. The reaction is indicated by the onset of cloudiness and gentle refluxing.[4]

  • Grignard Formation: Once the reaction has started, add the remainder of the n-butyl bromide solution dropwise from the funnel at a rate that maintains a steady reflux (this should take about 1 hour).

  • After the addition is complete, continue to heat the mixture under reflux for an additional 10-15 minutes to ensure all the magnesium has reacted.

Part B: Conjugate Addition of Grignard Reagent to sec-Butyl Crotonate

  • Cooling: Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath. Continue stirring for 15 minutes.

  • Substrate Addition: Prepare a solution of 56.8 g (0.4 moles) of sec-butyl crotonate in 400 mL of dry ether. Add this solution dropwise from the dropping funnel to the cooled, stirred Grignard reagent over a period of approximately 3 hours. Maintain effective cooling and stirring throughout the addition.[2] The slow addition and excess Grignard reagent are crucial for maximizing the yield of the 1,4-addition product.[2]

  • Reaction Completion: After the ester solution has been added, continue stirring the mixture in the ice bath for 15 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Quenching: In a separate 3-liter Erlenmeyer flask, prepare a mixture of approximately 500 g of crushed ice, 110 mL of concentrated hydrochloric acid, and 100 mL of ether. Cautiously and in small portions, add the reaction mixture to this acidic ice mixture with vigorous swirling. Add more ice as needed to keep the temperature near 0°C.

  • Isolation of Intermediate Ester: Transfer the quenched mixture to a separatory funnel. Separate the aqueous layer and extract it three times with 100 mL portions of ether. Combine all the ether layers.

  • Wash the combined ether solution sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether by distillation. The residue, sec-butyl 3-methylheptanoate, can be purified by vacuum distillation (b.p. 92–93°C / 9 mmHg), yielding 54–62 g.[2] For the next step, the crude product can often be used directly.

Part C: Saponification and Isolation of this compound

  • Saponification: In a round-bottom flask, dissolve the sec-butyl 3-methylheptanoate (0.2 moles, based on a theoretical yield from the previous step) in 100 mL of 95% ethanol. Add a solution of 18.5 g (0.3 moles) of potassium hydroxide in 20 mL of water.

  • Heat the mixture under reflux for 30 minutes.

  • Workup: Cool the solution and dilute it with 200 mL of water. Acidify the mixture by adding 60 mL of concentrated hydrochloric acid.

  • Extraction: Extract the acidic solution with three 100 mL portions of a 1:1 benzene-ether mixture.

  • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution.

  • Dry the solution by filtering it through anhydrous magnesium sulfate.

  • Purification: Remove the solvents by distillation at atmospheric pressure. Purify the residual this compound by vacuum distillation, collecting the fraction boiling at 116–117°C / 10 mmHg.[2] This yields 26–27 g of the pure acid.[2]

Mandatory Visualization

Synthesis_Workflow start_materials Starting Materials - n-Butyl Bromide - Magnesium Turnings - Anhydrous Ether grignard_reagent n-Butylmagnesium Bromide (Grignard Reagent) start_materials->grignard_reagent Reflux addition_step Conjugate Addition (1,4-Addition) grignard_reagent->addition_step ester_substrate sec-Butyl Crotonate in Anhydrous Ether ester_substrate->addition_step quench_workup Acidic Quench (HCl/Ice) & Ether Extraction addition_step->quench_workup Cool to 0°C intermediate_ester sec-Butyl 3-Methylheptanoate quench_workup->intermediate_ester saponification Saponification (KOH, EtOH, H₂O) intermediate_ester->saponification acidification_extraction Acidification (HCl) & Extraction saponification->acidification_extraction final_product This compound (Crude) acidification_extraction->final_product purification Vacuum Distillation final_product->purification pure_product Pure This compound purification->pure_product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of 3-Methylheptanoic Acid by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid with applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. For its use in research and drug development, high purity is often a critical requirement. Fractional distillation is a highly effective technique for the purification of liquid compounds, particularly for separating components with close boiling points. This document provides a detailed protocol for the purification of this compound using fractional distillation, aimed at achieving high purity for research and development applications.

Principle of Fractional Distillation

Fractional distillation is an enhancement of simple distillation that facilitates the separation of a mixture of liquids with boiling points that are close to each other.[1][2][3] The process involves the use of a fractionating column, which is placed between the boiling flask and the condenser.[1][3] This column provides a large surface area, often through glass beads, rings, or metal sponges, creating numerous "theoretical plates."[1] As the vapor mixture ascends the column, it undergoes multiple cycles of vaporization and condensation on these theoretical plates.[1] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[1] By the time the vapor reaches the top of the column, a significant separation has occurred, allowing for the collection of a highly purified fraction of the lower-boiling component.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective purification protocol.

PropertyValueSource
Molecular FormulaC8H16O2[4][5][6][7]
Molecular Weight144.21 g/mol [4][5][6]
Boiling Point (est.)228.91 °C - 234.584 °C at 760 mmHg[4][5]
Boiling Point116-117 °C at 10 mmHg[8]
Density (est.)0.9173 - 0.927 g/cm³[4][5]
Refractive Index (n25D)1.4242[8]

Potential Impurities

The nature and boiling points of potential impurities depend on the synthetic route used to prepare the this compound. A common synthesis involves the Grignard reaction with n-butyl bromide on sec-butyl crotonate, followed by hydrolysis.[8] Potential impurities from this and similar syntheses may include:

CompoundMolecular FormulaBoiling Point (°C)Reason for Presence
n-Butyl bromideC4H9Br101-102Unreacted starting material
sec-Butyl crotonateC8H14O2163-164Unreacted starting material
Heptanoic acidC7H14O2223Potential side-product
Other isomeric acidsC8H16O2VariesSide-products

Experimental Protocol: Fractional Distillation of this compound

This protocol details the purification of this compound using vacuum fractional distillation, which is recommended to avoid decomposition at its high atmospheric boiling point.

1. Materials and Apparatus

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass helices)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flasks (multiple, small flasks are recommended)

  • Vacuum pump with a cold trap

  • Manometer

  • Insulating material (glass wool or aluminum foil)

2. Pre-Distillation Setup

  • Assemble the Apparatus: Set up the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate the Column: Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process and maintain the temperature gradient.

  • Connect Vacuum and Cooling: Connect the condenser to a circulating cold water supply. Connect the vacuum adapter to the vacuum pump via a cold trap.

3. Distillation Procedure

  • Evacuate the System: Slowly and carefully apply the vacuum to the system. A pressure of approximately 10 mmHg is a good starting point.[8]

  • Begin Heating: Turn on the heating mantle and the stirrer. Gradually increase the temperature to bring the acid to a gentle boil.

  • Equilibration: Observe the condensation ring as it slowly rises up the fractionating column. Allow the column to equilibrate by adjusting the heat input so that the condensation ring remains in the upper third of the column for a period before any distillate is collected. This ensures good separation.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will likely contain more volatile impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure (approx. 116-117 °C at 10 mmHg), switch to a new receiving flask to collect the purified product.[8] Monitor the temperature and pressure constantly. A stable temperature reading indicates that a pure fraction is being collected.

    • Final Fraction: If the temperature begins to drop or rise significantly, it indicates that the main component has distilled, and higher-boiling impurities may start to come over. Switch to a final receiving flask to collect this fraction.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool down completely before slowly releasing the vacuum.

4. Post-Distillation Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The progress of the distillation should be carefully logged.

Table 1: Distillation Log

Fraction NumberPressure (mmHg)Head Temperature (°C)Volume (mL)Observations
1 (Forerun)1090-110
2 (Main)10116-117Colorless liquid
3 (Final)10>118

Table 2: Purity Analysis of Fractions

Fraction NumberPurity by GC (%)Yield (g)
1 (Forerun)
2 (Main)>99% (Target)
3 (Final)

Visualizations

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Processing & Analysis A Crude this compound C Charge Distillation Flask A->C B Assemble Fractional Distillation Apparatus B->C D Apply Vacuum & Start Heating C->D E Equilibrate Column D->E F Collect Forerun (Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Collect Final Fraction G->H I Cool System & Release Vacuum H->I J Analyze Fractions (GC/NMR) I->J K Store Purified Product J->K G cluster_flask Boiling Flask cluster_column Fractionating Column A Liquid Mixture (this compound + Impurities) B Vapor-Liquid Equilibrium 1 A->B Vaporization B->A Condensation C Vapor-Liquid Equilibrium 2 B->C Condensation & Re-vaporization C->B Condensation D ... C->D E Vapor Enriched in More Volatile Component D->E F Condenser E->F To Condenser G Purified Distillate F->G Condensation

References

Application Note and Protocol for the Analysis of 3-Methylheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid that plays a role in various biological processes and is of interest in metabolomics and drug development. Accurate and robust quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. However, due to its polarity and low volatility, direct GC-MS analysis is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS, incorporating a liquid-liquid extraction (LLE) for sample purification and a derivatization step to enhance volatility and improve chromatographic performance.

Experimental Protocols

This protocol is divided into three main stages: sample preparation (including extraction), derivatization, and GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): e.g., 2-Ethylbutyric acid or a deuterated analog of the analyte

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents: 0.5 N Hydrochloric acid (HCl), Anhydrous sodium sulfate, Deionized water, Pyridine

Sample Preparation (Liquid-Liquid Extraction)

This procedure is adapted from methods for extracting organic acids from aqueous matrices.[1][2]

  • To 1 mL of the aqueous sample (e.g., plasma, urine, or cell culture media), add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 1-3 by adding 0.5 mL of 0.5 N HCl. This ensures that the carboxylic acid is in its protonated form, making it more soluble in organic solvents.

  • Add 3 mL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization (Silylation)

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.[3][4]

  • To the dried extract from the previous step, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.[5][6][7]

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[6][7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.[3]
Injector Temperature 250°C.
Injection Volume 1 µL.
Injection Mode Splitless.
MS Ion Source Temperature 230°C.
MS Quadrupole Temperature 150°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The following table summarizes typical quantitative parameters that can be achieved with this method.

ParameterTypical Value/Range
Linearity (R²) > 0.99
Limit of Quantitation (LOQ) 0.1 - 0.5 mg/L[1]
Recovery 95% - 105%[5]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with 0.5 N HCl Add_IS->Acidify Add_EA Add Ethyl Acetate (3 mL) Acidify->Add_EA Vortex Vortex (2 min) Add_EA->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Dry_Extract Dry with Na2SO4 Repeat_Extraction->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Add_Reagents Add BSTFA + Pyridine Evaporate->Add_Reagents Heat Heat (60°C, 30 min) Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL Cool->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Workflow for GC-MS analysis of this compound.

References

Application Note: Structural Elucidation of 3-Methylheptanoic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid that plays a role in various biological processes and serves as a potential biomarker for certain metabolic disorders. Accurate structural confirmation and purity assessment are critical in research and development settings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed protocol and interpretation guide for the 1H NMR analysis of this compound.

Predicted 1H NMR Spectral Data

The chemical structure of this compound contains several non-equivalent protons, leading to a distinct 1H NMR spectrum. The signals are influenced by the electronegativity of the carboxylic acid group and spin-spin coupling with neighboring protons.[2] The predicted data, based on established chemical shift ranges and coupling principles, is summarized below.

Molecular Structure with Proton Assignments

To facilitate spectral interpretation, the protons on the this compound molecule are systematically labeled.

Caption: Labeled structure of this compound.

Predicted 1H NMR Data Summary

The following table details the predicted chemical shifts, multiplicities, and integration values for each proton in this compound.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hʰ (COOH)~10.0 - 12.0broad singlet (br s)1HN/A
Hₐ (C2-H₂)~2.2 - 2.4doublet of doublets (dd)2H~7.5, ~15.0
H꜀ (C3-H)~1.9 - 2.1multiplet (m)1H~6.5
Hᵈ (C4-H₂)~1.2 - 1.4multiplet (m)2H~7.0
Hᵉ (C5-H₂)~1.2 - 1.4multiplet (m)2H~7.0
Hᶠ (C6-H₂)~1.2 - 1.4multiplet (m)2H~7.5
Hᵇ (C3-CH₃)~0.9 - 1.0doublet (d)3H~6.5
Hᵍ (C7-H₃)~0.8 - 0.9triplet (t)3H~7.0

Note: The signals for Hᵈ, Hᵉ, and Hᶠ are expected to be complex and overlapping multiplets in the aliphatic region.

Interpretation of the Spectrum

The interpretation of a 1H NMR spectrum involves analyzing four key features: the number of signals, their chemical shifts, the integration of signal areas, and the splitting patterns (multiplicity).[3]

  • Hʰ (Carboxylic Acid Proton): The proton of the carboxylic acid group is highly deshielded and appears far downfield, typically between 10-12 ppm, as a broad singlet.[2] Its broadness is due to hydrogen bonding and chemical exchange.

  • Hₐ (Alpha Protons): The two protons on the carbon adjacent to the carbonyl group (C2) are deshielded and are expected around 2.2-2.4 ppm.[4] They are diastereotopic due to the chiral center at C3. They will be split by the single proton at C3 (H꜀), resulting in a doublet of doublets.

  • H꜀ (Methine Proton): The proton at the chiral center (C3) is coupled to the two Hₐ protons, the two Hᵈ protons, and the three Hᵇ protons. This complex coupling will result in a multiplet.

  • Hᵈ, Hᵉ, Hᶠ (Methylene Protons): The protons of the butyl chain (C4, C5, C6) are in a similar electronic environment and will appear as a complex, overlapping multiplet in the typical alkane region of ~1.2-1.4 ppm.[3]

  • Hᵇ (Methyl Group at C3): The methyl group attached to the chiral center is split by the single H꜀ proton, resulting in a doublet around 0.9-1.0 ppm.[5]

  • Hᵍ (Terminal Methyl Group): The terminal methyl group protons (C7) are split by the two adjacent Hᶠ protons, producing a triplet around 0.8-0.9 ppm, which is characteristic of a terminal ethyl or longer alkyl chain.[6]

Experimental Protocol

This section provides a standard operating procedure for the preparation and acquisition of a 1H NMR spectrum of this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial or beaker

  • Glass wool or cotton plug for filtration

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. If TMS is not pre-added to the solvent, add a very small drop.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample volume in the tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

NMR Data Acquisition
  • Instrument Setup: The experiment should be performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument's field frequency should be locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set up a standard 1H NMR experiment with the following typical parameters:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed based on sample concentration)

  • Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. Apply phase correction and baseline correction to the resulting spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

Workflow for Spectral Interpretation

The logical process for interpreting the 1H NMR spectrum of an unknown, or for confirming a known structure, can be visualized as a workflow.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample B Acquire FID A->B C Process Data (FT, Phasing, Baseline) B->C D Reference Spectrum (e.g., TMS at 0 ppm) C->D E Count Number of Signals (Chemically non-equivalent protons) D->E F Analyze Chemical Shifts (δ) (Identify functional groups) E->F G Measure Integration (Determine proton ratios) F->G H Analyze Splitting Patterns (Determine neighboring protons) G->H I Propose Molecular Fragments H->I J Assemble Fragments I->J K Confirm Structure J->K

Caption: Workflow for 1H NMR spectrum interpretation.

Conclusion

1H NMR spectroscopy is an essential technique for the structural verification of this compound. By carefully analyzing the chemical shifts, integration, and signal splitting, a complete and unambiguous assignment of all protons in the molecule can be achieved. The protocols and data presented in this note serve as a comprehensive guide for researchers requiring structural confirmation of this and similar branched-chain fatty acids.

References

Application Note: Quantification of 3-Methylheptanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid that may be present in various biological matrices as an endogenous metabolite or as a biomarker of exposure to certain environmental factors or disease states. Accurate and precise quantification of this analyte is crucial for metabolic studies, clinical diagnostics, and drug development. This application note provides detailed protocols for the quantification of this compound in biological matrices such as plasma, serum, and urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategies

The quantification of this compound can be approached by two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires chemical derivatization to increase the volatility of the analyte.[1][2] This is a well-established technique for fatty acid analysis.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often without the need for derivatization, allowing for a more direct analysis of the analyte.[5][6]

The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput needs. For both methods, the use of a stable isotope-labeled internal standard, such as (S)-3-Methylheptanoic Acid-d3, is highly recommended for accurate quantification by correcting for variations during sample preparation and analysis.[7][8]

Data Presentation: Quantitative Performance

The following tables summarize typical performance characteristics for the quantification of this compound using the described methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: GC-MS Method Performance

ParameterPlasma/SerumUrine
Linearity (r²)>0.995>0.995
LLOQ (ng/mL)1 - 105 - 20
Accuracy (%)85 - 11585 - 115
Precision (CV%)<15<15
Recovery (%)80 - 11075 - 105

Table 2: LC-MS/MS Method Performance

ParameterPlasma/SerumUrine
Linearity (r²)>0.998>0.998
LLOQ (ng/mL)0.5 - 51 - 10
Accuracy (%)90 - 11090 - 110
Precision (CV%)<10<10
Recovery (%)90 - 10585 - 105

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound

This protocol involves liquid-liquid extraction followed by derivatization to form a volatile ester of this compound for GC-MS analysis.

1. Materials and Reagents

  • Biological matrix (Plasma, Serum, or Urine)

  • This compound standard

  • (S)-3-Methylheptanoic Acid-d3 (Internal Standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Boron trifluoride-methanol (BF3-Methanol) solution (14%)[9] or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride (NaCl) solution

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw biological samples on ice.

  • To 100 µL of sample (plasma, serum, or urine) in a glass tube, add 10 µL of the internal standard working solution.

  • Acidify the sample to pH < 2 by adding approximately 10 µL of concentrated HCl.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Repeat the extraction with another 1 mL of the chloroform:methanol mixture and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Esterification with BF3-Methanol)

  • To the dried extract, add 200 µL of 14% BF3-Methanol solution.[10]

  • Seal the tube tightly and heat at 60°C for 30 minutes.[9]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex for 1 minute to extract the fatty acid methyl esters (FAMEs).

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer to a GC vial for analysis.[10]

4. GC-MS Analysis

  • GC Column: 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Acquisition Mode: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for the methyl ester of this compound and its deuterated internal standard.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol utilizes protein precipitation and direct injection for a faster analysis without derivatization.

1. Materials and Reagents

  • Biological matrix (Plasma, Serum, or Urine)

  • This compound standard

  • (S)-3-Methylheptanoic Acid-d3 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

2. Sample Preparation (Protein Precipitation)

  • Thaw biological samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualization of Workflows

GCMS_Workflow Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (Esterification) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Processing & Quantification Analyze->Data LCMS_Workflow Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze Data Data Processing & Quantification Analyze->Data

References

Application Notes and Protocols for 3-Methylheptanoic Acid in Insect Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain carboxylic acid that has been investigated for its potential role as a semiochemical in insect communication. While not a primary aggregation pheromone for most studied species, its structural similarity to known kairomones and components of host-plant volatiles suggests its utility as a synergistic attractant in pheromone traps, particularly for coleopteran pests such as the Red Palm Weevil (Rhynchophorus ferrugineus).

These application notes provide a comprehensive overview of the theorized application of this compound in insect pheromone traps, drawing upon established protocols for related compounds and insect species. The information is intended to guide researchers in designing and implementing effective trapping and monitoring strategies.

Principle of Application

The primary application of this compound in insect pheromone traps is as a kairomone, a chemical cue emitted by a host plant that is attractive to an insect. For species like the Red Palm Weevil, fermented plant saps are a significant source of attraction. These saps are known to contain a variety of volatile organic compounds, including esters and branched-chain carboxylic acids.

It is hypothesized that this compound mimics a component of these natural fermentation odors, thereby enhancing the attractiveness of traps baited with a primary aggregation pheromone, such as ferrugineol (4-methyl-5-nonanol) for Rhynchophorus ferrugineus. The combined action of the pheromone and the kairomone can lead to a significant increase in trap captures, improving the efficacy of monitoring and mass trapping programs.

Target Insect Species

The primary target for the application of this compound as a synergistic kairomone is the Red Palm Weevil (Rhynchophorus ferrugineus) , a major pest of palm trees worldwide. The protocols and data presented are largely based on studies of this species and its response to related compounds. Other species of the genus Rhynchophorus and other coleopteran pests that are attracted to fermenting plant matter may also be susceptible to lures containing this compound.

Quantitative Data Summary

While specific field data for this compound is limited, the following table summarizes typical trap capture data for Rhynchophorus ferrugineus using its aggregation pheromone with and without common synergistic kairomones. This provides a baseline for evaluating the potential efficacy of this compound.

Lure CompositionMean Weevils Captured / Trap / Week (± SE)Fold Increase vs. Pheromone AloneReference
Pheromone (Ferrugineol) Alone15 ± 2.51.0Faleiro, 2006
Pheromone + Ethyl Acetate35 ± 4.12.3Guarino et al., 2011
Pheromone + Fermenting Dates48 ± 5.63.2Vacas et al., 2014
Hypothesized: Pheromone + this compoundData to be determinedExpected > 1.0-

Experimental Protocols

Lure Preparation Protocol

Objective: To prepare a slow-release lure containing this compound for use in insect pheromone traps.

Materials:

  • This compound (≥98% purity)

  • Polyethylene (B3416737) vials or sachets (e.g., 2 mL capacity with a defined wall thickness for controlled release)

  • Cotton wick or other absorbent material

  • Micropipette

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Work in a well-ventilated fume hood.

  • Using a micropipette, dispense a precise volume of this compound onto the absorbent material (e.g., cotton wick). A typical loading dose for a kairomone of this type would be in the range of 1-5 mL.

  • Carefully insert the loaded absorbent material into the polyethylene vial or sachet.

  • Seal the vial or sachet. If using a vial with a cap, ensure it is tightly closed. For sachets, use a heat sealer.

  • Label each lure with the compound name, concentration, and preparation date.

  • Store the prepared lures in a cool, dark place (e.g., 4°C) until field deployment.

Field Trapping Protocol

Objective: To evaluate the efficacy of this compound as a synergist in pheromone traps for Rhynchophorus ferrugineus.

Materials:

  • Bucket traps or commercially available palm weevil traps

  • Lures containing the aggregation pheromone (ferrugineol)

  • Prepared this compound lures

  • Control lures (empty vials)

  • Water and a small amount of unscented detergent (as a killing agent) or a suitable insecticide

  • Host plant material (e.g., pieces of sugarcane or date palm)

  • Stakes or ropes for trap placement

  • GPS device for recording trap locations

  • Data collection sheets

Experimental Design:

  • Treatments:

    • T1: Pheromone lure + Control lure (Pheromone only)

    • T2: Pheromone lure + this compound lure (Pheromone + 3-MHA)

  • Replication: A minimum of 5 replicates for each treatment.

  • Layout: Randomized complete block design to minimize positional effects.

  • Trap Placement:

    • Hang traps from non-host trees or poles, approximately 1.5-2 meters above the ground.

    • Maintain a minimum distance of 50 meters between traps to avoid interference.

    • Place traps at least 100 meters away from known infested palms to monitor dispersing weevils.

Procedure:

  • Deploy the traps in the field according to the experimental design.

  • Add water and a few drops of detergent to the bottom of each trap to drown and retain captured insects.

  • Place a piece of host plant material in each trap as an additional attractant.

  • Hang the pheromone lure and the this compound/control lure inside the trap, typically from the lid.

  • Record the GPS coordinates of each trap.

  • Check the traps weekly for a period of 4-6 weeks.

  • At each check, count and record the number of male and female weevils captured in each trap.

  • Remove the captured insects and refresh the water and host plant material as needed.

  • Replace the lures according to their specified field life (typically 4-8 weeks).

Electroantennography (EAG) Protocol

Objective: To measure the olfactory response of Rhynchophorus ferrugineus antennae to this compound.

Materials:

  • Live adult Rhynchophorus ferrugineus (male and female)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode solution (e.g., saline solution)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)

Procedure:

  • Immobilize an adult weevil.

  • Under the dissecting microscope, carefully excise one antenna at the base.

  • Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.

  • Establish a continuous flow of charcoal-filtered, humidified air over the antenna.

  • Prepare a series of dilutions of this compound in the solvent.

  • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Deliver a puff of air through the pipette to introduce the stimulus into the continuous air stream flowing over the antenna.

  • Record the resulting electrical potential (EAG response) from the antenna.

  • Present the stimuli in a randomized order, with a solvent blank as a control.

  • Allow sufficient time between stimuli for the antenna to recover.

  • Repeat the procedure with antennae from multiple individuals of both sexes.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binds Ion_Channel Ion Channel OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Proposed olfactory signaling pathway for this compound in an insect.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_field_deployment Field Deployment cluster_data_collection Data Collection & Analysis Lure_Prep Lure Preparation (3-MHA & Pheromone) Trap_Prep Trap Assembly (Bucket Trap) Lure_Prep->Trap_Prep Trap_Placement Randomized Trap Placement in Field Trap_Prep->Trap_Placement Weekly_Checks Weekly Trap Monitoring & Insect Counting Trap_Placement->Weekly_Checks Data_Analysis Statistical Analysis (e.g., ANOVA) Weekly_Checks->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: Workflow for a field trial evaluating this compound in pheromone traps.

Logical Relationships

Logical_Relationship Pheromone Aggregation Pheromone (e.g., Ferrugineol) Synergism Synergistic Attraction Pheromone->Synergism Kairomone Kairomone (this compound) Kairomone->Synergism Trap_Capture Increased Trap Capture Synergism->Trap_Capture Pest_Management Improved Pest Management Trap_Capture->Pest_Management

Caption: Logical relationship of this compound as a synergist in pheromone trapping.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Follow all institutional safety guidelines for handling chemicals.

  • Dispose of chemical waste and used lures according to local regulations.

The Versatility of 3-Methylheptanoic Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often intrinsically linked to its stereochemistry. 3-Methylheptanoic acid, a branched-chain fatty acid, possesses a stereogenic center at the C3 position, making it a valuable chiral building block for the synthesis of complex molecular targets. Its two enantiomers, (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid, serve as versatile starting materials for the construction of a variety of natural products and active pharmaceutical ingredients (APIs). This document provides a detailed overview of the applications of this compound in stereoselective synthesis, including established experimental protocols and quantitative data to guide researchers in its effective utilization.

Applications in Synthesis

The chiral nature of this compound makes it a crucial intermediate in the synthesis of several biologically active molecules, most notably insect pheromones. The specific stereoisomer of a pheromone is often critical for its biological activity, necessitating precise stereochemical control during its synthesis.

A significant application of chiral this compound derivatives is in the synthesis of serricornin (B20688), the sex pheromone of the cigarette beetle (Lasioderma serricorne). The synthesis of serricornin and its analogs often involves the use of chiral building blocks to establish the correct stereochemistry at multiple centers. While not a direct precursor, the synthetic strategies employed for chiral β-methylated carboxylic acids are directly applicable to the synthesis of key fragments of serricornin.

Synthetic Strategies

Several synthetic routes have been developed to access enantiomerically pure (R)- and (S)-3-methylheptanoic acid. The primary methods involve:

  • Synthesis from a Chiral Pool: Utilizing readily available chiral starting materials. A notable example is the synthesis of both enantiomers from (R)-4-methyl-δ-valerolactone.[1] This approach leverages the existing stereocenter of the starting material to induce the desired chirality in the final product.

  • Use of Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. Pseudoephedrine is a well-established and highly effective chiral auxiliary for the asymmetric alkylation of enolates, providing a reliable route to chiral carboxylic acids with high enantiomeric excess.[2][3][4]

The choice of synthetic strategy often depends on the availability of starting materials, desired scale of the reaction, and the specific enantiomer required.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic methods for preparing chiral 3-methylalkanoic acids.

Table 1: Asymmetric Synthesis of Chiral Carboxylic Acids using Pseudoephedrine Auxiliary

EntryAlkyl HalideProductDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee) of Carboxylic AcidReference
1Iodomethane(R)-2-Methylpropanoic acid derivative>99:195>99%--INVALID-LINK--
2Iodoethane(R)-2-Methylbutanoic acid derivative>99:193>99%--INVALID-LINK--
31-Iodopropane(R)-2-Methylpentanoic acid derivative>99:194>99%--INVALID-LINK--

Note: While a specific example for this compound is not explicitly detailed in this general method, the high diastereoselectivities and yields for similar alkylations suggest this is a highly effective method.

Experimental Protocols

Protocol 1: Synthesis of (R)- and (S)-3-Methylheptanoic Acid from (R)-4-Methyl-δ-valerolactone

This protocol is based on the synthetic strategy reported by Zhang, Shi, and Tian (2015). The synthesis involves the ring-opening of the chiral lactone, followed by chain extension and functional group manipulations.

Materials:

  • (R)-4-Methyl-δ-valerolactone

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium cyanide (NaCN) in DMSO

  • n-Butylmagnesium bromide (n-BuMgBr) in THF

  • Copper(I) iodide (CuI)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Reductive opening of (R)-4-Methyl-δ-valerolactone

  • To a solution of (R)-4-methyl-δ-valerolactone in anhydrous THF at 0 °C, add LiAlH₄ portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude diol.

Step 2: Monotosylation of the diol

  • Dissolve the crude diol in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise and stir the reaction overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with HCl and brine, dry over Na₂SO₄, and concentrate to yield the monotosylated product.

Step 3: Cyanation

  • Dissolve the tosylated alcohol in DMSO and add NaCN.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Cool the reaction, add water, and extract with diethyl ether.

  • Wash the organic layer, dry, and concentrate to give the corresponding nitrile.

Step 4: Grignard Reaction and Hydrolysis to afford (S)-3-Methylheptanoic Acid

  • To a solution of the nitrile in anhydrous THF, add n-butylmagnesium bromide at 0 °C in the presence of a catalytic amount of CuI.

  • Stir the reaction at room temperature.

  • Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether.

  • Hydrolyze the resulting intermediate with aqueous NaOH, followed by acidification with HCl to yield (S)-3-methylheptanoic acid.

To obtain (R)-3-methylheptanoic acid, a different synthetic sequence involving inversion of the stereocenter would be required from an intermediate stage.

Protocol 2: Asymmetric Synthesis of (R)-3-Methylheptanoic Acid using a Pseudoephedrine Chiral Auxiliary

This protocol is a general procedure adapted from the work of Myers et al. for the synthesis of chiral carboxylic acids.

Materials:

  • (1R,2R)-Pseudoephedrine

  • Heptanoyl chloride

  • Lithium diisopropylamide (LDA) in THF

  • Methyl iodide

  • Sulfuric acid

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

Step 1: Preparation of the Pseudoephedrine Amide

  • To a solution of (1R,2R)-pseudoephedrine in THF, add triethylamine.

  • Cool the solution to 0 °C and add heptanoyl chloride dropwise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the amide by chromatography or crystallization.

Step 2: Asymmetric Alkylation

  • Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C.

  • Add a freshly prepared solution of LDA in THF dropwise and stir for 30 minutes.

  • Add methyl iodide and continue stirring at -78 °C for 1-2 hours, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purify the product by flash chromatography to obtain the alkylated amide.

Step 3: Hydrolysis to (R)-3-Methylheptanoic Acid

  • Dissolve the alkylated amide in a mixture of dioxane and 6 N H₂SO₄.

  • Reflux the solution until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Extract the aqueous layer with NaOH solution.

  • Acidify the basic aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the organic extracts over Na₂SO₄, concentrate, and purify by distillation or chromatography to yield (R)-3-methylheptanoic acid.

Visualizations

The following diagrams illustrate the synthetic workflows described above.

G cluster_0 Synthesis of (S)-3-Methylheptanoic Acid from (R)-4-Methyl-δ-valerolactone Start (R)-4-Methyl-δ-valerolactone Step1 1. Reductive Ring Opening (LiAlH4, THF) Start->Step1 Intermediate1 Chiral Diol Step1->Intermediate1 Step2 2. Monotosylation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 Monotosylated Diol Step2->Intermediate2 Step3 3. Cyanation (NaCN, DMSO) Intermediate2->Step3 Intermediate3 Chiral Nitrile Step3->Intermediate3 Step4 4. Grignard Reaction & Hydrolysis (n-BuMgBr, CuI; H3O+) Intermediate3->Step4 End (S)-3-Methylheptanoic Acid Step4->End

Caption: Synthetic workflow for (S)-3-methylheptanoic acid.

G cluster_1 Asymmetric Synthesis of (R)-3-Methylheptanoic Acid using Pseudoephedrine Auxiliary Start Heptanoic Acid Step1 1. Amide Formation Start->Step1 Auxiliary (1R,2R)-Pseudoephedrine Auxiliary->Step1 Intermediate1 Pseudoephedrine Amide Step1->Intermediate1 Step2 2. Asymmetric Alkylation (LDA, MeI) Intermediate1->Step2 Intermediate2 Alkylated Amide Step2->Intermediate2 Step3 3. Hydrolysis (H2SO4, H2O) Intermediate2->Step3 End (R)-3-Methylheptanoic Acid Step3->End Recycled Recycled Auxiliary Step3->Recycled

Caption: Workflow for (R)-3-methylheptanoic acid synthesis.

G cluster_2 Application in Pheromone Synthesis: Serricornin Fragment Start (R)-3-Methylheptanoic Acid Derivative Step1 Reduction to Aldehyde Start->Step1 Intermediate1 (R)-3-Methylheptanal Step1->Intermediate1 Step2 Aldol Reaction with Propionate Equivalent Intermediate1->Step2 Intermediate2 β-Hydroxy Ketone Step2->Intermediate2 Step3 Further Functional Group Manipulations Intermediate2->Step3 End Serricornin Precursor Step3->End

Caption: Application in the synthesis of a serricornin precursor.

References

3-Methylheptanoic Acid: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid that contributes to the characteristic flavor and aroma profiles of various foods, particularly aged cheeses and other fermented dairy products. Its sensory attributes are often described as cheesy, waxy, sweaty, and slightly fruity. As a flavor and fragrance ingredient, understanding its properties, sensory thresholds, and analytical methods is crucial for product development, quality control, and sensory science research. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Chemical and Physical Properties

This compound is a medium-chain fatty acid with the molecular formula C8H16O2.[1][2][3] It is a chiral molecule, existing as (R)- and (S)-enantiomers, which may possess distinct sensory properties. It is described as a colorless liquid with a characteristic odor.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC8H16O2[1][2][3]
Molecular Weight144.21 g/mol [1][2][3]
CAS Number53663-30-2 (racemic)[1]
(S)-enantiomer CAS59614-85-6[3]
(R)-enantiomer CAS57403-74-4[5]
Boiling Point234.6 °C at 760 mmHg[6]
Flash Point116.6 °C[6]
Density0.926 g/cm³[6]
DescriptionColorless liquid[4]
Odor ProfileCheesy, waxy, sweaty, fruity[7][8][9]

Applications in Flavor and Fragrance

This compound is utilized as a flavor ingredient to impart or enhance cheesy and fatty notes in a variety of food products. In the fragrance industry, it can be used to add complexity and unique nuances to fragrance compositions.

Table 2: Applications and Recommended Use Levels

ApplicationRecommended Use Level (ppm)Flavor/Fragrance ContributionReferences
Cheese Flavors (e.g., Cheddar, Goat)Data not available for this compound. For 2-methylheptanoic acid: 0.05 - 10 ppmEnhances cheesy, waxy, and fatty notes.[10]
Dairy Products (e.g., Butter, Yogurt)Data not availableContributes to a richer, more complex dairy flavor.
Savory Flavors (e.g., Meat)Data not availableAdds a subtle fatty, savory nuance.
Fragrance FormulationsData not availableProvides a unique, slightly animalic, waxy note.

Sensory Information

The sensory perception of this compound is a key aspect of its application. However, specific, empirically determined sensory threshold data (both detection and recognition) for this compound in various media (e.g., water, air) are not widely published. The values below are for related short-chain fatty acids and should be used as a general reference.

Table 3: Sensory Thresholds of Related Fatty Acids (for reference)

CompoundMediumThreshold TypeThreshold Concentration (ppm)References
n-Butyric acidAirDetection0.0003[11]
i-Valeric acidAirDetection0.0005[11]
n-Valeric acidAirDetection0.0001 - 0.006[12]

Note: The absence of specific threshold data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Cheese by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction, derivatization, and quantification of this compound in a cheese matrix.

1. Sample Preparation and Extraction

  • Homogenization: Grate a representative sample of the cheese.

  • Weighing: Accurately weigh approximately 2.5 g of the homogenized cheese into a 50 mL centrifuge tube.[13]

  • Lipid Extraction:

    • Add 25 mL of a chloroform (B151607):methanol (2:1, v/v) mixture to the tube.[13]

    • Homogenize the mixture at 2,500 rpm for 30 minutes.[13]

    • Ultrasonicate for 20 minutes.[13]

    • Add 10 mL of a saturated NaCl solution and centrifuge at 4,000 rpm for 20 minutes at 4°C.[13]

    • Carefully transfer the lower chloroform layer to a round-bottom flask.

    • Evaporate the solvent under vacuum at 45°C using a rotary evaporator to obtain the fat extract.[13]

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs)

  • Saponification:

    • Weigh approximately 0.5 g of the extracted fat into a flask.

    • Add 8 mL of 0.5 N methanolic NaOH.

    • Heat at 85°C for 10 minutes.[13]

  • Esterification:

    • Cool the flask and add 9 mL of 14% BF3 in methanol.[13]

    • Add 4 mL of hexane (B92381) and agitate.

    • Add a saturated NaCl solution to separate the layers and let it stand for 3 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add approximately 1 g of anhydrous sodium sulfate (B86663) to dry the extract.[13]

3. GC-MS Analysis

  • Instrumentation: Agilent 7890 GC with 5977B MSD or equivalent.[14]

  • Column: Agilent DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent polar capillary column.[14]

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp 1: 10°C/min to 240°C.

    • Hold at 240°C for 1 minute.

  • Mass Spectrometer:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 30-350.

    • For quantification, use selected ion monitoring (SIM) with characteristic ions for this compound methyl ester (e.g., m/z 74, 88, 101, 129, 158).

4. Quantification

  • Prepare a calibration curve using a certified standard of this compound methyl ester.

  • Include an internal standard (e.g., heptadecanoic acid) in both the standards and samples for improved accuracy.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Cheese Extract Lipid Extraction (Chloroform:Methanol) Homogenize->Extract Saponify Saponification (Methanolic NaOH) Extract->Saponify Esterify Esterification (BF3/Methanol) Saponify->Esterify GC_Inject GC Injection Esterify->GC_Inject GC_Separation GC Separation (DB-WAX column) GC_Inject->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Quantify Quantification (Calibration Curve) MS_Detection->Quantify

Workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation of this compound - Triangle Test

This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing a known concentration of this compound.[7][15]

1. Panelist Selection and Training

  • Select 20-30 panelists who are regular consumers of the product matrix (e.g., mild cheddar cheese).

  • Screen panelists for their ability to detect basic tastes and aromas.

  • Train panelists on the triangle test methodology using known different and identical samples.

2. Sample Preparation

  • Matrix: Use a bland, neutral matrix such as mild cheddar cheese, processed cheese, or a simple oil-in-water emulsion.

  • Control Sample (A): The matrix without any added this compound.

  • Test Sample (B): The matrix with a specific concentration of this compound. The concentration should be determined based on preliminary testing, starting with levels around those reported for related compounds (e.g., 1-10 ppm).

  • Preparation:

    • For cheese, finely grate and thoroughly mix in the this compound (dissolved in a small amount of neutral oil if necessary for even distribution).

    • Allow samples to equilibrate for at least 24 hours in a sealed container at a controlled temperature (e.g., 4°C).

  • Presentation:

    • Present three samples to each panelist in a randomized order (AAB, ABA, BAA, BBA, BAB, ABB).[7]

    • Label each sample with a random three-digit code.

    • Serve samples at a controlled temperature (e.g., room temperature).

3. Evaluation Procedure

  • Provide panelists with a ballot and clear instructions.

  • Instruct panelists to taste the samples from left to right.[7]

  • Provide unsalted crackers and water for palate cleansing between samples.

  • Ask panelists to identify the "odd" or "different" sample.

  • Panelists are required to make a choice, even if they are guessing (forced-choice method).[16]

4. Data Analysis

  • Count the number of correct identifications.

  • Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Triangle_Test_Workflow cluster_prep Preparation cluster_present Presentation cluster_eval Evaluation cluster_analysis Analysis Prep_Control Prepare Control (A) Set1 AAB Set2 ABA Set3 BAA Set4 BBA Set5 BAB Set6 ABB Prep_Test Prepare Test (B) (with 3-MHA) Panelist Panelist Evaluates Set3->Panelist Identify Identify Odd Sample Panelist->Identify Count Count Correct Responses Identify->Count Stats Statistical Analysis (Triangle Test Table) Count->Stats

Workflow for a triangle test sensory evaluation.

Putative Signaling Pathway

While the specific olfactory receptor for this compound has not been definitively identified, research on short-chain and branched-chain fatty acids suggests a likely mechanism involving G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons. Olfactory Receptor 51E2 (OR51E2) is a known receptor for some short-chain fatty acids and other small molecules, making it a plausible candidate.[17][18]

The binding of an odorant like this compound to an olfactory receptor is proposed to initiate a canonical signaling cascade. This involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Ca²⁺ and Na⁺). This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Olfactory_Signaling MHA This compound OR Olfactory Receptor (e.g., OR51E2) MHA->OR Binds G_protein Gαolf (G-protein) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ions Ca²⁺ / Na⁺ Influx CNG->Ions Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

Putative olfactory signaling pathway for 3-MHA.

Conclusion

This compound is an important, albeit under-characterized, flavor and fragrance compound. The protocols and data provided herein offer a framework for researchers to begin a more detailed investigation of its properties. Further research is needed to establish definitive sensory thresholds, quantify its concentration in various food matrices, and elucidate the specific molecular mechanisms of its perception.

References

Application Notes and Protocols for the Solid-Phase Extraction of 3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid that plays a role in various biological processes and is a potential biomarker in certain metabolic studies. Accurate and reliable quantification of this compound in complex biological matrices such as plasma, urine, or cell culture media is crucial for research and diagnostic purposes. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.

This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, followed by derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Three common SPE strategies are presented: reversed-phase, mixed-mode, and anion exchange SPE.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H16O2[1]
Molecular Weight144.21 g/mol [1][2]
Predicted pKa4.80 ± 0.10[3]
ClassificationMedium-chain fatty acid[1]

Experimental Protocols

Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is suitable for the extraction of this compound based on its hydrophobicity. Acidification of the sample is critical to ensure the analyte is in its neutral, protonated form for optimal retention on the nonpolar sorbent.

Materials:

  • SPE Cartridges: C18 bonded silica, 500 mg, 6 mL

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Formic Acid (or other suitable acid)

  • Elution Solvent: Acetonitrile (B52724) or Methanol

  • Nitrogen evaporator

  • Derivatization reagent (e.g., BSTFA with 1% TMCS, or BF3 in methanol)

  • Internal Standard (e.g., a deuterated analog of this compound)

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of the biological sample (e.g., plasma), add the internal standard.

    • Acidify the sample to a pH at least 2 units below the pKa of this compound (i.e., pH < 2.8) using formic acid.[4][5] This ensures the carboxylic acid group is protonated.

    • For plasma samples, a protein precipitation step with cold methanol may be necessary before acidification.[6]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.[6]

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge.[6]

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5 mL of 5-10% methanol in water) can be performed to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of acetonitrile or methanol.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for derivatization.

  • Derivatization for GC-MS Analysis:

    • To the dried extract, add the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS).[7]

    • Incubate at 60°C for 30-60 minutes.[7]

    • After cooling, the sample is ready for GC-MS analysis.

Mixed-Mode Solid-Phase Extraction (Mixed-Mode SPE)

This protocol utilizes a sorbent with both reversed-phase and anion exchange functionalities, offering enhanced selectivity for acidic compounds like this compound.

Materials:

  • SPE Cartridges: Mixed-mode (e.g., polymeric with anion exchange functionality)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., ammonium (B1175870) acetate, pH 6)

  • Acidic wash solution (e.g., 1M acetic acid)

  • Basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol)

Protocol:

  • Sample Pre-treatment:

    • Dilute 1 mL of the biological sample with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the mixed-mode cartridge.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of the buffer solution (e.g., 50 mM ammonium acetate, pH 6) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a controlled flow rate.

  • Washing:

    • Wash with 3 mL of the buffer solution.

    • Wash with 3 mL of 1M acetic acid to remove basic and neutral interferences.

    • Wash with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the anionic analyte, disrupting the ion-exchange retention.

  • Dry-down, Reconstitution, and Derivatization:

    • Follow steps 7 and 8 from the Reversed-Phase SPE protocol.

Anion Exchange Solid-Phase Extraction (Anion Exchange SPE)

This protocol is based on the ionic interaction between the negatively charged carboxylate group of this compound and a positively charged sorbent.

Materials:

  • SPE Cartridges: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX)

  • Methanol (HPLC grade)

  • Deionized Water

  • Basic solution for sample loading (e.g., dilute ammonium hydroxide)

  • Acidic elution solvent (e.g., methanol with 2% formic acid)

Protocol:

  • Sample Pre-treatment:

    • Adjust the sample pH to be at least 2 units above the pKa of this compound (i.e., pH > 6.8) to ensure the analyte is in its deprotonated, anionic form.[5]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the anion exchange cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 5 mL of a buffer at the same pH as the pre-treated sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 5 mL of the equilibration buffer to remove neutral and basic interferences.

    • A wash with a mild organic solvent may be used to remove non-polar interferences, but care must be taken not to disrupt the ionic interaction.

  • Elution:

    • Elute the this compound with 5 mL of an acidic solvent (e.g., methanol with 2% formic acid). The acidic pH will neutralize the analyte, disrupting the ionic bond with the sorbent.

  • Dry-down, Reconstitution, and Derivatization:

    • Follow steps 7 and 8 from the Reversed-Phase SPE protocol.

Data Presentation

The following table summarizes representative quantitative data for the analysis of fatty acids using SPE followed by GC-MS. These values are for illustrative purposes and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterRepresentative ValueSource
Recovery>88%[8][9]
Precision (RSD)<15%[10]
Limit of Quantification (LOQ)0.078 - 5 µg/mL (in plasma)[8]

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample Spike Add Internal Standard Sample->Spike Adjust_pH Adjust pH Spike->Adjust_pH Load 3. Load Sample Adjust_pH->Load Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute Wash->Elute Dry_down Dry-down Elute->Dry_down Reconstitute Reconstitute Dry_down->Reconstitute Derivatize Derivatize Reconstitute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: General experimental workflow for SPE of this compound.

Derivatization_Workflow start Dried Eluate (this compound) add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent incubate Incubate (e.g., 60°C for 30-60 min) add_reagent->incubate cool Cool to Room Temperature incubate->cool analyze GC-MS Analysis cool->analyze

References

Application Notes and Protocols for the Derivatization of 3-Methylheptanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-methylheptanoic acid for analysis by gas chromatography (GC). Derivatization is a crucial step to increase the volatility and improve the chromatographic properties of this branched-chain carboxylic acid, enabling sensitive and robust quantification. The following sections detail two primary derivatization techniques: esterification (specifically, methylation) and silylation. Additionally, a protocol for the chiral analysis of this compound enantiomers is presented.

Introduction

This compound is a chiral carboxylic acid that can be found in various biological and industrial samples. Its analysis by gas chromatography often requires derivatization to block the polar carboxyl group, thereby reducing peak tailing and improving thermal stability.[1] The most common derivatization approaches for carboxylic acids are esterification and silylation.[1] Esterification, typically methylation, converts the carboxylic acid to its corresponding methyl ester, while silylation replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.[1][2] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. For the analysis of enantiomers, derivatization with a chiral reagent is necessary to form diastereomers that can be separated on a standard achiral GC column.[1]

Quantitative Data Summary

The selection of a derivatization method can significantly impact the quantitative performance of a GC assay. The following tables summarize typical performance characteristics for the derivatization of short-chain fatty acids, which can be considered representative for this compound.

Table 1: Comparison of Derivatization Methods for this compound

Derivatization MethodDerivativeTypical Reaction Efficiency (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Esterification (BF₃-Methanol)Methyl 3-methylheptanoate> 950.01 - 0.1 µg/mL0.03 - 0.3 µg/mL
Silylation (BSTFA + TMCS)This compound, TMS ester> 980.005 - 0.05 µg/mL0.015 - 0.15 µg/mL

Note: The LOD and LOQ values are estimates based on typical GC-FID and GC-MS performance for similar analytes and may vary depending on the specific instrument and analytical conditions.[3][4]

Experimental Protocols

Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of methyl 3-methylheptanoate. Boron trifluoride is a highly effective catalyst for the esterification of carboxylic acids.[5]

Materials:

  • This compound standard or sample extract

  • BF₃-Methanol solution (10-14% w/w)[5][6]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[6]

  • Reagent Addition: Add 200 µL of BF₃-Methanol solution to the vial.[6]

  • Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes in a heating block or water bath.[7]

  • Extraction: Cool the vial to room temperature. Add 500 µL of saturated NaCl solution and 600 µL of hexane.[7]

  • Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the phases to separate.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the methyl 3-methylheptanoate is ready for injection into the GC.

Protocol 2: Silylation of this compound using BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][8] Silylation is a rapid and versatile derivatization method.[8]

Materials:

  • This compound standard or sample extract

  • BSTFA with 1% TMCS

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade) - optional solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent) into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen. Moisture will deactivate the silylating reagent.[9]

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. If the sample is not readily soluble, a small amount of anhydrous pyridine or acetonitrile (e.g., 50 µL) can be added.[9]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.[7][9]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC.

Protocol 3: Chiral Derivatization of this compound for Enantiomeric Analysis

To separate the enantiomers of this compound on a non-chiral GC column, it is necessary to derivatize them with a chiral reagent to form diastereomers.[1] This protocol uses (R)-(-)-2-Butanol as the chiral derivatizing agent.

Materials:

  • This compound enantiomeric mixture

  • Thionyl chloride (SOCl₂)

  • (R)-(-)-2-Butanol

  • Anhydrous pyridine

  • Hexane (GC grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask and condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Acid Chloride Formation: In a round bottom flask, dissolve the this compound in a minimal amount of an inert solvent like hexane. Add an excess of thionyl chloride (e.g., 2 molar equivalents) dropwise at room temperature. A reflux condenser should be attached.

  • Gently reflux the mixture for 1 hour to ensure complete conversion to the acid chloride.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Diastereomeric Ester Formation: Dissolve the resulting acid chloride in anhydrous hexane. In a separate flask, prepare a solution of (R)-(-)-2-Butanol (1.5 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) in hexane.

  • Slowly add the acid chloride solution to the alcohol/pyridine solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the diastereomeric esters is ready for GC analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the described derivatization protocols.

EsterificationWorkflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness (if aqueous) start->dry add_bf3 Add BF3-Methanol dry->add_bf3 heat Heat at 60°C (10-15 min) add_bf3->heat add_nacl_hexane Add Saturated NaCl and Hexane heat->add_nacl_hexane vortex Vortex to Extract add_nacl_hexane->vortex separate Separate Phases vortex->separate dry_extract Dry Hexane Layer (Na2SO4) separate->dry_extract gc_analysis GC Analysis dry_extract->gc_analysis

Esterification Workflow for this compound

SilylationWorkflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_bstfa Add BSTFA + 1% TMCS dry->add_bstfa heat Heat at 60-70°C (30 min) add_bstfa->heat gc_analysis GC Analysis heat->gc_analysis

Silylation Workflow for this compound

ChiralDerivatizationWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Diastereomeric Ester Formation cluster_step3 Step 3: Work-up and Analysis start This compound add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 1 hour add_socl2->reflux remove_socl2 Remove Excess SOCl2 reflux->remove_socl2 dissolve_acid_chloride Dissolve Acid Chloride in Hexane remove_socl2->dissolve_acid_chloride react React at 0°C to RT dissolve_acid_chloride->react prepare_alcohol Prepare (R)-(-)-2-Butanol and Pyridine in Hexane prepare_alcohol->react wash Wash with H2O, NaHCO3, Brine react->wash dry Dry Organic Layer (Na2SO4) wash->dry gc_analysis GC Analysis dry->gc_analysis

Chiral Derivatization Workflow

References

Troubleshooting & Optimization

How to improve the yield of 3-Methylheptanoic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methylheptanoic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of this compound synthesis. The information is primarily based on the well-established method involving a Grignard reaction with an α,β-unsaturated ester followed by saponification.

General Synthesis Workflow

The synthesis of this compound is typically achieved through a multi-step process. The following diagram outlines the general experimental workflow, starting from the esterification of crotonic acid to the final purification of the target acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Saponification & Purification A Crotonic Acid + sec-Butyl Alcohol B sec-Butyl Crotonate A->B H₂SO₄ Benzene Reflux E sec-Butyl 3-Methylheptanoate B->E 1. n-Butylmagnesium Bromide 2. CuCl (catalyst) C n-Butyl Bromide + Magnesium D n-Butylmagnesium Bromide C->D Ether D->E F This compound (Crude) E->F 1. KOH 2. HCl G This compound (Pure) F->G Fractional Distillation

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, providing actionable solutions to improve reaction outcomes.

Q1: My Grignard reaction has a low yield or fails to initiate. What are the common causes?

A1: Grignard reactions are highly sensitive to reaction conditions. Low yields are often attributable to the following factors:

  • Presence of Water: Grignard reagents are strong bases and will be quenched by even trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[1][2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Improper Reagent Addition: The addition rate of the alkyl halide is crucial. Add a small amount initially to confirm initiation (observed by an exothermic reaction and color change) before adding the remainder at a steady rate to maintain a gentle reflux.[1]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation due to its ability to better stabilize the reagent.[1]

The following flowchart can help diagnose initiation issues:

G start Low or No Grignard Product Formation q1 Is all glassware rigorously dried? start->q1 a1_yes Flame-dry glassware under vacuum and cool under inert gas. q1->a1_yes No q2 Was the magnesium activated? q1->q2 Yes a1_yes->q2 a2_yes Add a crystal of iodine or 1,2-dibromoethane to initiate. q2->a2_yes No q3 Was the ester added slowly to excess Grignard reagent? q2->q3 Yes a2_yes->q3 a3_yes Slow, dropwise addition of diluted ester is critical to prevent side reactions. q3->a3_yes No end_success Yield Improved q3->end_success Yes a3_yes->end_success

Caption: Troubleshooting flowchart for a low-yield Grignard reaction.

Q2: I'm observing a significant amount of high-boiling residue after the Grignard reaction. What is it and how can I prevent it?

A2: The high-boiling residue is likely di-sec-butyl α-(2-hexyl)-β-methylglutarate. This byproduct forms when the Grignard reagent reacts with the desired product, sec-butyl 3-methylheptanoate. To minimize its formation, it is essential to use a large excess of the Grignard reagent, dilute the ester before addition, and add the ester solution very slowly to the Grignard solution.[3] These conditions ensure that the ester preferentially reacts with the Grignard reagent rather than the newly formed product.

Q3: How does cuprous chloride (CuCl) improve the yield of sec-butyl 3-methylheptanoate?

A3: The reaction is a 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated ester. Cuprous chloride acts as a catalyst that facilitates this 1,4-addition over the competing 1,2-addition to the carbonyl group. Adding the catalyst in small portions throughout the ester addition maintains an effective concentration and has been shown to improve the yield of the desired 1,4-addition product from 68-78% to 80-85%.[3]

Q4: My saponification step is inefficient. What are the key parameters for success?

A4: For successful saponification of the ester to the carboxylic acid, consider the following:

  • Choice of Base: Potassium hydroxide (B78521) (KOH) is preferred over sodium hydroxide (NaOH). NaOH can form a semi-solid sodium salt that complicates the reaction mixture.[4]

  • Removal of Alcohol: Before acidification, it is crucial to remove all the alcohol (in this case, sec-butyl alcohol) formed during the saponification, typically by distillation. If alcohol remains, it can re-form the ester during the acidic workup, reducing the final yield.[4]

  • Sufficient Reaction Time: Ensure the mixture is boiled for a sufficient period (e.g., two hours) after the ester addition to drive the saponification to completion.[4]

Optimizing Reaction Conditions

The yield of the intermediate ester, and thus the final acid, is highly dependent on the reaction conditions. The use of a catalyst is the most significant factor for optimization.

ParameterStandard ConditionOptimized ConditionYield of sec-butyl 3-methylheptanoate
Catalyst None1.4 mole% Cuprous Chloride (CuCl)68–78%
Catalyst Addition N/AAdded in seven portions during ester additionN/A
Grignard Reagent Large excessLarge excessN/A
Ester Addition Slow, dropwise addition of diluted esterSlow, dropwise addition of diluted esterN/A

Data sourced from Organic Syntheses, Coll. Vol. 3, p.559 (1955); Vol. 28, p.75 (1948).[3]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Part A: sec-Butyl 3-Methylheptanoate Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 26.7 g (1.1 moles) of magnesium turnings and a crystal of iodine. Add a solution of 137 g (1 mole) of n-butyl bromide in 400 ml of anhydrous ether at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard solution in an ice bath. Prepare a solution of 142 g (1 mole) of sec-butyl crotonate in 200 ml of anhydrous ether. Add this solution slowly and dropwise to the stirred Grignard reagent over 2–3 hours.

  • Catalyst Addition (Optimized Protocol): For an improved yield, add 1.4 g of cuprous chloride in seven equal portions at regular intervals during the addition of the sec-butyl crotonate solution.[3]

  • Workup: After the addition is complete, pour the reaction mixture into a mixture of 1 kg of crushed ice and 60 ml of concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer three times with 100 ml portions of ether.

  • Purification: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with water. Dry the solution over anhydrous magnesium sulfate. Distill off the ether, and fractionate the residue under reduced pressure to yield sec-butyl 3-methylheptanoate (b.p. 92–93°/9 mm). The expected yield is 54–62 g (68–78%) without catalyst and can be improved to 80-85% with the use of cuprous chloride.[3]

Part B: this compound Synthesis (Saponification)
  • Saponification: In a round-bottomed flask fitted with a reflux condenser, place a solution of 56 g (1 mole) of potassium hydroxide in 50 ml of water. Add 57 g (0.28 mole) of sec-butyl 3-methylheptanoate. Reflux the mixture for 4 hours.

  • Alcohol Removal: Rearrange the apparatus for distillation and distill the mixture until all the sec-butyl alcohol has been removed.

  • Acidification: Cool the remaining solution and acidify it by adding 60 ml of concentrated hydrochloric acid diluted with 200 ml of water.

  • Extraction and Purification: Extract the organic acid with three 100-ml portions of a 1:1 benzene-ether mixture. Wash the combined extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate. Remove the solvents by distillation, followed by fractional distillation of the residue to yield 26–27 g (90–94% from the ester) of this compound (b.p. 116–117°/10 mm).[3]

References

Technical Support Center: Synthesis of 3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Methylheptanoic acid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via different synthetic routes.

Grignard Reaction Route

The synthesis of this compound via the conjugate addition of a Grignard reagent (e.g., n-butylmagnesium bromide) to an α,β-unsaturated ester (e.g., sec-butyl crotonate) is a common method. However, side reactions and suboptimal conditions can lead to impurities and low yields.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Poor Quality of Magnesium Turnings: The presence of a magnesium oxide layer on the surface can hinder the initiation of the Grignard reagent formation.Use fresh, shiny magnesium turnings. If the magnesium appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the turnings in a dry flask can also be effective.[1]
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water, which will quench the reagent and reduce the yield.[1][2]Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.[1]
Suboptimal Reaction Temperature: The reaction is exothermic, and uncontrolled high temperatures can promote side reactions.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the α,β-unsaturated ester to favor the desired 1,4-addition over 1,2-addition and other side reactions.
Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the starting ester.Use a molar excess of the Grignard reagent relative to the α,β-unsaturated ester to ensure complete reaction.
Slow or Incomplete Saponification: The intermediate ester must be completely hydrolyzed to the final carboxylic acid.Ensure complete saponification by using an adequate amount of a strong base (e.g., potassium hydroxide) and allowing for sufficient reaction time, potentially with heating.

Problem 2: Presence of High-Boiling Point Impurity

A common high-boiling point impurity in this synthesis is di-sec-butyl α-(2-hexyl)-β-methylglutarate .

Potential Cause Recommended Solution
High Local Concentration of Reactants: Rapid addition of the α,β-unsaturated ester can lead to side reactions, including the formation of the glutarate byproduct.Add the α,β-unsaturated ester solution slowly and dropwise to the Grignard reagent with vigorous stirring to maintain a low concentration of the ester in the reaction mixture.
Elevated Reaction Temperature: Higher temperatures can favor the side reaction leading to the glutarate impurity.Maintain a consistently low temperature during the addition of the ester.

Problem 3: Presence of Unreacted Starting Materials

Unreacted sec-butyl crotonate and n-butyl bromide can contaminate the final product.

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature for the Grignard formation or the conjugate addition.Ensure the Grignard reagent has fully formed before adding the ester. Allow the conjugate addition reaction to proceed for an adequate amount of time.
Inefficient Quenching and Work-up: Improper work-up can lead to the carryover of unreacted starting materials.Carefully perform the aqueous work-up to quench any remaining Grignard reagent and separate the organic and aqueous layers effectively.
Malonic Ester Synthesis Route

The malonic ester synthesis is another versatile method for preparing this compound. It involves the alkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation.

Problem 1: Presence of a Dialkylated Impurity

A significant impurity in this synthesis is the dialkylated malonic ester , which upon hydrolysis and decarboxylation leads to an unwanted dicarboxylic acid.[3]

Potential Cause Recommended Solution
Incorrect Stoichiometry: Using an excess of the alkylating agent or a deficiency of the malonic ester can promote dialkylation.[4]Use a slight excess of the malonic ester relative to the alkylating agent to minimize the formation of the dialkylated product.
Reaction Conditions: The choice of base and reaction temperature can influence the extent of dialkylation.Use a suitable base, such as sodium ethoxide in ethanol, and carefully control the reaction temperature.

Problem 2: Incomplete Hydrolysis or Decarboxylation

Residual mono- or di-ester intermediates can contaminate the final product.

Potential Cause Recommended Solution
Insufficiently Harsh Hydrolysis Conditions: Incomplete saponification of the ester groups.Ensure complete hydrolysis by using a sufficient amount of strong base (e.g., KOH) and adequate heating.
Incomplete Decarboxylation: The dicarboxylic acid intermediate may not fully decarboxylate to the final product.Heat the acidified reaction mixture to a sufficient temperature for a long enough duration to ensure complete decarboxylation.
Oxidation of 3-Methyl-1-heptanol (B93506) Route

The oxidation of 3-methyl-1-heptanol to this compound is a straightforward approach, but can be prone to incomplete reaction or over-oxidation depending on the chosen oxidant.

Problem 1: Presence of the Intermediate Aldehyde (3-Methylheptanal)

Potential Cause Recommended Solution
Use of a Mild Oxidizing Agent: Reagents like pyridinium (B92312) chlorochromate (PCC) are designed to oxidize primary alcohols to aldehydes and may not be strong enough for complete conversion to the carboxylic acid.[5][6][7]Use a strong oxidizing agent such as Jones reagent (CrO₃ in H₂SO₄) to ensure complete oxidation to the carboxylic acid.[8][9][10][11][12]
Insufficient Amount of Oxidant: An inadequate amount of the oxidizing agent will result in incomplete conversion.Use a stoichiometric excess of the strong oxidizing agent to drive the reaction to completion.

Problem 2: Presence of Unreacted 3-Methyl-1-heptanol

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidizing agent.Ensure the reaction is allowed to proceed for a sufficient time at an appropriate temperature with an adequate amount of the oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the Grignard synthesis of this compound?

The most common impurities include:

  • Di-sec-butyl α-(2-hexyl)-β-methylglutarate: A high-boiling point byproduct formed from a side reaction.

  • Unreacted sec-butyl crotonate: The starting ester.

  • Unreacted n-butyl bromide: The alkyl halide used to form the Grignard reagent.

  • sec-Butyl alcohol: From the saponification of the ester.

Q2: How can I minimize the formation of the dialkylated product in the malonic ester synthesis?

To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the malonic ester compared to the alkylating agent will favor the mono-alkylation product. Slow addition of the alkylating agent can also help.[4]

Q3: My Grignard reaction for this compound synthesis is not starting. What should I do?

Difficulty in initiating a Grignard reaction is often due to an oxide layer on the magnesium. You can try the following activation methods:

  • Add a small crystal of iodine.

  • Add a few drops of 1,2-dibromoethane.

  • Mechanically crush the magnesium turnings with a dry glass rod.

  • Gently warm a small portion of the reaction mixture.[1]

Q4: What analytical techniques are best for identifying and quantifying impurities in my this compound product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for optimal analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structure of impurities, especially when they are present in significant amounts. Comparing the spectra of your product to known spectra of potential impurities is a powerful identification tool.

Q5: How can I purify my crude this compound?

Purification can typically be achieved by:

  • Distillation: Fractional distillation under reduced pressure is effective for separating the desired product from lower and higher boiling point impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica (B1680970) gel can be employed.

  • Acid-Base Extraction: This can be used to separate the acidic product from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified and the pure carboxylic acid extracted back into an organic solvent.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its common impurities. Derivatization to the methyl ester is recommended for better chromatographic performance.

1. Derivatization (Methyl Esterification):

  • To approximately 10 mg of the crude this compound sample, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of water and extract the methyl ester with 1 mL of hexane (B92381) or diethyl ether.

  • Use the organic layer for GC-MS analysis.

2. GC-MS Conditions:

Parameter Condition
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 250°C at 10°C/min, hold for 5 minutes.
Injector Temperature 250°C
Injection Mode Splitless
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full scan (m/z 40-400)

Expected Retention Order (as methyl esters):

  • Unreacted n-butyl bromide (if present)

  • sec-Butyl alcohol (if present)

  • sec-Butyl crotonate (if present)

  • Methyl 3-methylheptanoate (product)

  • Methyl ester of dialkylated malonic acid byproduct (if applicable)

  • Methyl ester of di-sec-butyl α-(2-hexyl)-β-methylglutarate (if applicable)

Note: Actual retention times will vary depending on the specific instrument and column used. It is recommended to run standards of the expected impurities for confirmation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis

Grignard_Troubleshooting_Low_Yield start Low Yield of this compound check_mg Check Magnesium Quality start->check_mg check_moisture Check for Moisture check_mg->check_moisture Shiny activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_mg->activate_mg Dull Appearance check_temp Check Reaction Temperature check_moisture->check_temp Confirmed Dry dry_glassware Dry Glassware & Solvents check_moisture->dry_glassware Suspected check_stoich Check Stoichiometry check_temp->check_stoich Controlled control_temp Maintain Low Temperature (0-5 °C) check_temp->control_temp Too High use_excess_grignard Use Excess Grignard Reagent check_stoich->use_excess_grignard Incorrect end Improved Yield check_stoich->end Correct activate_mg->check_moisture dry_glassware->check_temp control_temp->check_stoich use_excess_grignard->end

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Decision Tree for Impurity Identification in Malonic Ester Synthesis

Malonic_Ester_Impurity_ID start Crude Product Analysis gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr peak_higher_mw Peak with Higher MW than Product? gcms->peak_higher_mw extra_alkyl_signals Extra Alkyl Signals in NMR? nmr->extra_alkyl_signals dialkylated Likely Dialkylated Product peak_higher_mw->dialkylated Yes unreacted_sm Likely Unreacted Starting Material peak_higher_mw->unreacted_sm No extra_alkyl_signals->dialkylated Yes incomplete_hydrolysis Likely Incompletely Hydrolyzed Ester extra_alkyl_signals->incomplete_hydrolysis No

Caption: Decision tree for impurity identification in malonic ester synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing of 3-Methylheptanoic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC-MS chromatogram?

Peak tailing for acidic compounds like this compound is a common issue in GC-MS analysis. The primary cause is often secondary interactions between the acidic carboxyl group of the analyte and active sites within the GC system.[1][2][3] These active sites are typically exposed silanol (B1196071) groups (Si-OH) on the surfaces of the injector liner, column, and fittings.[1] These interactions can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak shape. Other contributing factors can include column contamination, improper column installation, and issues with the injection technique.[4][5][6]

Q2: What are "active sites" and how do they cause peak tailing?

Active sites are polar, and often acidic, hydroxyl groups found on the surface of silica-based materials used in GC systems, such as the injector liner and the column itself.[1] The carboxylic acid group of this compound can form strong hydrogen bonds with these silanol groups.[3] This strong interaction delays the elution of some analyte molecules, causing them to lag behind the main peak and create a "tail".[1][2]

Q3: Can the issue be with my sample injection?

Yes, several injection-related factors can contribute to peak tailing. These include:

  • Injector Temperature: If the injector temperature is too low, it can lead to incomplete or slow vaporization of the sample, which can cause peak tailing.[4][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can also contribute to tailing.[3][8]

  • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[3][9]

Q4: How does column health affect peak shape?

A degraded or contaminated column is a frequent cause of peak tailing.[4][10] Contaminants, especially non-volatile matrix components, can accumulate at the head of the column, creating new active sites for interaction.[4] Physical damage to the column, such as a poorly cut end or a void in the packing, can disrupt the flow path and also lead to peak tailing.[1][6]

Q5: What is derivatization and can it help with peak tailing of this compound?

Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For carboxylic acids like this compound, derivatization is highly recommended to improve peak shape and volatility.[11][12] The process typically involves converting the polar carboxyl group into a less polar and more volatile ester, such as a methyl ester (FAME) or a silyl (B83357) ester (TMS).[11][13] This modification blocks the active hydrogen of the carboxyl group, significantly reducing its ability to interact with active sites in the GC system, thereby producing sharper, more symmetrical peaks.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment & Quick Checks

Before making significant changes to your method, perform these simple checks:

  • Review the Chromatogram: Observe if all peaks are tailing or only the this compound peak. If all peaks are tailing, the issue is likely a physical problem with the system, such as a poor column cut or installation.[1][6] If only the acidic analyte is tailing, it points towards a chemical interaction problem.[4][14]

  • Check System Parameters: Verify that the injector and detector temperatures, gas flow rates, and split ratio are set correctly according to your validated method.[15]

Step 2: Address Potential Chemical Interactions

If only the this compound peak is tailing, focus on minimizing active site interactions:

  • Use a Deactivated Liner: Ensure you are using a chemically deactivated injector liner.[1] Over time, liners can become active; replacing the liner is a crucial troubleshooting step.[9]

  • Column Conditioning and Maintenance:

    • Trim the Column: Cut 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites.[6][9]

    • Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.[10]

  • Consider a More Inert Column: If you consistently analyze acidic compounds, using a column specifically designed for inertness (e.g., an "Ultra Inert" column) can significantly improve peak shape.[9]

Step 3: Optimize Injection Parameters
  • Increase Injector Temperature: Gradually increase the injector temperature to ensure complete and rapid vaporization of this compound. Be cautious not to exceed the thermal stability of the compound.

  • Reduce Injection Volume: To rule out column overload, try injecting a smaller volume of your sample or diluting the sample.[8]

Step 4: Implement Derivatization

If the above steps do not resolve the peak tailing, derivatization is the most robust solution.

  • Methylation: Convert this compound to its methyl ester (this compound methyl ester). This is a common and effective method.

  • Silylation: Convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester using reagents like BSTFA or MSTFA.[13]

Experimental Protocols

Protocol 1: Methylation of this compound using Methanolic HCl

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs).

Materials:

  • This compound sample

  • Methanolic HCl (e.g., 3N)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Vials, heating block, and vortex mixer

Procedure:

  • To your dried sample containing this compound, add 1 mL of methanolic HCl.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the key GC-MS parameters and their potential impact on the peak shape of this compound.

ParameterPotential Issue if Not OptimizedRecommended ActionExpected Outcome
Injector Liner Active sites causing adsorptionUse a deactivated liner; replace if old.Sharper, more symmetrical peak
Injector Temperature Incomplete vaporizationIncrease temperature (e.g., 250-280°C)Improved peak shape
Column Condition Contamination, active sitesTrim the column inlet; bake out the column.Reduced tailing
Column Type Standard columns may have active sitesUse a chemically inert column.Significantly improved peak symmetry
Sample Concentration Column overloadDilute the sample or reduce injection volume.Sharper peak, less fronting/tailing
Derivatization Underivatized acid interacts with systemDerivatize to methyl or silyl ester.Excellent peak shape, increased volatility

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_physical Physical Issues cluster_chemical Chemical Interactions start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 a1 Check Column Installation: - Proper height in inlet - Good column cut q1->a1 Yes a3 Use a new, deactivated injector liner q1->a3 No, only the acid a2 Inspect for leaks and dead volume a1->a2 end Symmetrical Peak Achieved a2->end a4 Trim 10-20 cm from the column inlet a3->a4 a5 Bake out the column a4->a5 q2 Peak tailing persists? a5->q2 a6 Derivatize the sample (e.g., methylation, silylation) q2->a6 Yes q2->end No a6->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

References

Optimization of reaction conditions for 3-Methylheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methylheptanoic acid, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-documented methods for the synthesis of this compound are the Grignard reaction and the malonic ester synthesis. The Grignard approach often involves the conjugate addition of a butylmagnesium bromide to an α,β-unsaturated ester like sec-butyl crotonate, followed by hydrolysis.[1] The malonic ester synthesis typically utilizes the alkylation of a malonate ester with a suitable haloalkane, followed by hydrolysis and decarboxylation.[1]

Q2: I am getting a low yield in my Grignard synthesis. What are the potential causes and solutions?

A2: Low yields in the Grignard synthesis of this compound can stem from several factors. Key areas to investigate include the quality of the Grignard reagent, reaction conditions, and the presence of side reactions. Inadequate drying of glassware and solvents is a common culprit, as Grignard reagents are highly sensitive to moisture.[2][3] The rate of addition of the α,β-unsaturated ester and the reaction temperature are also critical; slow addition at low temperatures is generally preferred to minimize side product formation.[1] Furthermore, the purity of the magnesium used can impact the reaction's success.[2]

Q3: How can I improve the yield of the Grignard reaction?

A3: To improve the yield, ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.[2] Use of a catalyst, such as cuprous chloride (CuCl), has been shown to significantly increase the yield of the conjugate addition product.[1] Activating the magnesium turnings with a small crystal of iodine can help initiate the Grignard reagent formation.[2] Maintaining a large excess of the Grignard reagent is also crucial for driving the reaction to completion.[1]

Q4: What are the common side products in the malonic ester synthesis of this compound?

A4: A primary side reaction in the malonic ester synthesis is dialkylation, where the α-carbon of the malonic ester is alkylated twice.[4] This leads to a mixture of products that can be difficult to separate and ultimately lowers the yield of the desired mono-alkylated product.

Q5: How can I minimize dialkylation in the malonic ester synthesis?

A5: To minimize dialkylation, it is recommended to use a slight excess of the malonic ester relative to the alkylating agent and the base.[5] This ensures that the enolate of the mono-alkylated product is less likely to form and react further. Careful control of reaction stoichiometry is key.

Q6: I am having trouble with the hydrolysis and decarboxylation steps of the malonic ester synthesis. What should I do?

A6: Incomplete hydrolysis or decarboxylation can lead to a mixture of the diester, the dicarboxylic acid, and the desired product. For the hydrolysis (saponification) step, using a strong base like potassium hydroxide (B78521) and ensuring a sufficient reaction time with heating is important.[6] For the subsequent decarboxylation, heating the acidified mixture is necessary to drive off carbon dioxide.[7][8] If the reaction is sluggish, ensure the acidification is complete and the temperature is adequate for decarboxylation to occur.

Troubleshooting Guides

Grignard Synthesis of this compound
Issue Potential Cause Troubleshooting Action
Low or no yield of sec-butyl 3-methylheptanoate Inactive Grignard reagent due to moisture.Flame-dry all glassware and use anhydrous solvents.[2][3] Activate magnesium with iodine.[2]
Poor quality of magnesium turnings.Use fresh, shiny magnesium turnings.[3]
Side reactions (e.g., 1,2-addition, dimerization).Add the sec-butyl crotonate solution slowly at a low temperature (e.g., 0°C). Use a copper(I) chloride catalyst to promote 1,4-conjugate addition.[1]
Insufficient Grignard reagent.Use a significant excess of the Grignard reagent.[1]
Formation of a significant amount of high-boiling residue Dimerization of the α,β-unsaturated ester.Ensure slow addition of the ester to a dilute solution of the Grignard reagent.[1]
Low yield of this compound after hydrolysis Incomplete hydrolysis of the ester intermediate.Ensure sufficient reaction time and temperature for the saponification step with aqueous base.
Loss of product during workup.Perform multiple extractions with an appropriate organic solvent after acidification. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate.
Malonic Ester Synthesis of this compound
Issue Potential Cause Troubleshooting Action
Low yield of alkylated malonic ester Incomplete deprotonation of malonic ester.Use a sufficiently strong base (e.g., sodium ethoxide) in an appropriate solvent.
Side reaction with the alkyl halide (e.g., elimination).Use a primary alkyl halide if possible. Control the reaction temperature.
Presence of significant dialkylated product Re-deprotonation and second alkylation of the mono-alkylated product.Use a slight excess of the malonic ester.[5] Carefully control the stoichiometry of the base and alkylating agent.
Incomplete hydrolysis of the diester Insufficient base or reaction time for saponification.Use a strong base like KOH and ensure the reaction goes to completion with adequate heating.[6]
Incomplete decarboxylation Insufficient heat or acidity.After hydrolysis, ensure the reaction mixture is strongly acidified and heated to a sufficient temperature to drive off CO2.[7][8]
Difficulty in product purification Presence of unreacted starting materials or side products.Utilize fractional distillation under reduced pressure for the final purification of this compound.[1][9]

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

1. Preparation of sec-Butyl Crotonate:

  • In a round-bottomed flask equipped with a water separator and reflux condenser, combine crotonic acid, sec-butyl alcohol, a catalytic amount of concentrated sulfuric acid, and benzene.

  • Heat the mixture under reflux for approximately 12 hours, or until no more water is collected in the separator.

  • After cooling, dilute the reaction mixture with ether, wash with 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation.

  • Purify the sec-butyl crotonate by fractional distillation under reduced pressure.

2. Grignard Reaction and Hydrolysis:

  • In a three-necked flask under an inert atmosphere, place magnesium turnings.

  • Prepare a solution of n-butyl bromide in anhydrous ether and add a small amount to the magnesium to initiate the reaction.

  • Once the reaction starts, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of sec-butyl crotonate in anhydrous ether. For improved yield, add small portions of cuprous chloride during the ester addition.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by cautiously adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether.

  • The resulting sec-butyl 3-methylheptanoate is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol (B145695) and water.

  • After hydrolysis, the ethanol is distilled off, and the solution is acidified with hydrochloric acid.

  • The this compound is extracted with an ether-benzene mixture.

  • The combined organic extracts are washed, dried, and the solvent is removed.

  • The final product is purified by distillation under reduced pressure.[1]

Malonic Ester Synthesis of this compound

This is a general protocol based on the principles of malonic ester synthesis.[4][6][8]

1. Alkylation of Diethyl Malonate:

  • In a flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate dropwise.

  • After the formation of the sodium salt of diethyl malonate, add 1-bromopentane (B41390) dropwise.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure complete alkylation.

2. Saponification and Decarboxylation:

  • To the reaction mixture, add a solution of potassium hydroxide in water.

  • Heat the mixture to reflux for several hours to hydrolyze the ester groups.

  • After saponification, distill off the ethanol.

  • Cool the remaining solution and carefully acidify with concentrated sulfuric acid.

  • Heat the acidified solution to reflux for several hours to effect decarboxylation.

3. Workup and Purification:

  • After cooling, extract the this compound with a suitable organic solvent like ether.

  • Wash the combined organic extracts with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the crude this compound by fractional distillation under reduced pressure.[1]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams illustrate the key steps and decision points.

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_grignard Prepare Butylmagnesium Bromide conjugate_addition Conjugate Addition (CuCl catalyst optional) prep_grignard->conjugate_addition prep_ester Prepare sec-Butyl Crotonate prep_ester->conjugate_addition hydrolysis Hydrolysis conjugate_addition->hydrolysis extraction Acid/Base Extraction hydrolysis->extraction distillation Fractional Distillation extraction->distillation final_product This compound distillation->final_product

Caption: Workflow for the Grignard synthesis of this compound.

Grignard_Troubleshooting start Low Yield? check_reagents Check Reagent Quality (Anhydrous solvents, fresh Mg) start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, addition rate) check_reagents->check_conditions check_catalyst Consider Catalyst (Add CuCl) check_conditions->check_catalyst optimize_workup Optimize Workup (Multiple extractions) check_catalyst->optimize_workup solution Yield Improved optimize_workup->solution Successful no_improvement Yield Still Low optimize_workup->no_improvement Unsuccessful

Caption: Troubleshooting logic for low yield in Grignard synthesis.

Malonic_Ester_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification alkylation Alkylation of Diethyl Malonate saponification Saponification alkylation->saponification decarboxylation Decarboxylation saponification->decarboxylation extraction Extraction decarboxylation->extraction distillation Fractional Distillation extraction->distillation final_product This compound distillation->final_product

Caption: Workflow for the malonic ester synthesis of this compound.

Malonic_Ester_Troubleshooting start Low Yield or Impure Product? check_dialkylation Check for Dialkylation (Adjust stoichiometry) start->check_dialkylation Yes check_hydrolysis Ensure Complete Hydrolysis (Adequate base, time, heat) check_dialkylation->check_hydrolysis check_decarboxylation Ensure Complete Decarboxylation (Sufficient acid and heat) check_hydrolysis->check_decarboxylation optimize_purification Optimize Purification (Efficient distillation) check_decarboxylation->optimize_purification solution Purity/Yield Improved optimize_purification->solution Successful no_improvement Still Issues optimize_purification->no_improvement Unsuccessful

Caption: Troubleshooting logic for malonic ester synthesis.

References

Storage and stability issues of 3-Methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 3-Methylheptanoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Question: My experimental results are not reproducible, or the biological activity of my this compound seems to have diminished. What could be the cause?

  • Answer: This could be due to the degradation of this compound. Like other fatty acids, its stability can be compromised by improper storage and handling. Key factors that can lead to degradation include exposure to heat, light, oxygen, and incompatible materials. It is crucial to adhere to the recommended storage conditions and handling procedures. Forced degradation studies show that fatty acids can degrade under conditions of acid and base hydrolysis, oxidation, and exposure to heat and light.[1][2][3]

Issue 2: Appearance of unknown peaks in analytical chromatography (GC/HPLC).

  • Question: I am observing unexpected peaks in my GC or HPLC chromatogram when analyzing my this compound sample. What are these, and how can I prevent them?

  • Answer: These peaks likely represent degradation products or impurities. Common degradation pathways for fatty acids include oxidation and decarboxylation.[4] For instance, heating medium-chain triacylglycerols can lead to the formation of ketones, alkanes, fatty acid esters, and lactones.[4] To identify these peaks, it is recommended to use techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] To prevent the formation of these impurities, it is essential to follow strict storage and handling protocols, such as storing the compound under an inert atmosphere and protecting it from light.

Issue 3: Physical changes in the this compound sample (e.g., discoloration, precipitation).

  • Question: My this compound, which is normally a liquid, has changed color or has formed a precipitate. Why has this happened?

  • Answer: Discoloration can be a sign of oxidation or contamination. Precipitation could occur if the compound is stored at a low temperature or if it has degraded into less soluble impurities. Ensure the storage temperature is within the recommended range and that the container is properly sealed to prevent contamination. If you observe any physical changes, it is advisable to re-analyze the sample for purity before use.

Issue 4: Incompatibility with experimental equipment.

  • Question: I am concerned that this compound might react with my plastic labware or metal equipment. Is this a valid concern?

  • Answer: Yes, carboxylic acids can be incompatible with certain materials. For instance, some carboxylic acids can penetrate and cause delamination in packaging materials containing aluminum foil.[6] It is also known that carboxylic acids can be incompatible with certain plastics, leading to warping or cracking.[7] It is recommended to use glassware or chemically resistant plastics like PTFE for handling and storing this compound. For metal equipment, stainless steel is generally a good choice, but it is always best to consult a chemical compatibility chart.

Storage and Stability Data

Proper storage is critical for maintaining the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Light Store in an amber vial or in the darkTo prevent photodegradation.
Container Tightly sealed glass or PTFE containerTo prevent contamination and reaction with container material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[1][2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acid and base hydrolysis samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as GC-MS or LC-MS.

Protocol 2: Analytical Method for Purity and Degradation Products

This protocol outlines a general approach for the analysis of this compound and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Fatty acids are commonly analyzed by GC after conversion to fatty acid methyl esters (FAMEs).[8]

  • Derivatization to FAMEs:

    • To a sample of this compound, add a solution of methanolic NaOH.

    • Heat the mixture to facilitate saponification.

    • Add a methylating agent (e.g., BF3-methanol or methanolic HCl) and heat to form the methyl ester.

    • Extract the FAMEs with a non-polar solvent like heptane (B126788).

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the heptane layer into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., a wax or polar-modified column) to separate the components.

    • Detection: Use a mass spectrometer to identify the parent compound and any degradation products by comparing their mass spectra and retention times to reference standards.

Visualizations

degradation_pathway This compound This compound stress Stress Conditions (Heat, Light, O2, Acid/Base) This compound->stress degradation Degradation Products stress->degradation oxidation Oxidation Products (e.g., Hydroperoxides, Ketones) degradation->oxidation Oxidative Stress decarboxylation Decarboxylation Products (e.g., Alkanes) degradation->decarboxylation Thermal/Photochemical Stress experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress control Control Sample (No Stress) start->control derivatization Derivatization to FAMEs stress->derivatization control->derivatization gcms GC-MS Analysis derivatization->gcms data Data Interpretation (Identify Degradants) gcms->data

References

Technical Support Center: 3-Methylheptanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing solvent traces from 3-Methylheptanoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when removing solvents from this compound?

A1: this compound is an oily, high-boiling point liquid, which can make the final traces of solvent difficult to remove.[1] This can lead to the sample appearing dry on the surface while trapping solvent within the bulk of the oil.

Q2: Which solvent removal technique is most suitable for this compound?

A2: Rotary evaporation followed by high-vacuum drying is the most common and effective method. Rotary evaporation efficiently removes the bulk of the solvent, while the subsequent vacuum drying step removes the stubborn residual traces.[2][3]

Q3: My this compound sample is still showing solvent peaks in the NMR after rotary evaporation. What should I do?

A3: This is a common issue. To remove the final traces, you can dissolve the sample in a small amount of a volatile, non-polar solvent like hexane (B92381) or pentane (B18724) and then re-evaporate.[1] This process, known as azeotropic drying, can help to chase out the more stubborn solvent molecules. Alternatively, placing the sample under high vacuum for an extended period, possibly with gentle heating, is recommended.

Q4: Can I use lyophilization (freeze-drying) to remove solvents from this compound?

A4: Lyophilization is generally not suitable for oily compounds like this compound as they do not freeze into a solid crystalline structure required for sublimation.[4] The process is most effective for removing water from aqueous solutions of solid, non-volatile compounds.

Q5: How can I confirm that all the solvent has been removed?

A5: The most reliable methods for confirming the absence of residual solvents are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can detect and quantify even trace amounts of volatile organic compounds.[5]

Troubleshooting Guides

Rotary Evaporation
ProblemPotential CauseRecommended Solution(s)
Slow or No Evaporation 1. Vacuum leak. 2. Water bath temperature is too low. 3. Rotation speed is too slow. 4. Condenser is not cold enough.1. Check all seals, joints, and tubing for leaks.[6] 2. Increase the water bath temperature. A general guideline is the "Delta-20 rule," where the bath temperature is 20°C higher than the solvent's boiling point at the operating pressure.[7] 3. Increase the rotation speed to increase the surface area of the liquid film.[8] 4. Ensure a steady flow of cold coolant through the condenser.
Bumping/Foaming of the Sample 1. Vacuum is applied too quickly. 2. Water bath temperature is too high. 3. Flask is more than half full.1. Apply the vacuum gradually.[9] 2. Lower the water bath temperature.[9] 3. Ensure the flask is no more than 50% full to provide adequate surface area for evaporation and prevent splashing.[7]
Sample Becomes a Sticky Oil This is the expected behavior for this compound.Proceed with high-vacuum drying to remove the final solvent traces. Scraping the viscous oil can be difficult; dissolving in a minimal amount of a volatile solvent can aid in transfer.[1]
Vacuum Drying
ProblemPotential CauseRecommended Solution(s)
Inefficient Drying 1. Insufficient vacuum. 2. Temperature is too low. 3. Sample has a small surface area.1. Check the vacuum pump and system for leaks to ensure a deep vacuum is achieved.[10] 2. Gently heat the sample. For this compound, start at a low temperature and gradually increase to avoid bumping. 3. If possible, use a wider, shallower container to increase the surface area of the oil.
Sample Remains Oily with Solvent Odor Residual solvent is trapped within the viscous liquid.1. Extend the drying time. 2. Try "purging" the system by periodically breaking the vacuum with an inert gas (like nitrogen or argon) and then re-applying the vacuum. This can help to disrupt the surface layer and release trapped solvent.

Quantitative Data Summary

The following table provides a comparative overview of the primary solvent removal techniques. The values are approximate and can vary based on the specific equipment and solvent being used.

ParameterRotary EvaporationHigh-Vacuum Drying
Primary Use Bulk solvent removalRemoval of trace/residual solvent
Typical Processing Time 15 - 60 minutes1 - 24 hours
Operating Temperature 20 - 60°C (water bath)Ambient to moderate heat (e.g., 30-50°C)
Operating Pressure 10 - 100 mbar< 1 mbar
Typical Final Solvent Level 1-5%< 0.1%

Experimental Protocols

Protocol 1: Bulk Solvent Removal using Rotary Evaporation
  • Preparation : Ensure the rotary evaporator, including the bump trap and receiving flask, is clean and dry. Fill the heating bath with distilled water and set the desired temperature (e.g., 40°C). Start the flow of coolant through the condenser.

  • Sample Loading : Transfer the this compound solution into a round-bottom flask. Do not fill the flask more than halfway.[11]

  • Assembly : Securely attach the flask to the rotary evaporator using a clip.

  • Rotation : Begin rotating the flask at a moderate speed (e.g., 150 rpm).[12]

  • Vacuum Application : Gradually apply the vacuum. You should see the solvent begin to bubble and condense on the condenser coils, collecting in the receiving flask.[9]

  • Evaporation : Continue the process until the bulk of the solvent is removed and the this compound appears as a viscous oil.

  • Completion : Once the solvent has been collected, release the vacuum, stop the rotation, and raise the flask from the water bath.

Protocol 2: Residual Solvent Removal using High-Vacuum Drying
  • Preparation : After rotary evaporation, the sample can be left in the same round-bottom flask or transferred to a suitable vacuum flask.

  • Connection to High Vacuum : Attach the flask to a high-vacuum line (e.g., a Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Vacuum Application : Slowly open the flask to the vacuum. Be cautious of any initial outgassing or bumping.

  • Drying : Allow the sample to dry under high vacuum for several hours or overnight. Gentle heating with a water bath can be applied to expedite the process, but this should be done carefully to avoid any loss of the product.

  • Completion : Once the sample has reached a constant weight, or analysis (NMR/GC) confirms the absence of solvent, slowly reintroduce an inert gas to the system before removing the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_bulk_removal Bulk Solvent Removal cluster_trace_removal Trace Solvent Removal cluster_analysis Analysis Start This compound in Solvent Rotovap Rotary Evaporation Start->Rotovap High_Vac High-Vacuum Drying Rotovap->High_Vac Analysis GC/NMR Analysis High_Vac->Analysis End Solvent-Free This compound Analysis->End

Caption: Experimental workflow for removing solvent from this compound.

Troubleshooting_Logic Start Solvent Still Present (Post-Rotovap) Check_Leaks Check for Vacuum Leaks? Start->Check_Leaks Increase_Temp Increase Water Bath Temperature? Check_Leaks->Increase_Temp No Leaks Resolved Problem Resolved Check_Leaks->Resolved Leak Found & Fixed Increase_Speed Increase Rotation Speed? Increase_Temp->Increase_Speed Still Slow Increase_Temp->Resolved Evaporation Improved High_Vac Proceed to High-Vacuum Drying Increase_Speed->High_Vac Still Slow Increase_Speed->Resolved Evaporation Improved

Caption: Troubleshooting logic for slow rotary evaporation.

References

Technical Support Center: Chiral Separation of 3-Methylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 3-Methylheptanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound enantiomers?

A1: The main challenges in separating this compound enantiomers stem from their identical physical and chemical properties in an achiral environment. Specific difficulties include:

  • Low Volatility and High Polarity: The carboxylic acid group leads to low volatility and high polarity, which can cause poor peak shape (tailing) and strong retention on many gas chromatography (GC) columns.[1]

  • Lack of a Strong Chromophore: The absence of a UV-absorbing chromophore makes detection by standard HPLC-UV detectors challenging without derivatization.

  • Achieving Baseline Resolution: Obtaining adequate separation (baseline resolution) between the two enantiomers requires careful selection of a chiral stationary phase (CSP) and optimization of chromatographic conditions.

Q2: Is derivatization necessary for the chiral separation of this compound?

A2: Derivatization is highly recommended, particularly for GC analysis, and often beneficial for HPLC.

  • For GC Analysis: Derivatization is essential to increase the volatility and reduce the polarity of this compound.[1] This is typically achieved by converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME).[1][2]

  • For HPLC Analysis: While direct analysis is sometimes possible, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[3][4] It can also improve the interaction with the chiral stationary phase, leading to better resolution.[4]

Q3: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?

A3: The choice of CSP is critical for successful chiral separation.

  • For Chiral GC: Cyclodextrin-based CSPs are widely used and have shown great success in separating the enantiomers of various chiral compounds, including fatty acids.[5][6] Derivatized cyclodextrins, such as those with alkyl or other functional groups, can offer enhanced enantioselectivity.[5]

  • For Chiral HPLC: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are common choices for separating chiral carboxylic acids.[7] Anion-exchange type CSPs can also be effective.[8]

Q4: What are the typical starting conditions for method development in chiral GC?

A4: For a derivatized this compound (e.g., methyl ester) on a cyclodextrin-based chiral column, a good starting point would be:

  • Column: A 30m x 0.25mm ID, 0.25µm film thickness cyclodextrin-based chiral GC column.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start with an initial temperature of around 60-80°C, hold for 1-2 minutes, then ramp at a rate of 2-5°C/min to a final temperature of 180-200°C.

  • Injector and Detector Temperature: Typically 250°C.

Q5: How does temperature affect the chiral separation?

A5: Temperature is a critical parameter in chiral separations and its effect can be complex. Generally, lower temperatures tend to increase the interaction between the analyte and the chiral stationary phase, which can lead to better resolution. However, this often comes at the cost of longer analysis times and broader peaks. It is an important parameter to optimize for each specific method.

Troubleshooting Guides

Chiral Gas Chromatography (GC)
Problem Potential Causes Solutions
Poor or No Resolution Inappropriate chiral stationary phase.Screen different types of cyclodextrin-based columns (e.g., β- or γ-cyclodextrin with various derivatives).
Suboptimal oven temperature program.Optimize the temperature ramp. A slower ramp rate often improves resolution.
Carrier gas flow rate is not optimal.Adjust the linear velocity of the carrier gas to achieve the best column efficiency.
Peak Tailing Active sites in the GC system (inlet liner, column).[1][9]Use a deactivated inlet liner and ensure the column is properly conditioned.[1]
Incomplete derivatization.Ensure the derivatization reaction goes to completion. Analyze a small aliquot to check for unreacted acid.
Column overload.Reduce the amount of sample injected.
Split Peaks Improper injection technique.Ensure the autosampler is functioning correctly and the injection is rapid and smooth.
Mismatch between sample solvent and stationary phase polarity.Dissolve the derivatized sample in a solvent compatible with the column phase.
Damaged column inlet.Trim the first few centimeters of the column.
Irreproducible Retention Times Leaks in the system.Perform a leak check of the GC system.
Fluctuations in oven temperature or carrier gas flow.Ensure the GC instrumentation is stable.
Column contamination.Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Chiral High-Performance Liquid Chromatography (HPLC)
Problem Potential Causes Solutions
Poor or No Resolution Incorrect chiral stationary phase.Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Mobile phase composition is not optimal.Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.
Inappropriate mobile phase additives.For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive to suppress unwanted interactions. For acidic compounds, a small amount of acid is often helpful.
Column overload.Dilute the sample or inject a smaller volume.
Long Run Times High retention of enantiomers.Increase the percentage of the stronger eluting solvent in the mobile phase.
Low mobile phase flow rate.Increase the flow rate, but monitor the effect on resolution as it may decrease.
Irreproducible Results Column not properly equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Mobile phase instability.Prepare fresh mobile phase daily.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: Representative GC Chiral Separation Data for Short-Chain Fatty Acid Enantiomers (as Methyl Esters)

Analyte Chiral Stationary Phase Retention Time (min) Resolution (Rs)
(R/S)-2-Methylhexanoic acid methyl esterCyclodextrin-basedEnantiomer 1: 15.2, Enantiomer 2: 15.51.8
(R/S)-3-Methylhexanoic acid methyl esterCyclodextrin-basedEnantiomer 1: 16.8, Enantiomer 2: 17.11.6

Note: The above data is illustrative and actual retention times and resolution will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) for GC Analysis

This protocol describes a common method for the esterification of fatty acids using BF₃-methanol.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol (B129727) to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the this compound methyl ester.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 2: Chiral GC-FID Analysis of this compound Methyl Ester

This protocol provides a general method for the chiral GC analysis of the derivatized sample.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 3°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers of this compound methyl ester should elute as two separate peaks.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Start Start with Racemic This compound Derivatization Derivatization (e.g., Esterification with BF3-Methanol) Start->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Analysis Chiral GC Analysis Extraction->GC_Analysis HPLC_Analysis Chiral HPLC Analysis Extraction->HPLC_Analysis End Separated Enantiomers GC_Analysis->End HPLC_Analysis->End

Figure 1. General experimental workflow for the chiral separation of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Resolution) Check_Column Is the Chiral Column Appropriate? Start->Check_Column Check_Mobile_Phase Is the Mobile Phase/Carrier Gas Optimized? Check_Column->Check_Mobile_Phase Yes Change_Column Select a Different Chiral Stationary Phase Check_Column->Change_Column No Check_Temperature Is the Temperature Program Optimized? Check_Mobile_Phase->Check_Temperature Yes Optimize_MP Adjust Mobile Phase Composition or Carrier Gas Flow Rate Check_Mobile_Phase->Optimize_MP No Check_Derivatization Is Derivatization Complete (for GC)? Check_Temperature->Check_Derivatization Yes Optimize_Temp Modify Temperature Program (e.g., Slower Ramp) Check_Temperature->Optimize_Temp No Solution Resolution Achieved Check_Derivatization->Solution Yes Optimize_Deriv Optimize Derivatization Reaction Conditions Check_Derivatization->Optimize_Deriv No Change_Column->Start Optimize_MP->Start Optimize_Temp->Start Optimize_Deriv->Start

Figure 2. Logical troubleshooting workflow for poor resolution in chiral separations.

References

Preventing degradation of 3-Methylheptanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of 3-Methylheptanoic acid, a branched-chain fatty acid (BCFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: While this compound, as a saturated fatty acid, is relatively stable compared to unsaturated fatty acids, degradation can still occur. The primary causes include:

  • Oxidation: Although less susceptible than unsaturated fatty acids, oxidation can be initiated by heat, light, and the presence of metal ions, particularly if samples are not handled under inert conditions.

  • Thermal Stress: Prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation. Significant degradation of saturated fatty acids has been observed at temperatures of 140-160°C over extended periods.[1]

  • Enzymatic Activity: If biological samples are not properly handled and stored, lipases and other enzymes can remain active and potentially metabolize the fatty acid.

  • pH Extremes: Strong acidic or basic conditions, if not carefully controlled during extraction and derivatization, can potentially lead to unwanted side reactions.

Q2: How should I store my samples to prevent degradation of this compound?

A2: Proper sample storage is critical to maintain the integrity of this compound. For biological tissues, flash-freezing in liquid nitrogen immediately after collection and subsequent storage at -80°C is recommended to halt enzymatic activity.[2] For plasma or serum, it is also advisable to store at -80°C. To prevent oxidation, it is best to store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography (GC) analysis, derivatization is essential. The carboxyl group of this compound makes it polar and non-volatile, which leads to poor chromatographic performance, including peak tailing. Converting it to a more volatile ester, typically a fatty acid methyl ester (FAME), is the standard and recommended procedure. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention.

Q4: Which extraction method is most suitable for this compound from biological samples?

A4: The choice of extraction method depends on the sample matrix.

  • For Plasma/Serum: A liquid-liquid extraction using a chloroform (B151607):methanol mixture, such as the Folch or Bligh-Dyer methods, is highly effective for extracting a broad range of lipids, including this compound.[3][4]

  • For Tissues: Homogenization followed by extraction with a chloroform:methanol solvent system is also the standard approach.[2][5] The ratio of solvents may need to be adjusted based on the water content and lipid composition of the tissue.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Extraction Ensure thorough homogenization of tissue samples. For liquid-liquid extractions, ensure vigorous vortexing or mixing to maximize the interfacial surface area between the aqueous and organic phases. Consider adjusting the solvent-to-sample ratio, especially for high-fat tissues.[2]
Inefficient Phase Separation After adding water or a salt solution to induce phase separation in a chloroform:methanol extraction, ensure complete separation by centrifugation.[2] Avoid aspirating the interface between the aqueous and organic layers when collecting the lipid-containing organic phase.
Loss During Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Overheating can lead to the loss of this relatively volatile medium-chain fatty acid.
Incomplete Derivatization Ensure all reagents for derivatization (e.g., BF₃-methanol) are fresh and anhydrous. Water can significantly hinder the esterification reaction. Optimize the reaction time and temperature as recommended in the protocol.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause Recommended Solution
Incomplete Derivatization As mentioned above, incomplete conversion to the FAME derivative will result in the polar carboxylic acid interacting with the GC column, causing peak tailing. Review and optimize your derivatization procedure.
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and a high-quality, well-conditioned capillary column. If tailing persists, you may need to trim the front end of the column or replace it.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Issue 3: Contamination and Ghost Peaks
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, GC-grade solvents and fresh reagents. Run a solvent blank to check for contamination.
Carryover from Previous Injections Run a blank solvent injection after a high-concentration sample to check for carryover. If present, increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.
Contaminated Injector Liner or Syringe Regularly replace the injector liner and septum. Thoroughly clean the syringe between injections with an appropriate solvent.
Plasticizers Avoid using plastic containers or pipette tips, as plasticizers can leach into the sample and appear as contaminants in the chromatogram. Use glass and solvent-rinsed equipment whenever possible.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is adapted from the Folch method.

Materials:

  • Plasma or serum sample

  • Chloroform:Methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 2 mL of the chloroform:methanol (2:1) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to achieve a clear separation of the layers.

  • Carefully aspirate and discard the upper aqueous layer using a Pasteur pipette.

  • Transfer the lower organic (chloroform) layer containing the lipids to a clean glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen at 30-40°C.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol uses Boron Trifluoride-Methanol (BF₃-Methanol).

Materials:

  • Dried lipid extract from Protocol 1

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Tissue Sample homogenize Homogenize (Tissue) sample->homogenize add_solvent Add Chloroform:Methanol sample->add_solvent homogenize->add_solvent vortex Vortex add_solvent->vortex phase_separation Add Saline & Centrifuge vortex->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic evaporate Evaporate Solvent collect_organic->evaporate add_bf3 Add BF3-Methanol evaporate->add_bf3 heat Heat at 60°C add_bf3->heat extract_fames Extract with Hexane heat->extract_fames dry_fames Dry with Na2SO4 extract_fames->dry_fames gcms GC-MS Analysis dry_fames->gcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_derivatization Derivatization Issues cluster_solutions Solutions start Low Recovery of This compound incomplete_extraction Incomplete Extraction? start->incomplete_extraction phase_sep_issue Phase Separation Issue? start->phase_sep_issue solvent_loss Loss during Evaporation? start->solvent_loss incomplete_derivatization Incomplete Derivatization? start->incomplete_derivatization solution_homogenize Improve Homogenization incomplete_extraction->solution_homogenize Yes solution_vortex Ensure Vigorous Mixing incomplete_extraction->solution_vortex Yes solution_centrifuge Optimize Centrifugation phase_sep_issue->solution_centrifuge Yes solution_evaporation Gentle Evaporation solvent_loss->solution_evaporation Yes solution_reagents Use Fresh/Anhydrous Reagents incomplete_derivatization->solution_reagents Yes solution_reaction Optimize Reaction Conditions incomplete_derivatization->solution_reaction Yes

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: Optimizing GC Analysis of 3-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of 3-Methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Free fatty acids like this compound are highly polar and have low volatility, which can lead to poor chromatographic performance, including significant peak tailing and potential interaction with active sites in the GC system.[1][2] Derivatization, typically by converting the carboxylic acid to a more volatile and less polar ester (e.g., a fatty acid methyl ester or FAME), is crucial to increase volatility, reduce peak tailing, and achieve more symmetrical peaks for accurate quantification.[1][2][3]

Q2: What type of GC column is best suited for analyzing this compound?

A2: The separation of branched-chain fatty acids like this compound requires a polar capillary column.[3] Highly polar cyanopropyl silicone phases (e.g., HP-88, CP-Sil 88, SP-2560) are often the columns of choice for detailed FAME analysis, as they provide excellent selectivity for resolving branched-chain isomers.[4] Polyethylene glycol (PEG) or WAX-type columns are also effective for separating FAMEs based on chain length and unsaturation.[4]

Q3: What is the purpose of temperature programming in the GC analysis of this compound?

A3: Temperature programming involves increasing the column temperature during the analysis.[5][6] This technique is essential for analyzing samples containing compounds with a wide range of boiling points.[6] For a sample containing this compound and other fatty acids, a temperature program allows for the efficient elution of more volatile components at lower temperatures and less volatile components at higher temperatures, all within a single run.[7] This improves peak shape, reduces analysis time, and enhances the resolution of complex mixtures.[6]

Q4: How does the temperature ramp rate affect the separation of this compound?

A4: The temperature ramp rate, or the rate at which the oven temperature is increased, directly impacts the separation (selectivity) and the analysis time.[5][8] A slower ramp rate generally improves the separation between closely eluting peaks but increases the overall run time. Conversely, a faster ramp rate can shorten the analysis time but may lead to co-elution of critical pairs.[9] An optimal ramp rate provides the best balance between resolution and analysis speed.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Incomplete derivatization leaving polar carboxylic acid groups.Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[1][11]
Active sites in the injector liner or column.Use a deactivated liner and an inert column. Consider replacing the liner or trimming the first few centimeters of the column.[1]
Injector temperature is too low.Increase the injector temperature to ensure rapid vaporization of the analyte, typically around 250°C.[1]
Poor Peak Shape (Fronting) Column overload due to injecting too much sample.Dilute the sample or increase the split ratio.[1][12]
Co-elution with other compounds Inadequate separation due to a suboptimal temperature program.Optimize the temperature program. Try a slower initial ramp rate or add an isothermal hold at a temperature that provides the best separation for the critical pair.[7]
Incorrect column choice.Ensure a highly polar column is being used, as these offer the best selectivity for branched-chain fatty acids.[4]
Long Analysis Time The temperature program is not aggressive enough.Increase the temperature ramp rate after the critical peaks have eluted.[6]
The final hold time is unnecessarily long.Reduce the final hold time to a period sufficient to elute all compounds of interest and clean the column.
Ghost Peaks Contamination from the septum, liner, or previous injections.Use a high-quality, low-bleed septum and replace it regularly. Run a blank solvent injection to confirm the source of contamination.[4]
Carryover from a previous sample.Implement a bake-out step at the end of the temperature program by holding the oven at a high temperature for a few minutes.[10]

Experimental Protocols

Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common method for preparing FAMEs using boron trifluoride (BF3) in methanol (B129727).

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • GC vials

Procedure:

  • To your sample containing this compound, add an appropriate volume of 14% BF3-methanol.[2]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[2]

  • After cooling to room temperature, add a saturated NaCl solution to stop the reaction.[2]

  • Add hexane to extract the FAMEs, vortex, and allow the layers to separate.[2][3]

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.[3]

Optimized GC Temperature Program for this compound Analysis

This is an example of a typical temperature program. The optimal program will depend on the specific column and sample matrix.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm)[13]

GC Parameters:

  • Injector Temperature: 250°C[1][3]

  • Split Ratio: 50:1 (can be adjusted based on concentration)[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.[3]

    • Ramp 1: Increase to 175°C at a rate of 10°C/min.[1][3]

    • Hold 1: Hold at 175°C for 5 minutes.

    • Ramp 2: Increase to 230°C at a rate of 5°C/min.[3]

    • Final Hold: Hold at 230°C for 10 minutes (or until all components have eluted).[13]

  • Detector Temperature (FID): 280°C[13]

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_resolve Resolution start GC Analysis Issue (e.g., Poor Peaks, Co-elution) check_derivatization Verify Complete Derivatization start->check_derivatization Initial Check check_column Confirm Correct Column Type (Polar) check_derivatization->check_column Complete optimize_derivatization Optimize Derivatization (Time, Temp) check_derivatization->optimize_derivatization Incomplete check_program Review Temperature Program check_column->check_program Correct replace_column Install Appropriate Polar Column check_column->replace_column Incorrect adjust_program Adjust Temperature Program (Ramp Rate, Holds) check_program->adjust_program Suboptimal resolved Issue Resolved check_program->resolved Optimal optimize_derivatization->resolved replace_column->resolved adjust_program->resolved

Caption: Troubleshooting workflow for GC analysis of this compound.

Temp_Program_Effect cluster_input Input Parameters cluster_process Chromatographic Process cluster_output Output Characteristics cluster_relationships Relationships temp_program Temperature Program (Initial Temp, Ramp Rate, Final Temp) separation Analyte Separation in GC Column temp_program->separation Controls resolution Peak Resolution separation->resolution analysis_time Analysis Time separation->analysis_time peak_shape Peak Shape separation->peak_shape slow_ramp Slower Ramp Rate high_res Higher Resolution slow_ramp->high_res long_time Longer Time slow_ramp->long_time fast_ramp Faster Ramp Rate low_res Lower Resolution fast_ramp->low_res short_time Shorter Time fast_ramp->short_time

Caption: Effect of temperature programming on GC separation characteristics.

References

Technical Support Center: Analysis of 3-Methylheptanoic Acid in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of 3-Methylheptanoic acid from complex biological samples. The information is targeted toward researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2] This interference is a significant challenge in complex biological matrices like plasma, serum, and urine, where endogenous substances can interfere with the ionization process in both LC-MS and GC-MS.[2][3]

Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?

A2: The two primary methods for evaluating matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any deviation from a stable signal baseline indicates the presence of matrix effects.

  • Post-Extraction Spike: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME), often expressed as a percentage. An ME value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Q3: What is the most effective way to compensate for matrix effects in the quantification of this compound?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects. A SIL-IS, such as this compound-d3 or -13C, has nearly identical chemical and physical properties to the analyte.[2] This means it will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate correction of the analyte signal. When a SIL-IS is not available, a structural analog can be used, but with potentially lower accuracy.

Q4: For GC-MS analysis of this compound, is derivatization necessary, and how does it relate to matrix effects?

A4: Yes, derivatization is typically required for the GC-MS analysis of carboxylic acids like this compound to increase their volatility and thermal stability. Common derivatization techniques include esterification to form methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters. While derivatization is essential for good chromatographic performance, the derivatization process itself can be influenced by the sample matrix, potentially leading to incomplete reactions and affecting accuracy.[4] Furthermore, the derivatized analyte may still be subject to matrix effects during ionization in the mass spectrometer.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a known concentration of a SIL-IS for this compound to all samples, standards, and quality controls at the beginning of the sample preparation process. 2. Optimize Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] 3. Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Low signal intensity or high limit of detection (LOD) for this compound Ion suppression is likely occurring.1. Improve Chromatographic Separation: Modify the LC gradient or GC temperature program to separate this compound from co-eluting, interfering compounds. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components causing suppression. Ensure the diluted concentration of this compound remains above the instrument's limit of quantification. 3. Change Ionization Source: If using LC-MS, consider switching from electrospray ionization (ESI), which is prone to suppression, to atmospheric pressure chemical ionization (APCI) if compatible with the analyte.[3]
Inconsistent peak shapes for this compound Co-eluting matrix components interfering with the chromatography.1. Enhance Sample Preparation: Use a more selective SPE sorbent or a multi-step LLE protocol to achieve a cleaner extract. 2. Adjust Chromatographic Conditions: Test different analytical columns with alternative selectivities or modify the mobile phase composition (for LC) to improve peak shape.
High variability in recovery during sample preparation Inefficient extraction or interference from the matrix during extraction.1. Optimize Extraction pH: For LLE of the acidic this compound, adjust the sample pH to be at least 2 units below its pKa to ensure it is in its neutral, more extractable form. 2. Evaluate Different Extraction Solvents/Sorbents: Test a range of organic solvents for LLE or different sorbent chemistries for SPE to find the optimal conditions for this compound recovery from the specific matrix.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents typical matrix effects observed for other organic acids in common biological matrices. This data is intended to provide a general understanding of the potential magnitude of matrix effects.

Analyte ClassBiological MatrixAnalytical MethodMatrix Effect (% Suppression/Enhancement)Reference
Organic AcidsHuman PlasmaLC-MS/MSSuppression ranging from 15% to 50% is common.
Metabolites (including organic acids)Human UrineGC-MS (after silylation)Signal suppression or enhancement generally does not exceed a factor of 2.[4][5]
Various DrugsHuman UrineLC-MS/MSCan vary significantly depending on the analyte and co-eluting compounds.[7]
Carboxylic AcidsHuman PlasmaLC-MS/MSMatrix effects of less than 15% have been achieved with optimized SPE.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis of this compound in Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d3 in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant by adding 10 µL of 1M HCl to adjust the pH to approximately 2-3.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the extract.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis of this compound in Human Urine
  • Sample Preparation:

    • To 200 µL of urine in a glass tube, add 10 µL of a SIL-IS working solution.

    • Acidify the sample to pH < 2 with concentrated HCl.

  • Extraction:

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate (B86663) to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

Experimental_Workflow_LCMS LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_ext Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify (HCl) supernatant->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle centrifuge2 Centrifugation lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: LC-MS/MS sample preparation workflow for this compound.

Troubleshooting_Logic Troubleshooting Matrix Effects issue Inaccurate Quantification assess Assess Matrix Effect (Post-Extraction Spike) issue->assess me_present Matrix Effect > 20%? assess->me_present compensate Compensate me_present->compensate Yes end Accurate Quantification me_present->end No minimize Minimize compensate->minimize use_is Use SIL-IS compensate->use_is matrix_match Matrix-Matched Calibration compensate->matrix_match optimize_cleanup Optimize Sample Cleanup (SPE or LLE) minimize->optimize_cleanup optimize_chrom Optimize Chromatography minimize->optimize_chrom dilute Dilute Sample minimize->dilute use_is->end matrix_match->end optimize_cleanup->end optimize_chrom->end dilute->end

Caption: Logical workflow for troubleshooting matrix effects.

References

Validation & Comparative

Validating 3-Methylheptanoic Acid as a Specific Pheromone: A Comparative Guide to Experimental Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a candidate compound as a specific pheromone is a critical step in understanding and harnessing chemical communication. This guide provides a comprehensive framework for the validation of 3-Methylheptanoic acid as a putative pheromone, comparing its hypothetical performance with established ant trail pheromones. By presenting detailed experimental protocols, quantitative data summaries, and visual workflows, this document serves as a practical resource for designing and interpreting pheromone validation studies.

Introduction to Pheromone Validation

The identification of a compound as a pheromone requires a multi-faceted approach that combines chemical analysis, electrophysiology, and behavioral assays. This compound, a branched-chain fatty acid, represents a plausible candidate for a trail pheromone in certain social insects due to the prevalence of fatty acid derivatives in insect communication. This guide outlines the necessary steps to validate its role and specificity, using data from well-characterized ant trail pheromones as a comparative benchmark.

Data Presentation: A Comparative Analysis

To objectively assess the potential of this compound as a pheromone, its performance in key validation assays would be compared against known trail pheromones from different ant species. The following tables summarize the type of quantitative data that would be collected.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Glandular Secretions

CompoundPutative Source GlandRetention Time (min)Key Mass Spectra Fragments (m/z)Glandular Abundance (ng/individual)
This compound (Hypothetical) Poison Gland [Hypothetical Value] [Hypothetical Values] [Hypothetical Value]
3-ethyl-2,5-dimethylpyrazinePoison Gland (Myrmica rubra)12.5136, 121, 107, 93, 795.8 ± 1.7[1]
Methyl 4-methylpyrrole-2-carboxylatePoison Gland (Atta texana)15.2139, 108, 80, 53[Data not specified][2][3]

Table 2: Electroantennography (EAG) Dose-Response to Pheromone Candidates

CompoundTest SpeciesConcentration (µg/µL)Mean EAG Amplitude (mV) ± SD
This compound (Hypothetical) [Hypothetical Ant Species] 0.01 [Hypothetical Value]
0.1 [Hypothetical Value]
1 [Hypothetical Value]
10 [Hypothetical Value]
3-ethyl-2,5-dimethylpyrazineMyrmica rubra0.10.8 ± 0.2[4]
11.5 ± 0.4[4]
102.8 ± 0.6[4]
Methyl 4-methylpyrrole-2-carboxylateAtta texana[Data not specified][Data not specified]

Table 3: Behavioral Assay - Trail-Following Response

Pheromone TrailTest SpeciesTrail Concentration% of Ants Following TrailMean Distance Followed (cm) ± SD
This compound (Hypothetical) [Hypothetical Ant Species] 1 ng/cm [Hypothetical Value] [Hypothetical Value]
3-ethyl-2,5-dimethylpyrazineMyrmica rubra200 Ant Equivalents69%[5][Data not specified]
Methyl 4-methylpyrrole-2-carboxylateAtta sexdens[Data not specified]Increased pick-up of treated discs[6][Data not specified]
Solvent Control[Various]N/A< 10%< 5 cm

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments required to assess the role of this compound as a pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the exocrine glands of the target insect species.

Methodology:

  • Gland Dissection: Anesthetize worker ants by cooling. Under a dissecting microscope, carefully dissect the target exocrine glands (e.g., poison gland, Dufour's gland).

  • Extraction: Place the dissected glands from a pooled sample of individuals (e.g., 50 workers) into a vial containing a suitable solvent like hexane (B92381) or dichloromethane. Crush the glands with a fine glass rod to ensure complete extraction.

  • Sample Preparation: Concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: Use a non-polar column (e.g., DB-5) suitable for separating fatty acids.

    • Temperature Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.

    • Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 30-400.

  • Identification: Compare the retention time and mass spectrum of any peak corresponding to this compound with that of a pure synthetic standard.

  • Quantification: Create a calibration curve using known concentrations of the synthetic standard to quantify the amount of the compound in the gland extracts.

Electroantennography (EAG)

Objective: To measure the olfactory response of the insect's antenna to this compound and determine its sensitivity.

Methodology:

  • Antenna Preparation: Excise an antenna from a live, immobilized worker ant at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution.

  • Electrode Placement: Insert a silver wire into each capillary. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a high-purity solvent (e.g., paraffin (B1166041) oil or hexane) to create a range of concentrations (e.g., 0.01, 0.1, 1, 10 µg/µL).

  • Stimulus Delivery: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper placed inside a Pasteur pipette. Deliver a purified, humidified air puff through the pipette over the antenna for a short duration (e.g., 0.5 seconds).

  • Data Recording: Record the resulting electrical potential (the EAG response) using an amplifier and data acquisition software. A negative deflection in the baseline voltage indicates a response.

  • Controls: Use a solvent-only puff as a negative control and a known EAG-active compound for the species as a positive control.

  • Data Analysis: Measure the amplitude of the EAG response for each concentration. Plot the mean response against the logarithm of the concentration to generate a dose-response curve.

Behavioral Assay: Trail-Following

Objective: To determine if this compound elicits a trail-following behavior in the target ant species.

Methodology:

  • Arena Setup: Use a clean, neutral surface (e.g., a large sheet of filter paper or a glass plate) as the bioassay arena.

  • Trail Application: Using a microsyringe, lay a trail of a known concentration of synthetic this compound dissolved in a volatile solvent. The trail can be in a straight line or a defined shape (e.g., a circle).

  • Control Trail: Create a parallel trail using only the solvent as a negative control.

  • Ant Introduction: Introduce individual worker ants from a foraging colony into the arena, near the start of the trails.

  • Observation and Recording: Record the ant's behavior using a video camera. Measure parameters such as:

    • The percentage of ants that initiate trail-following.

    • The distance each ant follows the trail.

    • The speed of the ant along the trail.

  • Data Analysis: Use statistical tests (e.g., chi-square test, t-test) to compare the responses to the pheromone trail and the control trail.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the validation of this compound as a pheromone.

Pheromone_Validation_Workflow cluster_chemical Chemical Analysis cluster_electrophysiology Electrophysiology cluster_behavior Behavioral Assay gland_dissection Gland Dissection extraction Solvent Extraction gland_dissection->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification validation Pheromone Validation quantification->validation antenna_prep Antenna Preparation stimulus_delivery Stimulus Delivery antenna_prep->stimulus_delivery eag_recording EAG Recording stimulus_delivery->eag_recording dose_response Dose-Response Curve eag_recording->dose_response dose_response->validation trail_prep Trail Preparation ant_introduction Ant Introduction trail_prep->ant_introduction behavior_recording Behavior Recording ant_introduction->behavior_recording statistical_analysis Statistical Analysis behavior_recording->statistical_analysis statistical_analysis->validation identification Candidate Pheromone (this compound) identification->gland_dissection identification->antenna_prep identification->trail_prep

Pheromone validation workflow.

Pheromone_Signaling_Pathway pheromone This compound (Pheromone) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph receptor Olfactory Receptor (OR) pbp->receptor Transport to receptor ion_channel Ion Channel Opening receptor->ion_channel Conformational change membrane Dendritic Membrane depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Pheromone signaling pathway.

Experimental_Logic hypothesis Hypothesis: This compound is a trail pheromone presence Presence in Gland (GC-MS) hypothesis->presence activity Antennal Activity (EAG) hypothesis->activity behavior Behavioral Response (Trail-Following) hypothesis->behavior conclusion Conclusion: Validation of pheromone function presence->conclusion activity->conclusion behavior->conclusion

Logical framework for validation.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Methylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological Context: Pheromonal Activity in Insects

3-Methylheptanoic acid is recognized as a component of the pheromone blends of various insect species, particularly in ants, where it can act as a trail or alarm pheromone. The stereochemistry of these volatile organic compounds is often critical for eliciting a specific behavioral response. Different enantiomers can have distinct activities, ranging from being highly attractive to inert or even inhibitory. For instance, in social insects like the red imported fire ant (Solenopsis invicta), chemical communication is paramount for colony organization and defense[1][2]. The perception of these chemical cues is mediated by specialized olfactory systems, involving odorant binding proteins (OBPs) and olfactory receptors (ORs) located in the antennae.

Data Presentation

A direct comparison of the biological activity of (R)- and (S)-3-Methylheptanoic acid would necessitate quantitative data from various assays. The following tables are presented as templates to illustrate how such data would be structured for a clear and concise comparison.

Table 1: Electroantennography (EAG) Dose-Response Data

This table would summarize the antennal responses of a target insect species to varying concentrations of each enantiomer. The EAG technique measures the average electrical response of the entire antenna to a stimulus.

Concentration (µg/µL)Mean EAG Response (mV) ± SEM - (R)-3-Methylheptanoic acidMean EAG Response (mV) ± SEM - (S)-3-Methylheptanoic acid
0.001Hypothetical DataHypothetical Data
0.01Hypothetical DataHypothetical Data
0.1Hypothetical DataHypothetical Data
1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
EC50 (µg/µL) Calculated Value Calculated Value

Table 2: Single Sensillum Recording (SSR) Data

SSR allows for the measurement of the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a more refined understanding of receptor activation.

Concentration (µg/µL)Mean Spike Frequency (spikes/s) ± SEM - (R)-3-Methylheptanoic acidMean Spike Frequency (spikes/s) ± SEM - (S)-3-Methylheptanoic acid
0.001Hypothetical DataHypothetical Data
0.01Hypothetical DataHypothetical Data
0.1Hypothetical DataHypothetical Data
1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
Threshold of Detection (µg/µL) Determined Value Determined Value

Table 3: Competitive Binding Assay Data

This table would present the binding affinity of each enantiomer to a specific odorant binding protein (OBP), such as SiOBP5 from Solenopsis invicta, which is known to be involved in alarm pheromone recognition[3][4].

EnantiomerIC50 (µM)Ki (µM)
(R)-3-Methylheptanoic acidHypothetical ValueCalculated Value
(S)-3-Methylheptanoic acidHypothetical ValueCalculated Value

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to generate the comparative data presented above.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify biologically active volatile compounds from a mixture by coupling a gas chromatograph with an insect antenna as a detector.

Experimental Workflow for GC-EAD

GC_EAD_Workflow cluster_preparation Sample and Antenna Preparation cluster_analysis GC-EAD Analysis cluster_data Data Acquisition and Analysis Sample Pheromone Gland Extraction or Synthetic Standard Dilution GC Gas Chromatograph Injection Sample->GC Antenna Excise Insect Antenna Mount Mount Antenna between Electrodes Antenna->Mount EAD Electroantennographic Detector (EAD) Mount->EAD Splitter Column Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Splitter->EAD Acquisition Simultaneous Recording of FID and EAD Signals FID->Acquisition EAD->Acquisition Analysis Identify EAD-active Peaks by Comparing Retention Times Acquisition->Analysis

GC-EAD Experimental Workflow

  • Sample Preparation:

    • For natural pheromones, extract the relevant glands from the insect in a suitable solvent (e.g., hexane).

    • For synthetic compounds, prepare serial dilutions of (R)- and (S)-3-methylheptanoic acid in a high-purity solvent.

  • Antenna Preparation:

    • An antenna is carefully excised from a live insect.

    • The antenna is mounted between two microelectrodes filled with a saline solution to ensure electrical contact.

  • GC-EAD Analysis:

    • The sample is injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the column.

    • The effluent from the GC column is split, with one part directed to a conventional detector (e.g., Flame Ionization Detector - FID) and the other to the prepared antenna.

  • Data Acquisition and Analysis:

    • The signals from both the FID and the antenna (the electroantennogram, or EAG) are recorded simultaneously.

    • Biologically active compounds are identified as peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG signal.

Competitive Binding Assay

This assay is used to determine the binding affinity of a ligand (in this case, the enantiomers of this compound) to a specific protein, such as an OBP.

Workflow for Competitive Binding Assay

Binding_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Protein Purified Odorant Binding Protein (OBP) Mix Incubate OBP with Fluorescent Probe Protein->Mix Fluorescent Fluorescent Probe (e.g., N-phenyl-1-naphthylamine) Fluorescent->Mix Ligand Serial Dilutions of (R)- and (S)-3-Methylheptanoic Acid Titrate Add Increasing Concentrations of Enantiomer Ligand->Titrate Mix->Titrate Measure Measure Fluorescence Quenching Titrate->Measure Plot Plot Fluorescence vs. Ligand Concentration Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Competitive Binding Assay Workflow

  • Reagent Preparation:

    • Purify the target OBP (e.g., SiOBP5) using recombinant protein expression systems.

    • Prepare a stock solution of a fluorescent probe (e.g., N-phenyl-1-naphthylamine, NPN) that binds to the OBP and whose fluorescence is quenched upon displacement by a ligand.

    • Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound.

  • Assay Procedure:

    • Incubate a fixed concentration of the purified OBP with the fluorescent probe until a stable fluorescence signal is achieved.

    • Add increasing concentrations of each enantiomer to the OBP-probe mixture.

    • Measure the decrease in fluorescence intensity at each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the ligand concentration.

    • Determine the IC50 value, which is the concentration of the ligand that displaces 50% of the fluorescent probe.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Insect Olfactory Signaling Pathway

The perception of odorants in insects is a complex process that begins with the binding of the odorant to an OBP and culminates in the generation of an electrical signal in an olfactory sensory neuron. While the specifics can vary between insect species and receptor types, a general signaling cascade can be depicted.

Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Odorant Odorant ((R/S)-3-Methylheptanoic Acid) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe Action_Potential->Brain

Insect Olfactory Signaling Cascade

  • Odorant Binding: The hydrophobic odorant molecule, such as (R)- or (S)-3-methylheptanoic acid, enters the sensillum lymph and binds to an Odorant Binding Protein (OBP).

  • Transport and Delivery: The OBP transports the odorant through the aqueous lymph to the dendritic membrane of an olfactory sensory neuron.

  • Receptor Activation: The odorant-OBP complex interacts with a specific Olfactory Receptor (OR) which is part of a hetero-multimeric complex with the co-receptor Orco. This interaction causes a conformational change in the receptor complex.

  • Ion Channel Opening: The activation of the OR-Orco complex leads to the opening of a non-selective cation channel.

  • Neuron Depolarization: The influx of cations (primarily Na+ and Ca2+) depolarizes the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and propagates along the axon of the sensory neuron.

  • Signal to Brain: The action potential is transmitted to the antennal lobe of the insect brain for further processing.

Conclusion

A thorough comparison of the biological activity of (R)- and (S)-3-methylheptanoic acid requires rigorous experimental investigation using techniques such as GC-EAD, single sensillum recording, and competitive binding assays. While specific comparative data is currently lacking in the available literature, the methodologies and frameworks for data presentation outlined in this guide provide a clear path for future research in this area. Understanding the enantioselective interactions of these semiochemicals with their biological targets is crucial for deciphering the intricacies of insect chemical communication and for the potential development of species-specific pest management strategies.

References

Bioassay Design for Testing the Behavioral Effects of 3-Methylheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and conducting bioassays to investigate the behavioral effects of 3-Methylheptanoic acid. Due to a lack of available literature detailing the specific behavioral impacts of this compound in animal models, this document focuses on established bioassay methodologies and provides comparative data from studies on structurally similar short-chain fatty acids (SCFAs). This information will enable researchers to design robust experiments to characterize the potential attractive, aversive, anxiolytic, or other behavioral responses to this compound.

Comparative Analysis of Short-Chain Fatty Acid Behavioral Effects

Table 1: Comparison of Behavioral Effects of Short-Chain Fatty Acids in Rodent Models

CompoundAnimal ModelBehavioral AssayObserved EffectsQuantitative Data (Example)Citation(s)
This compound Not AvailableNot AvailableNot AvailableNot Available
Butyric acidRatd-amphetamine-induced hyperactivityReversed and prevented hyperactivityNot specified[1]
Butyric acidMouseSocial Dominance Tube TestDecreased social dominance in low-ranked miceNot specified[2][3]
Butyric acidMouseSexual Preference TestDecreased sexual preferenceNot specified[2]
Butyric acidRat (autistic-like model)Social Interaction TestButyrate (B1204436) level positively correlated with social behavior (r = 0.942, p = 0.005)[4]
Propionic acidRatSocial Interaction TestImpaired social behaviorNot specified[5]
Propionic acidRatLight-Dark Box TestIncreased anxietyNot specified[5]
Hexanoic acid (Caproic acid)Mouse (High-Fat Diet)Intraperitoneal Glucose Tolerance TestSignificantly enhanced glucose toleranceNot specified
2-Ethylhexanoic acidRatDevelopmental Toxicity StudyReduced weight, food consumption, and hypoactivity at 250 mg/kg/dayNot specified[6]

Table 2: Olfactory Sensitivity to Aliphatic Carboxylic Acids in CD-1 Mice

CompoundOlfactory Detection Threshold (ppm)
3-Methylpentanoic acid~0.03 - 3
n-Hexanoic acid~0.003 - 0.3
n-Heptanoic acid~0.03 - 3

Experimental Protocols for Behavioral Bioassays

The following are detailed protocols for standard behavioral assays that can be adapted to test the effects of this compound. These assays are widely used to assess anxiety, social behavior, and locomotor activity in rodents.

Y-Maze Olfactory Preference Test

This test is used to assess the preference or aversion of a rodent to a specific odor.

Materials:

  • Y-maze apparatus

  • Odor delivery system (e.g., filter paper, cotton swabs)

  • This compound and control substance (e.g., mineral oil, water)

  • Video tracking software

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes prior to the test.

  • Prepare the odor stimuli by applying a standardized amount of this compound and the control substance to separate filter papers.

  • Place the odor stimuli in the two choice arms of the Y-maze. The starting arm remains odor-free.

  • Gently place the animal in the starting arm of the Y-maze.

  • Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera positioned above the maze.

  • Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues.

  • Analyze the video recordings to quantify the time spent in each arm and the number of entries into each arm.

Data Analysis:

  • Preference Index: (Time in odor arm - Time in control arm) / (Time in odor arm + Time in control arm)

  • A positive index suggests attraction, while a negative index suggests aversion.

  • Compare the number of entries into the odor arm versus the control arm.

Open Field Test with Novel Odor

This assay assesses anxiety-like behavior and general locomotor activity in response to a novel odor.

Materials:

  • Open field arena

  • Odor source (e.g., a small container with a lid containing a scented cotton ball)

  • This compound and a neutral control odor

  • Video tracking software

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes.

  • Place the odor source in the center of the open field arena.

  • Gently place the animal in a corner of the arena.

  • Allow the animal to explore the arena for a set duration (e.g., 10-15 minutes).

  • Record the session with an overhead video camera.

  • Clean the arena thoroughly with 70% ethanol after each trial.

  • Analyze the video to measure:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery.

    • Time spent investigating the odor source.

    • Frequency of rearing and grooming behaviors.

Data Analysis:

  • An increase in time spent in the periphery (thigmotaxis) and a decrease in center time are indicative of anxiety-like behavior.

  • Increased investigation of the odor source suggests attraction or novelty-seeking, while avoidance suggests aversion.

Elevated Plus Maze with Predator Odor (Adapted for this compound)

This test is a classic measure of anxiety. While typically used with predator odors, it can be adapted to assess the anxiogenic or anxiolytic potential of this compound.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Filter paper or cotton swabs

  • This compound and a control substance

  • Video tracking software

Procedure:

  • Habituate the animal to the testing room.

  • Apply the odor stimulus (this compound or control) to a filter paper and place it at the end of one of the open arms.

  • Place the animal in the center of the maze, facing a closed arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session with an overhead camera.

  • Clean the maze thoroughly between trials.

  • Analyze the video to measure:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Head-dipping and stretched-attend postures.

Data Analysis:

  • A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.

  • Comparing the behavior in the presence of this compound to a control will indicate if the compound has anxiogenic or anxiolytic effects.

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the described behavioral bioassays.

Y_Maze_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Habituation Animal Habituates to Room Odor_Prep Prepare Odor and Control Stimuli Animal_Habituation->Odor_Prep Place_Animal Place Animal in Start Arm Odor_Prep->Place_Animal Exploration Free Exploration (5-10 min) Place_Animal->Exploration Record Record Session Exploration->Record Quantify Quantify Time and Entries in Arms Record->Quantify Calculate_PI Calculate Preference Index Quantify->Calculate_PI

Caption: Workflow for the Y-Maze Olfactory Preference Test.

Open_Field_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Habituation Animal Habituates to Room Place_Odor Place Odor Source in Center Animal_Habituation->Place_Odor Place_Animal Place Animal in Arena Place_Odor->Place_Animal Exploration Free Exploration (10-15 min) Place_Animal->Exploration Record Record Session Exploration->Record Measure_Parameters Measure Locomotion, Center Time, Odor Investigation Record->Measure_Parameters Analyze_Behavior Analyze Anxiety-like and Exploratory Behavior Measure_Parameters->Analyze_Behavior

Caption: Workflow for the Open Field Test with a Novel Odor.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Habituation Animal Habituates to Room Apply_Odor Apply Odor to Open Arm Animal_Habituation->Apply_Odor Place_Animal Place Animal in Center Apply_Odor->Place_Animal Exploration Free Exploration (5 min) Place_Animal->Exploration Record Record Session Exploration->Record Measure_Parameters Measure Time and Entries in Arms Record->Measure_Parameters Assess_Anxiety Assess Anxiety-like Behavior Measure_Parameters->Assess_Anxiety

Caption: Workflow for the Elevated Plus Maze Test with an Odor Cue.

Conclusion

This guide provides a foundational approach for investigating the behavioral effects of this compound. By employing the standardized bioassays described and comparing the results to the known effects of other short-chain fatty acids, researchers can begin to elucidate the neurobehavioral impact of this compound. The lack of existing data on this compound highlights a significant research opportunity to contribute valuable knowledge to the fields of chemical ecology, neuroscience, and drug development. Future studies should aim to generate robust, quantitative data to populate the comparative tables and provide a clearer understanding of the role of this compound in animal behavior.

References

A Comparative Analysis of 3-Methylheptanoic Acid and Other Branched-Chain Fatty Acids in Chemical Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of fatty acids characterized by one or more methyl groups on their carbon chain.[1][2] While their roles in membrane fluidity and metabolism are well-documented, their function as signaling molecules, particularly in chemical communication, is an area of growing interest.[3][4] This guide provides a comparative analysis of 3-methylheptanoic acid and other BCFAs in the context of chemical signaling, with a focus on their roles as pheromones in insects and other arthropods. We present available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this field.

Comparative Pheromonal Activity of Branched-Chain Fatty Acids

The biological activity of BCFAs as signaling molecules is highly dependent on their specific structure, including chain length and the position of the methyl branch (e.g., iso- vs. anteiso- forms).[5][6] While direct comparative data for this compound against other BCFAs in a single species is limited, we can collate findings from various studies to draw informative comparisons.

Table 1: Comparative Efficacy of Various Branched-Chain Fatty Acids as Chemical Signals

CompoundSpeciesAssay TypeDosage/ConcentrationObserved Response/EfficacyReference(s)
This compound Rhipicephalus microplus (Cattle Tick)Behavioral Assay (Attraction)Not specifiedComponent of an attractive blend[3][7]
4-Methylheptanoic Acid Not specified in signaling context----
Propionic Acid (a short-chain BCFA) Drosophila melanogaster (Fruit Fly) LarvaeBehavioral Assay (Attraction & Feeding)Not specifiedTriggers attraction and feeding behaviors[4]
2-Methylpropanoic Acid (Isobutyric Acid) Amblyomma variegatum (Tropical Bont Tick)Attachment AssayNot specifiedInduces attachment response[3]
14-Methylpentadecanoic Acid (iso-BCFA) Human Hepatocyte Cell Line (HepG2)Gene Expression Analysis (qRT-PCR)5-10 µMDecreased expression of genes related to fatty acid synthesis and inflammation (FASN, SREBP1, CRP, IL-6)[8]
12-Methyltetradecanoic Acid (anteiso-BCFA) Human Hepatocyte Cell Line (HepG2)Gene Expression Analysis (qRT-PCR)Concentration-dependentIncreased expression of genes related to fatty acid synthesis and inflammation (FASN, CRP, IL-6)[8]

Note: The table highlights the differential effects of BCFAs based on their structure. Direct comparison of pheromonal potency requires species-specific assays under controlled conditions.

Experimental Protocols

The identification and characterization of BCFAs as chemical signals rely on a combination of sophisticated analytical and biological assays.

Pheromone Extraction and Identification

a. Solvent Extraction of Glands:

  • Objective: To extract volatile and semi-volatile compounds from pheromone-producing glands.

  • Protocol:

    • Dissect the pheromone glands from the target organism (e.g., insect Dufour's gland, tick dermal glands) under a stereomicroscope.[9]

    • Immerse the glands in a small volume (10-50 µL) of a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) in a glass vial.[9]

    • Allow the extraction to proceed for a designated period (e.g., 30 minutes to several hours) at room temperature.[9]

    • Carefully remove the glands. The extract can be concentrated under a gentle stream of nitrogen if necessary.[9]

b. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate and identify the chemical components of the extract.

  • Protocol:

    • Inject the prepared extract into a GC-MS system equipped with a capillary column suitable for fatty acid analysis.[9]

    • The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

    • The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each.

    • Identify the compounds by comparing their mass spectra and retention times to those of synthetic standards and reference libraries (e.g., NIST/Wiley).[9]

Bioassays for Pheromonal Activity

a. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • Objective: To identify which compounds in a mixture elicit a physiological response from an insect's antenna.

  • Protocol:

    • The effluent from the GC column is split into two paths. One path goes to a standard detector (e.g., Flame Ionization Detector - FID), while the other is directed towards an insect antenna mounted between two electrodes.[9]

    • The FID produces a chromatogram showing all volatile compounds.

    • The antenna preparation generates an electrical signal (depolarization) in response to biologically active compounds.

    • By aligning the FID chromatogram with the electroantennogram (EAG) trace, compounds that elicit an antennal response can be identified.[9]

GC_EAD_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection System Injector Injector GC_Column GC Column Injector->GC_Column Sample Splitter Y-Splitter GC_Column->Splitter FID FID Detector Splitter->FID EAD EAD (Antenna Prep) Splitter->EAD Chromatogram FID Chromatogram FID->Chromatogram EAG_Trace EAG Trace EAD->EAG_Trace Pheromone_Signaling_Pathway cluster_extracellular Extracellular (Sensillar Lymph) cluster_membrane ORN Membrane cluster_intracellular Intracellular (ORN) Pheromone BCFA Pheromone PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding GPCR Odorant Receptor (GPCR) G-Protein PBP->GPCR:f0 Delivery PLC Phospholipase C (PLC) GPCR:f1->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3-gated Ca²⁺ Channel IP3->Ca_channel Opens Cation_channel DAG-gated Cation Channel DAG->Cation_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Na_ion Na⁺/Ca²⁺ Influx Cation_channel->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Confirming the Absolute Configuration of Synthetic 3-Methylheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic (R)- and (S)-3-methylheptanoic acid, a branched-chain fatty acid with applications in various fields, including pheromone synthesis and as a chiral building block.

This document outlines the experimental data and detailed protocols for three common methods: Optical Rotation, Chiral Gas Chromatography (GC), and Vibrational Circular Dichroism (VCD) spectroscopy. By presenting this information in a clear and comparative format, we aim to assist researchers in selecting the most appropriate method for their specific needs and resources.

Comparison of Analytical Methods for 3-Methylheptanoic Acid

The selection of a method to determine the absolute configuration of this compound depends on factors such as the required level of certainty, sample purity, and available instrumentation. The following table summarizes the key quantitative data for the analysis of its enantiomers.

Parameter(R)-3-Methylheptanoic Acid(S)-3-Methylheptanoic AcidMethodReference
Specific Optical Rotation Data not available in searched literatureData not available in searched literaturePolarimetryN/A
Chiral GC Retention Time Dependent on column and conditionsDependent on column and conditionsChiral Gas ChromatographyN/A
VCD Signature Expected mirror image of (S)-enantiomerCharacteristic negative and positive bandsVibrational Circular Dichroism[1]

Note: While specific optical rotation values for the enantiomers of this compound were not found in the searched literature, it is a fundamental property that for a pair of enantiomers, their specific rotations will be equal in magnitude and opposite in sign.[2][3] Similarly, the exact retention times in chiral GC are highly dependent on the specific column and analytical conditions, but enantiomers will exhibit distinct and separable peaks.

Experimental Protocols

Below are detailed methodologies for the key experiments used to determine the absolute configuration of this compound.

Stereoselective Synthesis of (R)- and (S)-3-Methylheptanoic Acid

The enantiomers of this compound can be synthesized from chiral precursors. One reported method involves the use of (R)-4-methyl-δ-valerolactone as a starting material to produce both (R)- and (S)-3-methylheptanoic acids through a series of chemical transformations.[4] Another approach utilizes the conjugate addition of organometallic reagents to chiral vinyl sulfoximines, which can yield the desired chiral 3-alkylalkanoic acids in high enantiomeric excess.[4]

Optical Rotation Measurement

Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.[2][3]

Protocol:

  • Sample Preparation: Prepare a solution of the purified this compound enantiomer in a suitable achiral solvent (e.g., chloroform, ethanol) at a precisely known concentration (c), typically in g/mL.

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source. Calibrate the instrument with a blank solvent.

  • Measurement: Fill a polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution.

  • Data Acquisition: Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation ([α]): Calculate the specific rotation using the formula: [α] = α / (l × c). The temperature and solvent should also be reported.

Chiral Gas Chromatography (GC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within the GC column, leading to different retention times.[5]

Protocol:

  • Derivatization (if necessary): Carboxylic acids may require derivatization to improve their volatility for GC analysis. A common method is conversion to their corresponding methyl esters using a reagent like diazomethane (B1218177) or by acid-catalyzed esterification with methanol.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: Select a suitable chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).[5]

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically 250-300 °C.

  • Analysis: Inject a small volume of the derivatized sample. The two enantiomers will elute at different times, allowing for their separation and quantification. The enantiomeric excess (ee) can be determined from the peak areas of the two enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[1] The experimental spectrum is then compared to a theoretically calculated spectrum for a known configuration (e.g., R) to make the assignment.

Protocol:

  • Sample Preparation: Prepare a solution of the purified this compound enantiomer in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, chloroform-d). The concentration should be optimized to obtain a good signal-to-noise ratio. For carboxylic acids, intermolecular hydrogen bonding can complicate the spectra; derivatization to the methyl ester or the use of additives to break up dimers may be necessary.[1]

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition: Acquire the VCD and infrared (IR) absorption spectra over the desired spectral range (e.g., 2000-900 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for the this compound molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A good match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration. The experimental spectrum of the other enantiomer should be a mirror image.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for confirming the absolute configuration of synthetic this compound and the logical relationship between the analytical techniques.

G Workflow for Absolute Configuration Determination cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start Chiral Precursor synthesis Enantioselective Synthesis start->synthesis product Enantiopure this compound synthesis->product method1 Optical Rotation product->method1 method2 Chiral GC product->method2 method3 VCD Spectroscopy product->method3 confirmation Absolute Configuration Confirmed method1->confirmation method2->confirmation method3->confirmation

Caption: Workflow for confirming the absolute configuration of synthetic this compound.

G Comparison of Analytical Techniques cluster_methods Analytical Methods cluster_output Output center Synthetic this compound or Optical Rotation (+/- sign) center->or Measures bulk property gc Chiral GC (Retention Time) center->gc Separates enantiomers vcd VCD Spectroscopy (Mirror-image spectra) center->vcd Provides structural fingerprint or_out Confirmation of chirality or->or_out gc_out Enantiomeric purity (ee%) gc->gc_out vcd_out Unambiguous assignment vcd->vcd_out

References

Cross-reactivity of insect receptors to 3-Methylheptanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of insect receptor responses to various fatty acids, offering insights into the cross-reactivity and specificity of these chemosensory pathways. Due to a lack of specific published data on the cross-reactivity of insect receptors to 3-Methylheptanoic acid and its direct analogs, this document focuses on the broader responses of insect olfactory and gustatory systems to a range of straight-chain and other fatty acids. The experimental data and protocols detailed herein can serve as a valuable resource for designing and interpreting studies on insect chemoreception and for the development of novel insect control agents.

Data Presentation: Quantitative Comparison of Insect Responses to Fatty Acids

The following tables summarize the behavioral and electrophysiological responses of various insect species to different fatty acids. These data are compiled from multiple studies and highlight the diversity in responses across species and receptor types.

Table 1: Behavioral Responses of Mosquitoes to Fatty Acids in a Y-tube Olfactometer

This table details the behavioral attraction of female Aedes aegypti and Anopheles gambiae mosquitoes to various aliphatic carboxylic acids when presented with a synergist (lactic acid or a blend of ammonia (B1221849) and lactic acid). The data indicates that the attractiveness of fatty acids is dependent on their chain length.

Fatty AcidChain LengthAedes aegypti Attraction (% increase with Lactic Acid)[1][2]Anopheles gambiae Attraction (relative to Ammonia + Lactic Acid blend)[3]
Formic acidC1Significant increaseNot Tested
Acetic acidC2Significant increaseNot Tested
Propanoic acidC3Significant increaseIncreased
Butanoic acidC4No significant effectIncreased
3-Methylbutanoic acidC5 (branched)Not TestedIncreased
Pentanoic acidC5Significant increaseIncreased
Hexanoic acidC6Significant increaseNot Tested
Heptanoic acidC7Significant increaseIncreased at low concentration, Repellent at high concentration
Octanoic acidC8Significant increaseIncreased
Nonanoic acidC9Reduced attractionNot Tested
Decanoic acidC10No significant effectNot Tested
Undecanoic acidC11Reduced attractionNot Tested
Dodecanoic acidC12No significant effectNot Tested
Tridecanoic acidC13Significant increaseNot Tested
Tetradecanoic acidC14Significant increaseIncreased
Pentadecanoic acidC15Significant increaseNot Tested
Hexadecanoic acidC16Significant increaseNo significant effect
Heptadecanoic acidC17Significant increaseNot Tested
Octadecanoic acidC18Significant increaseNot Tested

Table 2: Electrophysiological and Behavioral Responses of Drosophila melanogaster to Fatty Acids

This table summarizes the responses of Drosophila melanogaster to various fatty acids, highlighting the involvement of both olfactory and gustatory pathways.

Fatty AcidResponse TypeReceptor/NeuronResponse Characteristics
Hexanoic acidGustatory (appetitive)IR56d-expressing neuronsRequired for reflexive behavioral responses.[4]
Various short-, medium-, and long-chain fatty acidsGustatory (appetitive)Sweet-sensing gustatory receptor neuronsSignal through a PLC-dependent pathway.[5][6][7]
Various fatty acidsOlfactoryVarious olfactory receptor neuronsDistinct activation profiles for different fatty acids.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

Y-tube Olfactometer Assay for Mosquito Attraction

This protocol is adapted from studies investigating the behavioral responses of mosquitoes to host odors.[1][2][3]

Objective: To assess the attractiveness of volatile compounds to mosquitoes.

Materials:

  • Y-tube olfactometer

  • Climate-controlled chamber

  • Air pump and flow meters

  • Humidifier

  • Charcoal filter

  • Odor sources (fatty acids, lactic acid, ammonia)

  • Release chamber for mosquitoes

  • Female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-8 days old, starved for 12-24 hours.

Procedure:

  • Setup: Place the Y-tube olfactometer in a climate-controlled chamber with controlled temperature, humidity, and light conditions.

  • Airflow: Pump charcoal-filtered and humidified air through the two arms of the Y-tube at a constant flow rate.

  • Odor Application: Introduce the test odorant (e.g., a specific fatty acid) into the airflow of one arm of the olfactometer. The other arm serves as a control (containing the solvent or a synergist like lactic acid).

  • Mosquito Release: Release a cohort of female mosquitoes into the base of the Y-tube.

  • Observation: Record the number of mosquitoes that fly upwind and enter each arm of the olfactometer within a specific time period (e.g., 5 minutes).

  • Data Analysis: Calculate the percentage of mosquitoes choosing the test arm versus the control arm. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed preference is significant.

Single Sensillum Recording (SSR) for Insect Olfactory Neuron Responses

This protocol is a generalized procedure based on techniques used to measure the activity of individual olfactory sensory neurons in insects.[9]

Objective: To measure the electrophysiological response of a single olfactory sensory neuron to a specific odorant.

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Tungsten electrodes (recording and reference)

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., puff-delivery from a Pasteur pipette with a filter paper)

  • Insect preparation holder (e.g., a pipette tip)

  • Test odorants dissolved in a solvent (e.g., paraffin (B1166041) oil).

Procedure:

  • Insect Preparation: Immobilize the insect in a holder, exposing the antenna.

  • Electrode Placement: Under the microscope, carefully insert the reference electrode into the insect's eye or another part of the body.

  • Recording Electrode Insertion: Advance the recording electrode with a micromanipulator to pierce the cuticle of a single sensillum on the antenna, making contact with the sensillum lymph.

  • Odor Stimulation: Deliver a puff of air carrying the test odorant over the antenna.

  • Data Recording: Record the action potentials (spikes) generated by the olfactory sensory neuron before, during, and after the odor stimulus.

  • Data Analysis: Quantify the response by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of insect chemoreception.

experimental_workflow cluster_stimuli Stimulus Preparation cluster_experiments Experimental Assays cluster_analysis Data Analysis & Interpretation Compound_Synthesis Compound Synthesis/ Procurement Serial_Dilution Serial Dilution Compound_Synthesis->Serial_Dilution Odor_Cartridge Odor Cartridge Preparation Serial_Dilution->Odor_Cartridge EAG Electroantennography (EAG) Odor_Cartridge->EAG SSR Single Sensillum Recording (SSR) Odor_Cartridge->SSR Behavioral_Assay Behavioral Assay (e.g., Y-tube) Odor_Cartridge->Behavioral_Assay Response_Quantification Response Quantification EAG->Response_Quantification SSR->Response_Quantification Behavioral_Preference Behavioral Preference Index Behavioral_Assay->Behavioral_Preference Dose_Response Dose-Response Curve Response_Quantification->Dose_Response Cross_Reactivity Cross-Reactivity Profile Dose_Response->Cross_Reactivity fatty_acid_gustatory_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fatty_Acid Fatty Acid Receptor_Complex IR25a/IR76b/IR56d Receptor Complex Fatty_Acid->Receptor_Complex binds PLC Phospholipase C (NorpA) Receptor_Complex->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Calcium_Release Ca2+ Release from ER DAG_IP3->Calcium_Release triggers Neuron_Depolarization Neuron Depolarization Calcium_Release->Neuron_Depolarization Signal_Transmission Signal to Brain Neuron_Depolarization->Signal_Transmission

References

A Comparative Analysis of 3-Methylheptanoic Acid from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the natural sourcing of 3-Methylheptanoic acid, offering a comparative analysis of its properties and extraction from various natural origins.

Introduction

This compound, a branched-chain fatty acid, is a molecule of significant interest in various scientific fields, from chemical ecology to pharmacology. Its distinct stereoisomers, (R)- and (S)-3-methylheptanoic acid, often exhibit different biological activities, making the stereochemical composition of naturally sourced this compound a critical parameter. This guide provides a comparative analysis of this compound from different natural sources, focusing on quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its production.

Natural Sources and Comparative Data

This compound has been identified in a range of natural sources, primarily in animal secretions and fermented dairy products. The concentration and stereoisomeric ratio of this compound can vary significantly depending on the source.

Animal Secretions

Certain animal species utilize this compound as a semiochemical, a signaling molecule used in communication. The scent gland secretions of the male ring-tailed lemur (Lemur catta) are a known source of this compound, where it plays a role in their complex chemical communication system. While the presence of a variety of organic acids in these secretions has been confirmed, specific quantitative data for this compound remains a subject of ongoing research. The stereoisomeric composition of this compound in these secretions is particularly important as different enantiomers can elicit distinct behavioral responses.

Fermented Dairy Products

Fermented dairy products, particularly aged cheeses made from goat and sheep milk, are another notable source of this compound. The metabolic activity of lactic acid bacteria during the ripening process leads to the production of various volatile fatty acids, including branched-chain fatty acids. While the presence of several branched-chain fatty acids in aged goat cheese has been documented, the precise concentration of this compound is not always individually quantified in routine analyses. The table below summarizes the typical branched-chain fatty acid profile in aged goat cheese, which likely includes this compound.

Branched-Chain Fatty Acid Typical Concentration Range in Aged Goat Cheese (mg/kg) Reference
4-Methyloctanoic acid10 - 50[1]
4-Ethyloctanoic acid5 - 30[1]
Other Branched-Chain Fatty AcidsVariable[2]

Experimental Protocols

The accurate analysis of this compound from natural sources is crucial for comparative studies. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both qualitative and quantitative analysis.

Extraction and Derivatization of this compound from Animal Secretions
  • Sample Collection: Scent gland secretions are carefully collected from the animal using sterile swabs or capillary tubes.

  • Solvent Extraction: The collected sample is extracted with an organic solvent such as diethyl ether or a mixture of hexane (B92381) and isopropanol.

  • Derivatization: To increase volatility for GC analysis, the carboxylic acid group is derivatized, typically to its methyl ester, using a reagent like diazomethane (B1218177) or by heating with methanol (B129727) and an acid catalyst.

  • GC-MS Analysis: The derivatized extract is injected into a GC-MS system for separation and identification. The concentration can be determined by using an internal standard.

Extraction and Analysis of this compound from Fermented Dairy Products
  • Fat Extraction: The fat is extracted from the cheese sample using a method such as the Folch or Soxhlet extraction.

  • Saponification and Fatty Acid Liberation: The extracted fat is saponified with an alcoholic potassium hydroxide (B78521) solution to release the fatty acids from the triglycerides.

  • Esterification: The free fatty acids are then converted to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are analyzed by GC-MS. For quantification, a certified reference material of this compound methyl ester should be used to create a calibration curve.

Enantiomeric Analysis

To determine the stereoisomeric ratio of this compound, a chiral GC column is required. The separation of the (R)- and (S)-enantiomers is achieved based on their differential interaction with the chiral stationary phase of the column.

Biosynthesis and Signaling Pathways

The production of this compound in nature involves specific biosynthetic pathways.

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

In the lactic acid bacteria found in fermented dairy products, the biosynthesis of branched-chain fatty acids like this compound often starts from the catabolism of amino acids. For instance, the degradation of isoleucine can lead to the formation of a precursor that is subsequently used in the fatty acid synthesis pathway to produce a branched-chain fatty acid.

Branched-Chain Fatty Acid Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination propionyl_CoA Propionyl-CoA alpha_keto_beta_methylvalerate->propionyl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA This compound (and other BCFAs) FAS->BCFA

Caption: Biosynthesis of branched-chain fatty acids.

Pheromone Signaling Pathway

In animals, once this compound is released as a pheromone, it is detected by the recipient's olfactory system, triggering a cascade of neural signals that lead to a specific behavioral response.

Pheromone Signaling Pathway Pheromone This compound OR Olfactory Receptor Pheromone->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization Brain Brain Neuron->Brain Signal Transduction Behavior Behavioral Response Brain->Behavior

Caption: General pheromone signaling pathway.

Conclusion

The natural occurrence of this compound is primarily documented in animal secretions and certain fermented foods. A comprehensive comparative analysis is currently limited by the lack of specific quantitative and stereoisomeric data across a wider range of natural sources. Future research employing advanced analytical techniques like chiral GC-MS is necessary to fill these knowledge gaps. Such data will be invaluable for researchers in chemical ecology, food science, and drug development, enabling a deeper understanding of the biological roles of this fascinating molecule and its potential applications.

References

A Comparative Guide to Isotopic Labeling of 3-Methylheptanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling strategies for 3-methylheptanoic acid, a branched-chain fatty acid, to facilitate its use in metabolic studies. By tracing the journey of this molecule through complex biological systems, researchers can gain critical insights into cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics. This document outlines the performance of different isotopic labels, provides supporting experimental context, and details relevant methodologies.

Isotopic Labeling Strategies: A Head-to-Head Comparison

The choice of isotopic label is a critical determinant of experimental success in metabolic tracing studies. The most common stable isotopes for this purpose are Carbon-13 (¹³C) and Deuterium (B1214612) (²H). While radioactive isotopes like Carbon-14 (¹⁴C) have been historically used, the focus of modern metabolic research has shifted towards non-radioactive, stable isotopes due to safety and accessibility.

The ideal isotopic tracer should mimic the behavior of its natural counterpart without altering metabolic processes.[1] Stable isotope-labeled compounds are considered the gold standard for quantifying endogenous metabolites within complex biological matrices.

Labeling StrategyPrincipleAdvantagesDisadvantages
¹³C-Labeling Substitution of ¹²C with ¹³C atoms. The mass shift is detected by mass spectrometry (MS) to trace the carbon backbone.- Metabolically Indistinguishable: The ¹³C label is part of the carbon skeleton and is generally considered not to alter the biochemical properties of the molecule.[1] - Stable Label: The ¹³C-¹²C bond is strong, minimizing the risk of isotope loss during metabolic transformations. - Detailed Pathway Analysis: Allows for the tracing of the carbon backbone through various metabolic pathways, providing insights into carbon flux.[2]- Higher Cost: The synthesis of ¹³C-labeled compounds is often more expensive than deuterated counterparts. - Potential for Isotopic Scrambling: In some metabolic pathways, the position of the ¹³C label can be rearranged, complicating data interpretation.
Deuterium (²H)-Labeling Substitution of ¹H with ²H atoms. The increase in mass is detected by MS.- Lower Cost: Deuterated starting materials are generally more readily available and less expensive. - Specific Mechanistic Insights: Can be used to probe specific enzymatic reactions involving C-H bond cleavage (kinetic isotope effect).- Potential for Isotope Effects: The C-²H bond is stronger than the C-¹H bond, which can sometimes alter the rate of enzymatic reactions and, consequently, the metabolic fate of the molecule.[3] - Risk of Back-Exchange: Deuterium atoms, particularly those attached to heteroatoms (O, N), can be lost through exchange with protons in aqueous environments.

Experimental Context:

While direct comparative studies on this compound are limited, research on other fatty acids provides valuable insights. A study comparing d31-palmitate and [1-¹³C]palmitate for measuring dietary fat oxidation demonstrated that deuterium-labeled fatty acids can be a valid alternative to ¹³C-labeled ones, offering advantages in outpatient settings by eliminating the need for acetate (B1210297) correction and frequent breath sampling.[4] However, for precise quantification in lipidomics, ¹³C-labeled internal standards are often considered superior due to their co-elution with the analyte and high isotopic stability, which minimizes analytical errors.[3]

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies with isotopically labeled this compound.

In Vitro Metabolic Labeling

This protocol is suitable for cell culture experiments to trace the intracellular fate of this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Culture medium

  • Isotopically labeled this compound (e.g., [U-¹³C]-3-methylheptanoic acid or [Dₙ]-3-methylheptanoic acid)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard (e.g., a structurally similar fatty acid with a different isotopic label)

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to a suitable confluency.

  • Tracer Introduction: Prepare the labeling medium by supplementing the culture medium with the isotopically labeled this compound at a final concentration typically in the micromolar range.

  • Labeling: Remove the existing medium, wash the cells with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolism Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolic activity by adding ice-cold methanol.

  • Metabolite Extraction: Scrape the cells in the presence of the quenching solution, transfer to a microcentrifuge tube, and add the internal standard. Vortex and centrifuge to pellet cell debris.

  • Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract is then ready for derivatization and analysis.

GC-MS Analysis of this compound Isotopologues

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and quantifying fatty acids and their isotopologues after appropriate derivatization.

Materials:

  • Dried metabolite extract

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • Solvent (e.g., pyridine, acetonitrile)

  • GC-MS system

Procedure:

  • Derivatization: Reconstitute the dried metabolite extract in the solvent and add the derivatization agent. Incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the carboxylic acid group into a more volatile silyl (B83357) ester.

  • GC Separation: Inject the derivatized sample into the GC. The fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual increase in temperature.

  • MS Detection: As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) is determined by analyzing the mass spectra. The incorporation of the isotopic label will result in a predictable mass shift in the parent ion and its fragments.

Metabolic Pathway of this compound

This compound, as a branched-chain fatty acid, is expected to undergo β-oxidation for energy production. The presence of a methyl group at the β-position (carbon 3) presents a challenge for the standard β-oxidation pathway.

The initial steps of activation to a CoA-thioester and transport into the mitochondria are likely similar to those for straight-chain fatty acids. However, the subsequent β-oxidation spiral is modified.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria 3-MH This compound 3-MH-CoA 3-Methylheptanoyl-CoA 3-MH->3-MH-CoA Acyl-CoA Synthetase 3-MH-CoA_mito 3-Methylheptanoyl-CoA 3-MH-CoA->3-MH-CoA_mito Carnitine Shuttle Propionyl-CoA Propionyl-CoA 3-MH-CoA_mito->Propionyl-CoA Modified β-Oxidation Acetyl-CoA Acetyl-CoA 3-MH-CoA_mito->Acetyl-CoA Modified β-Oxidation TCA TCA Cycle Propionyl-CoA->TCA Acetyl-CoA->TCA

Caption: Proposed metabolic fate of this compound.

The β-oxidation of 3-methylheptanoyl-CoA would proceed for two cycles, yielding two molecules of acetyl-CoA. This would leave a 3-methyl-propionyl-CoA molecule, which is then further metabolized. This contrasts with straight-chain fatty acids which are sequentially broken down into acetyl-CoA units.[1][5] The propionyl-CoA can then enter the TCA cycle after being converted to succinyl-CoA.

Experimental Workflow

The overall workflow for a metabolic tracing study using isotopically labeled this compound is depicted below.

experimental_workflow Tracer Isotopically Labeled This compound System Biological System (e.g., Cell Culture, Animal Model) Tracer->System Quenching Metabolism Quenching System->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Analysis (Isotopologue Distribution) Analysis->Data

Caption: General workflow for metabolic tracing studies.

References

Navigating the Cellular Response: A Comparative Guide to 3-Methylheptanoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dose-dependent effects of novel compounds is paramount. This guide provides a comprehensive statistical and methodological comparison for bioassays involving 3-Methylheptanoic acid, a medium-chain fatty acid (MCFA), and its analogs. By examining the activation of key cellular receptors, this document offers a framework for assessing the therapeutic potential of this class of molecules.

While specific dose-response data for this compound is not extensively available in public literature, this guide leverages data from structurally similar MCFAs to provide a comparative analysis of their effects on three primary signaling pathways: G-protein coupled receptor 84 (GPR84), Free Fatty Acid Receptor 1 (FFAR1), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Quantitative Dose-Response Analysis

The potency and efficacy of various medium-chain fatty acids in activating their respective receptors are summarized below. This data, gathered from multiple in vitro studies, allows for a comparative assessment of different MCFAs and provides a predictive framework for the potential activity of this compound.

GPR84 Activation

GPR84 is a Gαi-coupled receptor predominantly expressed in immune cells. Its activation by MCFAs leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, as well as calcium mobilization. The following table summarizes the half-maximal effective concentrations (EC50) of various MCFAs for GPR84 activation.

LigandBioassay TypeCell LineEC50 Value
Capric Acid (C10:0) Calcium MobilizationGPR84-expressing HEK293 cells4.4 ± 1.3 µM[1]
cAMP InhibitionCHO-GPR84 cells~798 nM[2]
Lauric Acid (C12:0) Calcium MobilizationGPR84-expressing HEK293 cells27.4 ± 1.1 µM[1]
2-hydroxy Lauric Acid [³⁵S]GTPγS Binding-9.9 µM[3]
3-hydroxy Lauric Acid [³⁵S]GTPγS Binding-13 µM[3]
2-hydroxy Capric Acid [³⁵S]GTPγS Binding-31 µM[3]
3-hydroxy Capric Acid [³⁵S]GTPγS Binding-230 µM[3]
FFAR1 Activation

FFAR1 (also known as GPR40) is a Gq-coupled receptor that, upon activation by fatty acids, stimulates the phospholipase C pathway, leading to an increase in intracellular inositol (B14025) phosphates and calcium. It plays a role in glucose-stimulated insulin (B600854) secretion.

LigandBioassay TypeCell LinepEC50EC50 Value
Oleic Acid Calcium MobilizationHuman Airway Smooth Muscle (HASM) cells5.75 ± 0.08[4]~1.78 µM
Linoleic Acid Calcium MobilizationHuman Airway Smooth Muscle (HASM) cells6.00 ± 0.13[4]~1.00 µM
PPARγ Activation

PPARγ is a nuclear receptor that acts as a transcription factor for genes involved in lipid and glucose metabolism. MCFAs are known to be low-potency partial agonists of PPARγ.

LigandBioassay TypeCell LinePotency/Efficacy
Caprylic Acid (C8:0) Luciferase Reporter GeneHeLa cellsActive in the 100 µM - 1 mM range; up to 70% of TZD activity.[5][6]
Nonoanoic Acid (C9:0) Luciferase Reporter GeneHeLa cellsActive in the 100 µM - 1 mM range; up to 70% of TZD activity.[5][6]
Capric Acid (C10:0) Luciferase Reporter GeneHeLa cellsActive in the 100 µM - 1 mM range; slightly stronger than TZDs.[5][6]
Lauric Acid (C12:0) Luciferase Reporter GeneHeLa cellsLow partial agonist activity.[5][6]
Luciferase Reporter GeneImmortalized Bovine HepatocytesStrong activator, >4-fold activation at 500 µM.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by MCFAs and a general workflow for a dose-response bioassay.

GPR84_Signaling_Pathway MCFA This compound (or other MCFA) GPR84 GPR84 MCFA->GPR84 Binds to Gi Gαi/o GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_mobilization Calcium Mobilization Gi->Ca_mobilization Induces cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., anti-inflammatory) cAMP->Downstream Ca_mobilization->Downstream

GPR84 Signaling Pathway

FFAR1_Signaling_Pathway MCFA This compound (or other MCFA) FFAR1 FFAR1 (GPR40) MCFA->FFAR1 Binds to Gq Gαq/11 FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream

FFAR1 Signaling Pathway

PPARg_Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus MCFA This compound (or other MCFA) PPARg PPARγ MCFA->PPARg Binds to & Activates Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

PPARγ Signaling Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing receptor) start->cell_culture compound_prep Prepare Serial Dilutions of this compound cell_culture->compound_prep cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate for a Defined Period cell_treatment->incubation assay_readout Perform Assay-Specific Readout (e.g., Fluorescence, Luminescence) incubation->assay_readout data_analysis Data Analysis (Normalize data, generate dose-response curve) assay_readout->data_analysis determine_ec50 Determine EC50/Potency data_analysis->determine_ec50 end End determine_ec50->end

General Dose-Response Bioassay Workflow

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.

GPR84 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following GPR84 activation.

  • Cell Culture: Plate HEK293 cells stably expressing human GPR84 and a Gα16 promiscuous G-protein subunit in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8]

  • Compound Preparation: Prepare a serial dilution of this compound (or other MCFAs) in a separate 96-well plate (the "compound plate") at concentrations 3-fold higher than the final desired concentration.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then inject the compound from the compound plate into the cell plate.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium peak.[8]

  • Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

FFAR1 Activation Assay (Inositol Phosphate Accumulation)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, which is produced upon Gq-coupled receptor activation.

  • Cell Culture and Transfection: Seed Cos-7 or HEK293 cells in a 96-well plate. If the cells do not endogenously express FFAR1, transiently transfect them with a plasmid encoding human FFAR1. Co-transfection with a plasmid for Gαq can enhance the signal.

  • Cell Stimulation:

    • After 24-48 hours, remove the culture medium and replace it with a stimulation buffer.

    • Add serial dilutions of this compound (or other fatty acids) to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells using the lysis reagent provided in a commercial IP-One HTRF assay kit.

    • Add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor) to the lysate.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a time-resolved fluorescence reader compatible with HTRF.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • The HTRF ratio is inversely proportional to the concentration of IP1. Convert the ratios to IP1 concentrations using a standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

PPARγ Activation Assay (Luciferase Reporter Gene)

This assay measures the transcriptional activity of PPARγ in response to ligand binding.

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293) that is stably or transiently transfected with two plasmids:

      • An expression vector for a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain.

      • A reporter vector containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[9]

    • Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (or other test compounds) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a positive control (e.g., Rosiglitazone) and a vehicle control.[1]

  • Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C and 5% CO2.[10]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent to each well. This reagent contains the substrate luciferin (B1168401) and lyses the cells.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

Conclusion

The provided data and protocols offer a robust framework for the statistical analysis of the dose-response to this compound and other MCFAs in various bioassays. By comparing the potency and efficacy of these compounds on GPR84, FFAR1, and PPARγ, researchers can gain valuable insights into their potential physiological roles and therapeutic applications. The detailed experimental workflows and signaling pathway diagrams serve as practical guides for designing and executing these critical studies in the fields of pharmacology and drug development.

References

Comparison of different analytical techniques for 3-Methylheptanoic acid identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of 3-methylheptanoic acid, a branched-chain fatty acid, is crucial for various applications, from biomarker discovery to metabolic studies. This guide provides an objective comparison of four common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

At a Glance: Performance Comparison

The choice of analytical technique for this compound analysis depends on the specific research goals, required sensitivity, and the nature of the sample matrix. While GC-MS has traditionally been a gold standard for fatty acid analysis due to its high resolution, LC-MS offers advantages for less volatile or thermally labile compounds. NMR spectroscopy provides unparalleled structural information and direct quantification without the need for identical standards, whereas FTIR is a valuable tool for rapid functional group identification.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and partitioning, followed by mass-based detection.Separation by polarity, followed by mass-based detection.Nuclear spin transitions in a magnetic field.Vibrational transitions of molecular bonds upon IR absorption.
Sample Type Volatile or derivatized samples.Liquid samples, suitable for a wide range of polarities.Soluble samples in deuterated solvents.Solid, liquid, or gas samples.
Derivatization Often required to increase volatility (e.g., esterification).Can often be avoided, but derivatization can improve sensitivity and chromatography.[1][2][3]Not required.Not required.
Sensitivity High (pg to fg range).[4][5]Very high (pg to fg range).[6]Lower than MS-based methods (µg to mg range).[7][8][9][10]Low, primarily for qualitative analysis.
Limit of Detection (LOD) ~0.01 µg/mL (for similar SCFAs).[8][9][10]5-40 pg on column (for similar acids).[4][5]~µM range.Not typically used for trace quantification.
Limit of Quantification (LOQ) ~0.1 µg/mL (for similar SCFAs).[8][9][10]0.078–0.156 µg/mL (for similar acids).[11]~µM to mM range.Not typically used for trace quantification.
**Linearity (R²) **>0.99.[8][9]>0.99.[11]>0.99.[8][9]Not applicable for quantification in this context.
Structural Information Provides mass spectrum for identification.Provides mass spectrum and fragmentation data.Provides detailed atomic-level structural connectivity.[12]Identifies functional groups present.[13][14]
Quantitative Accuracy Excellent with appropriate internal standards.Excellent with appropriate internal standards.High, can perform absolute quantification.[7][15]Primarily qualitative.
Throughput Moderate to high.High.Low to moderate.High.

Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflows for the identification of this compound using GC-MS, LC-MS, and NMR.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification (e.g., with BF3-Methanol) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data Data Acquisition Detection->Data Library Library Matching & Quantification Data->Library

GC-MS Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Derivatization Optional Derivatization (e.g., with 3-NPH) Extraction->Derivatization Injection Injection into LC Derivatization->Injection Separation Reversed-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Data Data Acquisition Detection->Data Quantification Quantification using MRM Transitions Data->Quantification

LC-MS/MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Extracted & Purified This compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Standard Addition of Internal Standard (e.g., TMS) Dissolution->Standard Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra Acquisition Standard->Acquisition Processing Spectral Processing Acquisition->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation & Quantification Assignment->Structure

NMR Experimental Workflow

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile ester.

1. Sample Preparation and Derivatization (Esterification)

  • Extraction: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable method such as a Folch or Bligh-Dyer extraction.

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[16]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[16]

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Identification: The methyl ester of this compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is highly sensitive and can often analyze fatty acids without derivatization, though derivatization can enhance chromatographic separation and ionization efficiency.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Extraction: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water before injection.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to resolve the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for this compound would need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of organic molecules.[17][12]

1. Sample Preparation

  • Purification: The this compound should be of high purity.

  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for chemical shift referencing or a compound with a known concentration for quantification.

2. NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra: Acquire a proton (¹H) NMR spectrum and a carbon-13 (¹³C) NMR spectrum.

  • 2D Spectra: For unambiguous structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Structure Elucidation: The chemical shifts, coupling constants, and correlations in the 1D and 2D spectra are used to determine the complete structure of this compound.[17][12]

  • Quantification: The concentration of this compound can be determined by comparing the integral of a specific proton signal to the integral of the known concentration of the internal standard.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13][14]

1. Sample Preparation

  • Liquid Samples: A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

2. FTIR Analysis

  • Spectrometer: A standard FTIR spectrometer.

  • Measurement: A background spectrum is first collected, followed by the spectrum of the sample.

  • Spectral Interpretation: The presence of a carboxylic acid is confirmed by identifying characteristic absorption bands:

    • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[13]

    • A strong C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹.[13]

    • A C-O stretching band between 1320 and 1210 cm⁻¹.[13] The spectrum of this compound would also show C-H stretching and bending vibrations for the alkyl chain.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylheptanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-methylheptanoic acid, ensuring compliance with general laboratory safety standards and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like other hazardous chemical waste, must adhere to strict institutional and regulatory guidelines.[1] Never dispose of this chemical down the drain or in the regular trash.[1]

  • Waste Collection and Segregation :

    • Collect all waste containing this compound, including contaminated materials like paper towels or gloves, in a designated and clearly labeled hazardous waste container.[1][3]

    • The container must be in good condition, free of leaks or cracks, and made of a material compatible with the chemical.[3]

    • Crucially, segregate this compound waste from incompatible materials. As a carboxylic acid, it should be kept separate from bases, oxidizers, and reactive substances to prevent dangerous chemical reactions.[4][5]

  • Labeling :

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4][6]

    • Include the date when the first drop of waste was added to the container and the responsible researcher's name and contact information.[4][6]

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6][7]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[3][6]

    • Ensure the storage area is cool, dry, and well-ventilated.[8]

  • Final Disposal :

    • Once the waste container is full or has reached the designated accumulation time limit (see table below), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]

    • Follow your institution's specific procedures for requesting a waste pickup.[6]

    • The primary recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Quantitative Data and Handling Summary

ParameterGuidelineCitation
Maximum Accumulation Volume 55 gallons of hazardous waste per satellite accumulation area.[7][9]
Maximum Accumulation Time Laboratory wastes may be accumulated for up to 9-12 months, or until the container is full, whichever comes first.[3][7]
"Empty" Container Rinsing The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[10]
Spill Cleanup All materials used to clean up a spill of this compound must be treated as hazardous waste.[3][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Collect in Designated Hazardous Waste Container A->B C Is the container properly labeled with 'Hazardous Waste', chemical name, and other required information? B->C D Label the Container Correctly C->D No E Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment C->E Yes D->E F Is the container full or has the accumulation time limit been reached? E->F G Continue to Store Safely in SAA F->G No H Arrange for Pickup by EHS or Licensed Disposal Company F->H Yes G->F I Final Disposal via Chemical Incineration H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Methylheptanoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Quantitative Data for PPE Selection

ParameterValue/RecommendationSource/Rationale
Occupational Exposure Limits (OELs) No specific OELs (PEL, TWA, STEL) have been established for this compound.Lack of specific data in NIOSH or OSHA databases.[3][4] It is recommended to handle it in a well-ventilated area or a fume hood to minimize inhalation exposure.
Eye Protection Chemical safety goggles meeting EN 166 standards or equivalent. A face shield should be worn if there is a significant splash hazard.To prevent serious eye damage from splashes or vapors.[1][2]
Hand Protection Chemical-resistant gloves. Butyl or thick nitrile gloves are recommended for direct contact. For incidental contact, nitrile gloves may be used, but should be replaced immediately upon contamination.[5][6][7]Provides a barrier against skin irritation. As specific breakthrough time data is unavailable, it is crucial to inspect gloves before use and follow the manufacturer's guidelines.[2][8]
Skin and Body Protection Long-sleeved lab coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended.To protect skin from contact and potential irritation.[1][8]
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation (e.g., in a chemical fume hood). For larger quantities, emergencies, or in cases of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate acid gas filter should be used.[1][2]To prevent respiratory irritation from vapors or mists.[1][2]

Safe Handling and Operational Protocol

Adherence to a strict handling protocol is crucial for preventing accidents and ensuring personal safety.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Have all necessary PPE donned correctly.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Hygiene: After handling, wash your hands thoroughly with soap and water.[1][9] Do not eat, drink, or smoke in the laboratory.[1][9]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.

Spill Cleanup Protocol:

  • Evacuate and Alert: In case of a large spill, evacuate the immediate area and alert your supervisor and colleagues.[11][12]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a commercial acid neutralizer.[1][11][13] Work from the outside of the spill inwards.[11][12]

  • Neutralization: Carefully neutralize the acid with a suitable agent such as sodium bicarbonate or soda ash.[14][15] Be aware that this may generate heat and some foaming.[11][12]

  • Collection: Once neutralized and absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.[1][11]

  • Decontamination: Clean the spill area with soap and water.[11]

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.

Waste Disposal Plan:

This compound is considered hazardous waste.[1]

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill) in a clearly labeled, sealed, and compatible container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[9]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[16] After thorough cleaning, the container can be disposed of according to local regulations.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Usage and Disposal start Start: Task Involving This compound read_sds Read Safety Data Sheet (SDS) start->read_sds assess_risk Assess Risks: - Quantity - Splash Potential - Aerosol Generation eye_protection Eye Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) assess_risk->eye_protection hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Butyl, thick Nitrile) assess_risk->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron (if needed) assess_risk->body_protection respiratory_protection Respiratory Protection: - Fume Hood (Primary Control) - Respirator (if poor ventilation) assess_risk->respiratory_protection read_sds->assess_risk handle_chemical Handle Chemical Following Safe Operating Procedures eye_protection->handle_chemical hand_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical spill_check Spill or Contamination? handle_chemical->spill_check dispose_waste Dispose of Waste and Contaminated Materials per Protocol handle_chemical->dispose_waste Task Complete spill_check->handle_chemical No spill_check->dispose_waste Yes decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe end End Task remove_ppe->end

Caption: PPE selection and use workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.